Product packaging for Fenpyrazamine(Cat. No.:CAS No. 473798-59-3)

Fenpyrazamine

Cat. No.: B1672532
CAS No.: 473798-59-3
M. Wt: 331.4 g/mol
InChI Key: UTOHZQYBSYOOGC-UHFFFAOYSA-N
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Description

Fenpyrazamine (CAS 473798-59-3) is a synthetic fungicide belonging to the aminopyrazolinone chemical class, developed for agricultural research . Its primary research value lies in its specific activity as a Sterol Biosynthesis Inhibitor (SBI), classified under FRAC MoA code 17 . The compound's mode of action involves the inhibition of 3-keto reductase, a key enzyme in the ergosterol biosynthetic pathway of fungi . This mechanism disrupts cell membrane integrity, leading to the effective control of pathogenic fungi such as Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold) . Research applications include studying its efficacy on various crops, including fruits like strawberries and grapes, and vegetables such as tomatoes, peppers, and cucumbers . This compound is noted for its preventive, translaminar, and long-lasting activity, as well as its role in managing resistance due to its novel chemical structure . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21N3O2S B1672532 Fenpyrazamine CAS No. 473798-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-prop-2-enyl 5-amino-4-(2-methylphenyl)-3-oxo-2-propan-2-ylpyrazole-1-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-5-10-23-17(22)20-15(18)14(16(21)19(20)11(2)3)13-9-7-6-8-12(13)4/h5-9,11H,1,10,18H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOHZQYBSYOOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(N(N(C2=O)C(C)C)C(=O)SCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074742
Record name Fenpyrazamine
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Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

473798-59-3
Record name Fenpyrazamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpyrazamine [ISO]
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Record name Fenpyrazamine
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Record name S-allyl 5-amino-2,3-dihydro-2-isopropyl-3-oxo-4-(o-tolyl)pyrazole-1-carbothioate;S-allyl 5-amino-2-isopropyl-4-(2-methylphenyl)-3-oxo-2,3-dihydropyrazole-1-carbothioate;fenpyrazamine (ISO)
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Record name FENPYRAZAMINE
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Foundational & Exploratory

Fenpyrazamine's Mechanism of Action on 3-Keto Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenpyrazamine is a potent fungicide that disrupts the ergosterol biosynthesis pathway in pathogenic fungi, primarily Botrytis cinerea, the causative agent of gray mold. Its specific molecular target is the 3-keto reductase enzyme (encoded by the erg27 gene), a critical component in the C-4 demethylation step of sterol production. By inhibiting this enzyme, this compound leads to the accumulation of toxic intermediate sterols, ultimately disrupting fungal cell membrane integrity and function, and inhibiting fungal growth. This technical guide provides an in-depth analysis of this compound's mechanism of action, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the relevant biochemical pathways and experimental workflows.

Mechanism of Action at the Molecular Level

This compound is classified as a Sterol Biosynthesis Inhibitor (SBI), belonging to FRAC code 17.[1] Its mode of action is the specific inhibition of the 3-keto reductase enzyme. This enzyme is essential for the reduction of a 3-keto group on sterol precursors during the C-4 demethylation process in the ergosterol biosynthesis pathway.[2][3][4][5][6]

Inhibition of 3-keto reductase by this compound disrupts the normal sterol production, leading to the accumulation of 4-methylfecosterone and fecosterone, which are toxic to the fungal cell.[2] This disruption of the ergosterol biosynthesis pathway compromises the integrity and fluidity of the fungal cell membrane, which is vital for various cellular processes. The observable effects on the fungus include the inhibition of germ tube elongation and swelling of the germ tubes, characteristic phenotypes of ergosterol biosynthesis inhibitors.[7]

This compound exhibits cross-resistance with fenhexamid, another fungicide that targets the same 3-keto reductase enzyme.[4][5][6] This shared resistance pattern strongly supports a common mechanism of action. Studies on fenhexamid resistance have identified mutations in the erg27 gene, which encodes the 3-keto reductase, that confer resistance without being located in the active site. This suggests a non-competitive or allosteric inhibition mechanism, where the fungicide binds to a site other than the substrate-binding site, inducing a conformational change that inactivates the enzyme. Given the cross-resistance, it is highly probable that this compound also acts as a non-competitive inhibitor of 3-keto reductase.

Quantitative Inhibitory Data

The inhibitory potency of this compound against 3-keto reductase from Botrytis cinerea has been quantified, providing a clear measure of its efficacy at the molecular level.

CompoundTarget EnzymeOrganismIC50 (µM)Reference CompoundReference IC50 (µM)
This compound3-Keto ReductaseBotrytis cinerea0.15[1]Ref. 30.60[1]

Experimental Protocols

This section details the methodologies for key experiments to elucidate the mechanism of action of this compound on 3-keto reductase.

In Vitro 3-Keto Reductase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against 3-keto reductase. The assay measures the reduction of a substrate by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant 3-keto reductase (from B. cinerea expressed in a suitable host like E. coli or yeast)

  • Zymosterone (substrate)

  • NADPH (cofactor)

  • This compound

  • Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.0)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of purified 3-keto reductase in assay buffer. A working concentration of 20 µg/mL is recommended.[1]

    • Prepare a stock solution of zymosterone in a suitable organic solvent (e.g., ethanol) and dilute it in the assay buffer to a final concentration of 2 µM.[1]

    • Prepare a stock solution of NADPH in assay buffer. A typical final concentration is 150-200 µM.

    • Prepare a stock solution of this compound in DMSO. Create a dilution series in DMSO to test a range of final concentrations (e.g., 0.01 µM to 10 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Assay Buffer

      • This compound solution (or DMSO for control)

      • 3-keto reductase enzyme solution

    • Incubate the plate at a controlled temperature (e.g., 18°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the zymosterone substrate and NADPH solution to each well.

    • Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (18°C).[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each this compound concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that causes 50% inhibition of the enzyme activity.[8]

Determination of Inhibition Kinetics (e.g., Ki and Inhibition Type)

To further characterize the inhibition mechanism, kinetic studies are performed to determine the inhibition constant (Ki) and the type of inhibition (competitive, non-competitive, or uncompetitive).

Procedure:

  • Varying Substrate and Inhibitor Concentrations:

    • Perform the in vitro 3-keto reductase inhibition assay as described above, but with varying concentrations of both the substrate (zymosterone) and the inhibitor (this compound).

    • For each fixed concentration of this compound (including a zero-inhibitor control), measure the initial reaction velocities at a range of zymosterone concentrations.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations for each inhibitor concentration using a Michaelis-Menten plot.

    • Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the type of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • Calculate the apparent Km and Vmax values from the plots for each inhibitor concentration.

    • Determine the Ki value by re-plotting the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Site of Action

Ergosterol_Biosynthesis_Pathway cluster_synthesis Ergosterol Biosynthesis in Botrytis cinerea cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-Zymosterol 4,4-dimethyl-Zymosterol Lanosterol->4,4-dimethyl-Zymosterol 4-alpha-methyl-Zymosterone 4-alpha-methyl-Zymosterone 4,4-dimethyl-Zymosterol->4-alpha-methyl-Zymosterone C4-demethylation (Step 1) Zymosterone-3-keto Zymosterone-3-keto 4-alpha-methyl-Zymosterone->Zymosterone-3-keto 3-Keto Reductase (Erg27) Fecosterone Fecosterone Zymosterone-3-keto->Fecosterone Further C4- demethylation Episterol Episterol Fecosterone->Episterol Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps This compound This compound This compound->Zymosterone-3-keto Inhibits IC50_Determination_Workflow cluster_workflow IC50 Determination Workflow for this compound A Prepare Reagents: - Purified 3-Keto Reductase - Zymosterone (Substrate) - NADPH (Cofactor) - this compound Dilution Series B Set up 96-well plate: - Add Assay Buffer - Add this compound/DMSO control - Add 3-Keto Reductase A->B C Pre-incubate plate (e.g., 18°C for 15 min) B->C D Initiate Reaction: Add Zymosterone and NADPH C->D E Measure Absorbance at 340 nm (Kinetic Read) D->E F Calculate Initial Velocities E->F G Plot % Inhibition vs. [this compound] F->G H Determine IC50 using Sigmoidal Dose-Response Curve G->H Fenpyrazamine_Action_Logic cluster_logic Logical Cascade of this compound's Fungicidal Action This compound This compound Inhibition Inhibition of 3-Keto Reductase (Erg27) This compound->Inhibition Accumulation Accumulation of 3-Keto Sterol Intermediates Inhibition->Accumulation Disruption Disruption of Ergosterol Biosynthesis Pathway Inhibition->Disruption Membrane Compromised Cell Membrane Integrity Accumulation->Membrane Disruption->Membrane Growth Inhibition of Fungal Growth and Development Membrane->Growth

References

Fenpyrazamine: A Technical Guide to its Inhibition of Ergosterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyrazamine is a novel aminopyrazolinone fungicide that demonstrates high efficacy against a range of phytopathogenic fungi, most notably Botrytis cinerea, the causal agent of gray mold. Its mode of action is the specific inhibition of the 3-keto reductase enzyme (ERG27) within the fungal ergosterol biosynthesis pathway. This inhibition disrupts the production of ergosterol, an essential component of fungal cell membranes, leading to impaired membrane integrity and function, and ultimately, fungal cell death. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of the relevant biochemical and signaling pathways.

Introduction

Ergosterol is a sterol unique to fungi, analogous to cholesterol in mammalian cells, and is indispensable for fungal cell membrane structure and function.[1] It regulates membrane fluidity, permeability, and the activity of membrane-bound enzymes.[1] The ergosterol biosynthesis pathway, therefore, presents a prime target for the development of antifungal agents with high specificity and low host toxicity.[2] this compound is a sterol biosynthesis inhibitor (SBI) that has been classified by the Fungicide Resistance Action Committee (FRAC) under code 17.[3] It exhibits a distinct mode of action from other widely used SBIs, such as azoles and morpholines, by targeting the 3-keto reductase enzyme.[3] This guide will explore the biochemical basis of this compound's antifungal activity, providing researchers with the necessary information to design and interpret experiments aimed at understanding and exploiting this important fungicide.

Mechanism of Action: Inhibition of 3-Keto Reductase

The ergosterol biosynthesis pathway is a complex, multi-step process. This compound specifically inhibits the 3-keto reductase enzyme, encoded by the ERG27 gene.[4] This enzyme is crucial for the C4-demethylation of sterol precursors.[5] Inhibition of 3-keto reductase leads to the accumulation of toxic 3-keto sterol intermediates and a depletion of ergosterol in the fungal cell membrane.[5] This disruption of sterol homeostasis results in severe morphological abnormalities, such as the swelling of germ tubes, and ultimately inhibits fungal growth.[3]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in numerous studies against various fungal pathogens. The following tables summarize key inhibitory concentrations.

Table 1: In Vitro Antifungal Activity of this compound (EC50 values)

Fungal SpeciesEC50 (mg/L)Reference(s)
Botrytis cinerea0.020[6]
Botrytis allii0.030[6]
Botrytis tulipae0.030[6]
Sclerotinia sclerotiorum0.11[6]
Sclerotinia minor0.049[6]
Monilinia laxa~0.02[3]
Botrytis cinerea (sensitive isolates)0.020 ± 0.0097[7]
Botrytis cinerea (low-sensitive isolates)Germ-tube elongation EC50: 0.02–0.1[7]

Table 2: Inhibitory Activity of this compound and Fenhexamid against 3-Keto Reductase (IC50 values)

CompoundIC50 (µM)Target OrganismReference(s)
This compound0.15Botrytis cinerea[3]
Fenhexamid0.60Botrytis cinerea[3]
Fenhexamid3Botrytis cinerea[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Fungal Mycelial Growth Inhibition Assay

This protocol is used to determine the half-maximal effective concentration (EC50) of this compound against the mycelial growth of a target fungus.

Materials:

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5-7 mm diameter)

  • Actively growing culture of the target fungus on PDA

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Poisoned Agar Preparation: Autoclave PDA and cool to 50-55°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.005, 0.01, 0.05, 0.1, 0.5, 1, 10, 50 mg/L). Also, prepare a control plate with an equivalent amount of DMSO without the fungicide. Pour the amended PDA into sterile petri dishes.

  • Inoculation: From the margin of an actively growing fungal culture, take mycelial plugs using a sterile cork borer. Place one plug in the center of each PDA plate (control and this compound-amended).

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., daily) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value can then be determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting a dose-response curve.[9]

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of sterols from fungal mycelium to observe the effects of this compound treatment.

Materials:

  • Fungal culture grown in liquid medium (e.g., Potato Dextrose Broth) with and without this compound

  • 20% (w/v) Potassium hydroxide (KOH) in 95% ethanol (ethanolic KOH)

  • n-Heptane or n-Hexane

  • Sterile water

  • Anhydrous sodium sulfate

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Internal standard (e.g., cholesterol or epicoprostanol)

  • Glass screw-cap tubes

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Harvest fungal mycelium from liquid cultures (control and this compound-treated) by filtration and freeze-dry. Weigh a precise amount of the dried mycelium (e.g., 50-100 mg).

  • Saponification: Add the mycelium to a glass tube containing the internal standard and ethanolic KOH. Heat at 80°C for 1-2 hours to saponify the lipids and release the sterols.

  • Sterol Extraction: After cooling, add sterile water and n-heptane (or n-hexane) to the tube. Vortex vigorously to extract the non-saponifiable lipids (including sterols) into the organic phase. Centrifuge to separate the phases.

  • Drying and Derivatization: Carefully transfer the upper organic layer to a new tube and dry it over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen. Add the silylating agent to the dried extract and heat at 60-70°C for 30 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation of different sterols. The mass spectrometer is used to identify and quantify the sterols based on their mass spectra and retention times compared to known standards.[10][11]

3-Keto Reductase Inhibition Assay

This protocol describes a method to directly measure the inhibitory effect of this compound on the 3-keto reductase enzyme. This is a representative protocol based on published methods for similar enzymes.

Materials:

  • Fungal microsomal fraction containing 3-keto reductase (prepared from fungal protoplasts)

  • Substrate: A suitable 3-keto sterol intermediate (e.g., 4α-methyl-5α-cholest-7-en-3-one)

  • NADPH (cofactor)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

  • Technical grade this compound

  • DMSO

  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a microsomal fraction from the target fungus, which will contain the membrane-bound 3-keto reductase. The protein concentration of the microsomal preparation should be determined.

  • Assay Setup: In a microplate, set up reaction mixtures containing the buffer, NADPH, and various concentrations of this compound (dissolved in DMSO). Include a control with DMSO only.

  • Enzyme Addition: Add the fungal microsomal fraction to each well.

  • Reaction Initiation: Start the reaction by adding the 3-keto sterol substrate.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺, using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the percentage of inhibition relative to the control. The IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations of Pathways and Workflows

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

The following diagram illustrates the late stages of the ergosterol biosynthesis pathway, highlighting the specific step inhibited by this compound.

Ergosterol_Biosynthesis_Pathway cluster_pathway Late Ergosterol Biosynthesis Pathway Lanosterol Lanosterol _4_4_dimethyl_zymosterol 4,4-dimethyl-zymosterol Lanosterol->_4_4_dimethyl_zymosterol ERG25, ERG26, ERG27 _4_methyl_zymosterol 4-methyl-zymosterol _4_4_dimethyl_zymosterol->_4_methyl_zymosterol ERG24 Zymosterone Zymosterone _4_methyl_zymosterol->Zymosterone ERG26 Fecosterol Fecosterol Zymosterone->Fecosterol ERG27 (3-keto reductase) Episterol Episterol Fecosterol->Episterol ERG2 Ergosterol Ergosterol Episterol->Ergosterol ERG3, ERG5, ERG4 This compound This compound This compound->Zymosterone Inhibits Experimental_Workflow cluster_workflow This compound Mode of Action Workflow A In Vitro Antifungal Activity (Mycelial Growth Assay) B Determine EC50 values A->B C Morphological Observation (Microscopy) A->C E Sterol Profile Analysis (GC-MS) A->E D Observe Germ Tube Swelling C->D F Quantify Ergosterol Depletion and Intermediate Accumulation E->F G Direct Enzyme Inhibition Assay (3-Keto Reductase) F->G Hypothesis Confirmation H Determine IC50 value G->H SREBP_Signaling_Pathway cluster_signaling SREBP-Mediated Response to Ergosterol Depletion This compound This compound Ergosterol_Depletion Ergosterol Depletion This compound->Ergosterol_Depletion Inhibits Biosynthesis SREBP_Activation SREBP Activation Ergosterol_Depletion->SREBP_Activation SREBP_Nuclear_Translocation SREBP Translocation to Nucleus SREBP_Activation->SREBP_Nuclear_Translocation Gene_Upregulation Upregulation of Ergosterol Biosynthesis Genes (e.g., ERG27) SREBP_Nuclear_Translocation->Gene_Upregulation Transcriptional Activation Resistance Potential for Fungicide Resistance Gene_Upregulation->Resistance

References

Fenpyrazamine Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed by Sumitomo Chemical Co., Ltd.[1]. It exhibits high efficacy against a range of plant-pathogenic fungi, particularly from the Sclerotiniaceae family, such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (white mold), and Monilinia spp. (brown rot)[1][2]. This compound's unique mode of action involves the inhibition of 3-keto reductase, a key enzyme in the ergosterol biosynthesis pathway, disrupting the integrity of the fungal cell membrane[1][2]. This document provides an in-depth technical guide on the structure-activity relationship (SAR) of this compound, detailing its core structural requirements for fungicidal activity, relevant experimental protocols, and the biochemical pathway it inhibits.

Core Structure-Activity Relationship of this compound

The fungicidal activity of this compound is intrinsically linked to its unique aminopyrazolinone structure. Extensive research has elucidated the key structural motifs essential for its potent antifungal properties. The core SAR can be summarized by the following key features[1]:

  • Substituent at the Ortho Position of the Benzene Ring: The presence of a substituent at the ortho position of the phenyl ring is crucial for high fungicidal activity. In this compound, this is a methyl group[2].

  • Ketone Group on the Pyrazolinone Ring: The ketone functional group on the pyrazolinone ring is a critical feature for its biological activity[1].

  • Branched Hydrocarbon Substituents on Nitrogen Atoms: The presence of branched hydrocarbon substituents on the nitrogen atoms at positions 1 and 2 of the pyrazolinone ring is important for high activity. This compound possesses an isopropyl group at one of these positions[1].

  • Amino Group at the Fifth Position: An amino group (NH2) bonded at the fifth position of the pyrazolinone ring is essential for potent fungicidal action[1].

  • Thiol Ester Group: The S-allyl carbothioate moiety attached to the nitrogen at the first position of the pyrazolinone ring contributes significantly to its overall efficacy[2].

Quantitative Data on Fungicidal Activity

While extensive quantitative SAR data for a broad range of this compound analogs is not publicly available, the following tables summarize the reported fungicidal and inhibitory activity of this compound against various fungal species and its target enzyme.

Table 1: In Vitro Fungicidal Activity of this compound against Various Fungal Pathogens [1][3]

Fungal SpeciesEC50 (mg/L)
Botrytis cinerea0.020
Botrytis allii0.030
Botrytis tulipae0.030
Sclerotinia sclerotiorum0.1
Monilinia laxa0.02

Table 2: Inhibitory Activity of this compound against 3-Keto Reductase [2]

CompoundIC50 (µM)
This compound0.15

Experimental Protocols

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard method to determine the direct effect of a fungicide on the vegetative growth of a fungus.

a. Preparation of Fungal Culture:

  • Culture Botrytis cinerea on Potato Dextrose Agar (PDA) plates.

  • Incubate at 20-25°C for 5-7 days until a sufficient mycelial mat has formed.

b. Preparation of Fungicide-Amended Media:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Autoclave PDA medium and cool it to approximately 50-55°C in a water bath.

  • Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

  • Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects fungal growth (typically ≤1% v/v). Include a solvent-only control.

  • Pour the amended agar into sterile Petri dishes.

c. Inoculation and Incubation:

  • Using a sterile cork borer, take 5 mm mycelial plugs from the edge of an actively growing B. cinerea culture.

  • Place one mycelial plug in the center of each fungicide-amended and control PDA plate.

  • Incubate the plates at 20-25°C in the dark.

d. Data Collection and Analysis:

  • Measure the diameter of the fungal colony at regular intervals (e.g., 24, 48, and 72 hours) until the growth in the control plates nears the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

  • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) using probit analysis or other suitable statistical methods.

In Vitro 3-Keto Reductase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on its target enzyme.

a. Enzyme and Substrate Preparation:

  • Purify 3-keto reductase from a suitable source, such as a recombinant expression system.

  • Prepare a solution of the substrate, zymosterone, at a concentration of 2 µM[2].

  • Prepare a solution of the enzyme at a concentration of 20 µg/mL[2].

b. Assay Procedure:

  • In a suitable reaction vessel (e.g., microplate well), combine the enzyme solution with various concentrations of this compound.

  • Initiate the reaction by adding the zymosterone substrate.

  • Incubate the reaction mixture for 2 hours at 18°C[2].

c. Detection and Analysis:

  • The activity of 3-keto reductase can be monitored by measuring the consumption of a cofactor like NADPH spectrophotometrically.

  • Measure the absorbance at a wavelength appropriate for the cofactor being used.

  • Calculate the percentage of enzyme inhibition for each this compound concentration relative to a control without the inhibitor.

  • Determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

In Vivo Potted Plant Bioassay (Preventive Activity)

This assay evaluates the efficacy of the fungicide in preventing fungal infection on a host plant.

a. Plant Material and Fungal Inoculum:

  • Use healthy, uniformly sized potted plants (e.g., cucumber or tomato seedlings).

  • Prepare a spore suspension of Botrytis cinerea from a 10-14 day old culture on PDA. Adjust the spore concentration to a suitable level (e.g., 1 x 10^5 spores/mL).

b. Fungicide Application:

  • Prepare a series of dilutions of a this compound formulation in water.

  • Spray the plants with the fungicide solutions until runoff. Include a water-sprayed control group.

  • Allow the treated plants to dry completely.

c. Inoculation:

  • One day after the fungicide application, inoculate the plants by spraying them with the B. cinerea spore suspension.

d. Incubation and Disease Assessment:

  • Place the inoculated plants in a high-humidity environment (e.g., a dew chamber) at a suitable temperature (e.g., 20°C) to promote infection and disease development.

  • After a set incubation period (e.g., 3-5 days), assess the disease severity on the plants. This can be done by measuring lesion size, the percentage of diseased leaf area, or by using a disease severity rating scale.

e. Data Analysis:

  • Calculate the percent disease control for each fungicide treatment compared to the untreated control.

  • This data can be used to determine the effective concentration of this compound for disease prevention under controlled conditions.

Mandatory Visualizations

Signaling Pathway

Ergosterol_Biosynthesis_Pathway cluster_inhibition Site of this compound Action acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol zymosterone Zymosterone zymosterol->zymosterone fecosterol Fecosterol zymosterone->fecosterol Reduction episterol Episterol fecosterol->episterol ergosterol Ergosterol episterol->ergosterol This compound This compound keto_reductase 3-Keto Reductase (Target Enzyme) This compound->keto_reductase Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow

Mycelial_Growth_Inhibition_Assay start Start culture Culture B. cinerea on PDA start->culture inoculate Inoculate plates with mycelial plugs culture->inoculate prepare_media Prepare PDA with varying This compound concentrations prepare_media->inoculate incubate Incubate at 20-25°C inoculate->incubate measure Measure colony diameter incubate->measure calculate Calculate % inhibition and EC50 measure->calculate end End calculate->end

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Logical Relationship Diagram

SAR_this compound This compound This compound Core Structure (Aminopyrazolinone) substituent Ortho-substituent on Benzene Ring This compound->substituent ketone Ketone on Pyrazolinone Ring This compound->ketone branched Branched Hydrocarbon Substituents at N1 & N2 This compound->branched amino Amino Group at C5 This compound->amino activity High Fungicidal Activity substituent->activity ketone->activity branched->activity amino->activity

Caption: Key structural requirements for this compound's fungicidal activity.

References

Antifungal Spectrum of Fenpyrazamine Against Sclerotiniaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyrazamine, a novel fungicide belonging to the aminopyrazolinone chemical class, exhibits potent and specific activity against a range of phytopathogenic fungi, particularly those within the Sclerotiniaceae family.[1][2][3] This technical guide provides an in-depth overview of the antifungal spectrum of this compound, its mechanism of action, and the experimental methodologies used to characterize its efficacy. Quantitative data on its in vitro activity against key members of the Sclerotiniaceae, including Botrytis, Sclerotinia, and Monilinia species, are summarized. Detailed experimental protocols are provided to enable the replication and validation of these findings. Furthermore, this guide illustrates the key biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's fungicidal properties.

Introduction

Fungi belonging to the Sclerotiniaceae family, such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (white mold), and Monilinia spp. (brown rot), are responsible for significant pre- and post-harvest losses in a wide variety of crops worldwide.[1][2] The development of fungicides with novel modes of action is crucial for effective disease management and to combat the emergence of resistant strains.[1] this compound, developed by Sumitomo Chemical Co., Ltd., is a sterol biosynthesis inhibitor (SBI) that offers a valuable tool in the control of these devastating pathogens.[1][3][4] This guide serves as a comprehensive technical resource on the antifungal activity of this compound against the Sclerotiniaceae family.

Antifungal Spectrum of this compound

This compound demonstrates high antifungal activity against several economically important members of the Sclerotiniaceae family.[1][2] Its efficacy has been quantified through the determination of EC50 values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth.

Quantitative Data

The in vitro antifungal activity of this compound against key Sclerotiniaceae species is summarized in the table below. The data is primarily derived from mycelial growth inhibition assays on potato dextrose agar (PDA).

Fungal SpeciesCommon DiseaseEC50 (mg/L)EC90 (mg/L)Reference
Botrytis cinereaGray Mold0.0200.14[1]
Botrytis alliiNeck Rot0.0300.67[1]
Sclerotinia sclerotiorumWhite Mold0.1Not Reported[1][4]
Monilinia laxaBrown Rot0.02Not Reported[1]

Table 1: In vitro Antifungal Activity of this compound against Sclerotiniaceae Species.

It is important to note that resistance to this compound has been reported in some populations of Botrytis cinerea.[5][6][7][8] In studies on resistant isolates from strawberry fields in Spain, EC50 values for sensitive isolates ranged from 0.02 to 1.3 µg/ml, while resistant isolates exhibited EC50 values from 50.1 to 172.6 µg/ml.[5][6] This highlights the importance of resistance management strategies in the application of this compound.

Mechanism of Action

This compound's mode of action is the inhibition of 3-keto reductase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3][4] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane integrity and ultimately, cell death.[4] this compound is classified under FRAC (Fungicide Resistance Action Committee) code 17.[1]

The inhibition of 3-keto reductase by this compound has been confirmed through in vitro enzyme assays, with an IC50 value of 0.15 µM against the 3-keto reductase of Botrytis cinerea.[1][2] Morphological changes observed in this compound-treated fungi, such as the swelling of germ tubes, are consistent with the effects of other ergosterol biosynthesis inhibitors.[1][2][9]

Ergosterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the specific step inhibited by this compound.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterone Zymosterone Lanosterol->Zymosterone Intermediate ...Intermediate Steps... Zymosterone->Intermediate 3-keto reductase Ergosterol Ergosterol Intermediate->Ergosterol This compound This compound This compound->Inhibition Mycelial_Growth_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution D Amend PDA with this compound (Varying Concentrations) A->D B Prepare Potato Dextrose Agar (PDA) B->D C Prepare Fungal Inoculum (Mycelial Plugs) F Inoculate Plates with Mycelial Plugs C->F E Pour Amended PDA into Petri Dishes D->E E->F G Incubate Plates F->G H Measure Radial Growth G->H I Calculate Percent Inhibition H->I J Determine EC50 Value I->J

References

The Discovery and Synthesis of Fenpyrazamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyrazamine is a novel fungicide characterized by its unique aminopyrazolinone chemical structure. Developed by Sumitomo Chemical Co., Ltd., it demonstrates exceptional efficacy against a range of fungal pathogens, particularly those belonging to the Sclerotiniaceae family, such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (stem rot), and Monilinia spp. (brown rot).[1] Its mode of action involves the specific inhibition of 3-keto reductase, a crucial enzyme in the ergosterol biosynthesis pathway of fungi. This guide provides a comprehensive overview of the discovery, synthesis, and biological properties of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of agricultural science.

Discovery and Development

The journey to identify this compound began with the screening of chemical libraries for compounds with novel structures and potent fungicidal activity.[1] Initial investigations led to the identification of a lead compound with an aminopyrazolinone core.[1] Subsequent structure-activity relationship (SAR) studies revealed key structural features essential for its antifungal efficacy. Notably, the presence of an amino group at the fifth position of the pyrazolinone ring was found to be critical for high activity against the target diseases.[1] Through extensive research involving the synthesis and evaluation of several hundred derivatives, this compound emerged as the most promising candidate for development.[1]

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the formation of a pyrazolone core, followed by the introduction of key functional groups.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of methyl 2-cyano-2-(o-tolyl)acetate

This initial step involves the coupling of a bromotoluene derivative with a cyano-acetate.[2] While the specific catalyst and conditions are proprietary, this reaction typically proceeds via a metal-catalyzed cross-coupling reaction.

Step 2: Formation of 5-amino-1,2-dihydropyrazol-3-one intermediate

The methyl 2-cyano-2-(o-tolyl)acetate is condensed with hydrazine hydrate.[2] The reaction is driven to completion by the azeotropic distillation of water.[2]

Step 3: Regioselective introduction of S-allyl chloromethanethioate

The pyrazolone intermediate is then reacted with S-allyl chloromethanethioate. This step is highly regioselective, with the substitution occurring specifically on one of the ring nitrogen atoms.[2] The choice of base and a biphasic solvent system (e.g., water and xylene) are crucial for achieving this selectivity.[2]

Step 4: Final Alkylation to Yield this compound

The final step involves the alkylation of the remaining nitrogen atom with isopropyl methane sulfonate in the presence of a base such as lithium hydroxide to yield this compound.[2]

A generalized scheme for the synthesis is presented below:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product Bromotoluene Bromotoluene Methyl 2-cyano-2-(o-tolyl)acetate Methyl 2-cyano-2-(o-tolyl)acetate Bromotoluene->Methyl 2-cyano-2-(o-tolyl)acetate Metal-catalyzed coupling Cyano-acetate Cyano-acetate Cyano-acetate->Methyl 2-cyano-2-(o-tolyl)acetate Hydrazine hydrate Hydrazine hydrate 5-amino-1,2-dihydropyrazol-3-one 5-amino-1,2-dihydropyrazol-3-one Hydrazine hydrate->5-amino-1,2-dihydropyrazol-3-one S-allyl chloromethanethioate S-allyl chloromethanethioate Acylated Intermediate Acylated Intermediate S-allyl chloromethanethioate->Acylated Intermediate Isopropyl methane sulfonate Isopropyl methane sulfonate This compound This compound Isopropyl methane sulfonate->this compound Methyl 2-cyano-2-(o-tolyl)acetate->5-amino-1,2-dihydropyrazol-3-one Condensation 5-amino-1,2-dihydropyrazol-3-one->Acylated Intermediate Regioselective acylation Acylated Intermediate->this compound Alkylation

Caption: Generalized synthetic workflow for this compound.

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] Specifically, it targets and inhibits the enzyme 3-keto reductase (also known as C3-keto-reductase), which is involved in the C4-demethylation step of the ergosterol biosynthesis pathway.[2][3] This inhibition leads to the accumulation of abnormal sterol intermediates and ultimately compromises the integrity and function of the fungal cell membrane.[3]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Consequences Precursor Precursor Intermediate_1 Intermediate_1 Precursor->Intermediate_1 Multiple enzymatic steps Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Multiple enzymatic steps Zymosterone Zymosterone Intermediate_2->Zymosterone ... Ergosterol Ergosterol Zymosterone->Ergosterol 3-keto reductase (C4-demethylation) Disrupted cell membrane integrity Disrupted cell membrane integrity Zymosterone->Disrupted cell membrane integrity Accumulation of abnormal sterols This compound This compound This compound->Zymosterone Inhibits Fungal cell death Fungal cell death Disrupted cell membrane integrity->Fungal cell death

Caption: Mechanism of action of this compound in the ergosterol biosynthesis pathway.

Biological Properties and Efficacy

This compound exhibits a potent and specific antifungal activity, particularly against members of the Sclerotiniaceae family.[1]

Antifungal Spectrum

In vitro plate tests have demonstrated the high antifungal activity of this compound against key plant pathogens.

Fungal SpeciesEC50 (mg/L)
Botrytis cinerea~0.02[1]
Sclerotinia sclerotiorum~0.1[1]
Monilinia laxa~0.02[1]
Monilinia fructicolaStrong inhibition[4]
Pseudocercosporella herpotrichoidesStrong inhibition[4]
Fungicidal Action

This compound exhibits fungicidal rather than fungistatic action. While it does not inhibit the initial germination of B. cinerea conidia, it strongly inhibits the subsequent elongation of the germ tubes, leading to cell death.[4] Morphological changes, such as swelling of the germ tubes, are observed in treated fungi, which is characteristic of ergosterol biosynthesis inhibitors.[4]

In Planta Efficacy

This compound demonstrates excellent performance in controlling fungal diseases on plants, owing to several key properties:

  • Preventive Activity: Application of this compound before fungal inoculation provides a high level of disease control.[1]

  • Translaminar Activity: When applied to one side of a leaf, this compound can move through the leaf tissue to control fungal growth on the opposite, untreated side.[1]

  • Inhibition of Lesion Development: this compound can halt the progression of disease even when applied after the initial infection has occurred.[1]

  • Long-lasting Activity: It provides prolonged protection against fungal diseases.[1]

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay is used to determine the direct effect of this compound on the vegetative growth of fungi.

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Cool the molten agar to 50-55°C.

  • Compound Incorporation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all treatments and does not exceed a level that affects fungal growth (typically ≤1% v/v). Pour the amended and control (solvent only) PDA into sterile Petri dishes.

  • Inoculation: From the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea), cut a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C for B. cinerea) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plates reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) using probit analysis or other suitable statistical methods.

3-Keto Reductase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of this compound on its target enzyme.

Protocol:

  • Enzyme Preparation: Purify 3-keto reductase from a suitable source, such as a recombinant yeast strain overexpressing the enzyme from B. cinerea.[1]

  • Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate buffer) at the optimal pH for the enzyme. The reaction mixture should contain the purified enzyme, the substrate (e.g., zymosterone), and the cofactor NADPH.[1]

  • Inhibitor Addition: Add various concentrations of this compound (dissolved in a suitable solvent) to the reaction mixtures. Include a control with solvent only.

  • Reaction Initiation and Measurement: Initiate the reaction and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. This can be done using a spectrophotometer.

  • Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity). For this compound, the reported IC50 value against B. cinerea 3-keto reductase is 0.15 µM.[1]

Preventive and Translaminar Activity Assay (Detached Leaf Method)

This assay evaluates the protective and translaminar efficacy of this compound on plant tissue.

Protocol:

  • Plant Material: Use healthy, fully expanded leaves from a susceptible host plant (e.g., cucumber or tomato).

  • Fungicide Application:

    • Preventive Assay: Spray the adaxial (upper) surface of the leaves with a solution of this compound at various concentrations. Allow the leaves to dry.

    • Translaminar Assay: Carefully apply the this compound solution to only the abaxial (lower) surface of the leaves, avoiding contact with the upper surface. Allow the leaves to dry.

  • Inoculation: After a set period (e.g., 24 hours), inoculate the adaxial surface of all leaves with a spore suspension of the target fungus (e.g., B. cinerea at a concentration of 1 x 10^5 spores/mL).

  • Incubation: Place the inoculated leaves in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate at an appropriate temperature and light cycle (e.g., 20-25°C with a 12-hour photoperiod).

  • Disease Assessment: After a suitable incubation period (e.g., 3-5 days), measure the diameter of the resulting lesions.

  • Analysis: Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control.

Bioassay_Workflow cluster_invitro In Vitro Assays cluster_inplanta In Planta Assays Mycelial Growth Inhibition Mycelial Growth Inhibition 3-Keto Reductase Inhibition 3-Keto Reductase Inhibition Preventive Activity Preventive Activity Translaminar Activity Translaminar Activity Lesion Development Inhibition Lesion Development Inhibition This compound This compound This compound->Mycelial Growth Inhibition Test direct effect on vegetative growth This compound->3-Keto Reductase Inhibition Confirm target enzyme inhibition This compound->Preventive Activity Evaluate protective efficacy This compound->Translaminar Activity Assess movement within leaf tissue This compound->Lesion Development Inhibition Determine curative potential

Caption: Workflow for the biological evaluation of this compound.

Resistance and Cross-Resistance

The development of resistance is a concern for all fungicides. Studies have shown that there is no cross-resistance between this compound and other major classes of fungicides, including benzimidazoles, dicarboximides, QoI inhibitors, and SDHI inhibitors.[1] However, cross-resistance has been observed with fenhexamid, another fungicide that targets 3-keto reductase.[4] This underscores the importance of implementing resistance management strategies, such as rotating fungicides with different modes of action.

Conclusion

This compound represents a significant advancement in the control of important plant pathogenic fungi. Its novel aminopyrazolinone structure and specific mode of action as a 3-keto reductase inhibitor provide a valuable tool for disease management, particularly in the face of growing resistance to other fungicide classes. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research into the properties and applications of this compound and to aid in the development of new and improved fungicidal agents.

References

Fenpyrazamine: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed by Sumitomo Chemical Co., Ltd.[1]. It is recognized for its high efficacy against a range of fungal pathogens, particularly those from the Sclerotiniaceae family, such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (stem rot), and Monilinia spp. (brown rot)[2][3][4]. Its unique mode of action as a Sterol Biosynthesis Inhibitor (SBI) and its distinct chemical structure make it a valuable tool in crop protection and resistance management programs[5][6]. This technical guide provides an in-depth overview of the chemical properties and stability of this compound.

Chemical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. These characteristics are crucial for understanding its environmental fate, behavior, and formulation development.

PropertyValueReferences
IUPAC Name S-allyl 5-amino-2,3-dihydro-2-isopropyl-3-oxo-4-(o-tolyl)pyrazole-1-carbothioate[7]
CAS Registry No. 473798-59-3[7]
Chemical Formula C₁₇H₂₁N₃O₂S[7]
Molecular Weight 331.43 g/mol [8]
Physical Form White to Off-White Solid[8]
Melting Point 116.4 °C[8]
Boiling Point 453.0 ± 55.0 °C (Predicted)[8]
Density 1.227 g/cm³[8]
Vapor Pressure 2.89 x 10⁻⁸ Pa (at 25 °C)[2]
Water Solubility 20.4 mg/L (at 20 °C)[2]
Solubility in Organic Solvents (at 20°C) Toluene: 113 g/LEthyl acetate: >250 g/LAcetone: >250 g/LMethanol: >250 g/L[1]
Octanol-Water Partition Coefficient (log P_ow_) 3.52[2]
pKa 3.22 ± 0.20 (Predicted)[8]

Stability Profile

The stability of this compound under various environmental conditions is a key factor in its efficacy and persistence.

Hydrolytic Stability

This compound's stability in aqueous environments is highly dependent on pH. It is stable under acidic conditions but degrades as the pH becomes neutral and alkaline. The degradation half-life (DT₅₀) values are presented below. The major hydrolysis product at pH 7 and 9 has been identified as S-2188-DC[5][7].

pHTemperature (°C)DT₅₀ (days)References
450Stable[5]
720~2503[5]
725~8314[5]
75032.6[5]
92024[5]
Photolytic Stability

In the presence of light, this compound undergoes degradation. Studies on soil surfaces have shown photodegradation half-lives ranging from 74 to 80 days at 20°C[1].

Thermal Stability

This compound demonstrates good thermal stability. No decomposition of the active ingredient was observed after storage at 40°C for 3 months[1]. For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C, while for short-term storage, 0-4°C is suitable.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its role as a Sterol Biosynthesis Inhibitor (SBI)[5]. It is classified under the Fungicide Resistance Action Committee (FRAC) code 17[5]. Specifically, this compound targets and inhibits the enzyme 3-keto reductase, which is a critical component in the C4-demethylation step of the ergosterol biosynthesis pathway in fungi[3][4][5]. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting the production of ergosterol, this compound compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death[5].

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates C4-Methylated Sterol Intermediates Lanosterol->Intermediates KetoReductase 3-Keto Reductase (C4-Demethylation) Intermediates->KetoReductase Zymosterone Zymosterone Fecosterone Fecosterone Zymosterone->Fecosterone Episterol Episterol Fecosterone->Episterol Ergosterol Ergosterol Episterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound This compound->KetoReductase Inhibition KetoReductase->Zymosterone

This compound's inhibition of 3-keto reductase in the ergosterol pathway.

Experimental Protocols

The determination of the chemical properties and stability of this compound follows standardized methodologies, often adhering to guidelines set by the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (Capillary Method)

This procedure is based on standard pharmacopeia and OECD 102 guidelines.

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm[9].

  • Apparatus: A calibrated melting point apparatus with a heating block and a temperature probe is used[10][11].

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point[9][12].

  • Data Recording: The temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid particle disappears (clear point) are recorded to define the melting range[9].

Water Solubility (Flask Method - OECD 105)

This method is suitable for substances with solubility above 10⁻² g/L.

  • Principle: An excess amount of this compound is agitated in purified water at a constant temperature until equilibrium is reached[13][14][15].

  • Procedure: a. A predetermined amount of this compound is added to a flask containing a known volume of water. b. The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath (20 ± 0.5 °C)[14][16]. c. Samples of the aqueous solution are taken at various time intervals to determine when saturation is achieved.

  • Analysis: The samples are centrifuged or filtered to remove undissolved solid. The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC)[13].

Hydrolysis as a Function of pH (OECD 111)

This tiered test evaluates the abiotic degradation of a substance in water at different pH levels.

  • Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9[17][18][19].

  • Incubation: A known concentration of this compound (typically ¹⁴C-labeled for ease of detection) is added to each buffer solution. The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or other relevant temperatures for higher-tier tests)[17][18].

  • Sampling and Analysis: Aliquots are removed at specific time intervals. The concentration of the parent this compound and any significant hydrolysis products (>10% of applied dose) are quantified using methods like HPLC with radiometric detection or LC-MS/MS[19][20].

  • Calculation: The rate of hydrolysis and the DT₅₀ are calculated, assuming pseudo-first-order kinetics[19].

Phototransformation in Water (Direct Photolysis - OECD 316)

This test determines the degradation of a chemical due to the direct absorption of sunlight.

  • Test Setup: A solution of this compound in sterilized, buffered pure water is prepared. To differentiate between photolysis and other degradation pathways like hydrolysis, control samples are incubated in the dark[21][22].

  • Irradiation: The test solution is exposed to a light source (e.g., a filtered xenon arc lamp) that simulates natural sunlight (wavelengths >290 nm)[21][22][23]. The incubation is performed at a constant temperature (e.g., 25°C).

  • Sampling: Samples are collected at defined intervals throughout the exposure period[21].

  • Analysis: The concentration of this compound and its phototransformation products are analyzed, typically using HPLC or LC-MS/MS[21].

  • Data Evaluation: The photolysis rate, quantum yield, and environmental half-life are determined from the concentration decline over time[21][23].

G cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_results Results Prep This compound in Aqueous Buffer Light Simulated Sunlight (>290 nm) Prep->Light Dark Dark Control (Hydrolysis Check) Prep->Dark Sampling Time-Interval Sampling Light->Sampling Dark->Sampling HPLC HPLC / LC-MS Quantification Sampling->HPLC Kinetics Degradation Kinetics (Rate, DT50) HPLC->Kinetics Products Identify Transformation Products HPLC->Products

Generalized workflow for a phototransformation study.

References

Fenpyrazamine: A Toxicological Profile for Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed to control a range of fungal pathogens, notably Botrytis cinerea (gray mold). Its mode of action involves the inhibition of germ tube elongation and mycelial growth. As with any agrochemical, a thorough understanding of its toxicological profile for non-target organisms is paramount for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the ecotoxicology of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant workflows.

Ecotoxicological Data Summary

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms. This data is essential for predicting the potential environmental impact of the fungicide and for establishing regulatory safety limits.

Table 1: Avian Toxicology Profile of this compound

SpeciesTest TypeEndpointValue (mg/kg bw)Reference
Not SpecifiedAcute OralLD50> 2000[1]

Table 2: Aquatic Toxicology Profile of this compound

OrganismSpeciesTest TypeEndpointValue (mg/L)Reference
FishCarpAcuteLC506.0[1]
FishNot SpecifiedAcuteLC5013 (50% WG formulation)[1]
Aquatic InvertebrateDaphnia magnaAcuteEC505.5[1]
Aquatic InvertebrateDaphnia magnaAcuteEC506.0 (50% WG formulation)[1]
AlgaeFreshwater green algaeAcuteErC50> 0.92[1]
AlgaeFreshwater green algaeAcuteErC501.5 (50% WG formulation)[1]

Table 3: Terrestrial Invertebrate Toxicology Profile of this compound

OrganismTest TypeEndpointValueReference
Honeybee (Apis mellifera)Acute ContactLD50> 100 µ g/bee [1]
Honeybee (Apis mellifera)Acute OralLD50> 100 µ g/bee [1]
EarthwormNot SpecifiedLC50> 1000 mg/kg soil

Experimental Protocols

The ecotoxicological data presented in this guide are derived from studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the results.

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

This test is designed to determine the median lethal dose (LD50) of a substance to birds after a single oral administration.

  • Test Species: Typically, a gallinaceous species like the Bobwhite quail (Colinus virginianus) or a waterfowl species like the Mallard duck (Anas platyrhynchos) is used.

  • Test Substance Administration: The test substance is administered orally, usually via gavage, to birds that have been fasted.

  • Dose Levels: A range of dose levels is used to determine a dose-response relationship. A control group receives the vehicle only.

  • Observation Period: Birds are observed for mortality and clinical signs of toxicity for at least 14 days after dosing.

  • Endpoint: The primary endpoint is the LD50, calculated using appropriate statistical methods.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.

  • Test Species: Common test species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Carp (Cyprinus carpio).

  • Test Conditions: The test can be conducted under static, semi-static, or flow-through conditions. Fish are exposed to the test substance in water for 96 hours.

  • Concentrations: A series of concentrations of the test substance are tested, along with a control group.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The main endpoint is the LC50, the concentration lethal to 50% of the test fish.

Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, most commonly Daphnia magna.

  • Test Organism: Young daphnids (less than 24 hours old) are used.

  • Test Conditions: The test is typically a 48-hour static test. Daphnids are exposed to the test substance in a defined medium.

  • Concentrations: A range of concentrations and a control are used.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The primary endpoint is the EC50, the concentration that causes immobilisation in 50% of the daphnids.

Honeybee Acute Contact and Oral Toxicity Test (based on OECD Guidelines 214 and 213)

These tests determine the acute toxicity of a substance to honeybees through direct contact and oral ingestion.

  • Test Organism: Adult worker honeybees (Apis mellifera) are used.

  • Acute Contact Test (OECD 214): The test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the bees.

  • Acute Oral Test (OECD 213): Bees are fed a sucrose solution containing the test substance.

  • Dose Levels: A range of doses is tested for both exposure routes.

  • Observation Period: Mortality and any behavioral abnormalities are observed for at least 48 hours, and can be extended to 96 hours.

  • Endpoint: The LD50, the dose lethal to 50% of the bees, is calculated for both contact and oral exposure.

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms in artificial soil.

  • Test Species: The compost worm Eisenia fetida is a commonly used species.

  • Test Conditions: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate for 14 days.

  • Concentrations: A range of concentrations in soil and a control are tested.

  • Observations: Mortality is assessed at 7 and 14 days. Sublethal effects, such as changes in behavior and body weight, are also recorded.

  • Endpoint: The LC50, the concentration in soil that is lethal to 50% of the earthworms, is determined.

Visualizations

The following diagrams illustrate typical experimental workflows for assessing the ecotoxicity of a substance like this compound.

Experimental_Workflow_Aquatic_Toxicity cluster_fish Fish Acute Toxicity (OECD 203) cluster_daphnia Daphnia Acute Immobilisation (OECD 202) Fish_Acclimation Acclimation of Test Fish Fish_Exposure 96h Exposure to this compound Fish_Acclimation->Fish_Exposure Fish_Observation Mortality & Sublethal Effects Observation Fish_Exposure->Fish_Observation Fish_LC50 LC50 Calculation Fish_Observation->Fish_LC50 Daphnia_Culture Culturing Daphnia magna Daphnia_Exposure 48h Exposure to this compound Daphnia_Culture->Daphnia_Exposure Daphnia_Observation Immobilisation Assessment Daphnia_Exposure->Daphnia_Observation Daphnia_EC50 EC50 Calculation Daphnia_Observation->Daphnia_EC50 Experimental_Workflow_Terrestrial_Toxicity cluster_bee Honeybee Acute Toxicity (OECD 213/214) cluster_bee_exposure Exposure Routes cluster_earthworm Earthworm Acute Toxicity (OECD 207) Bee_Collection Collection of Worker Bees Bee_Oral Oral (OECD 213) Bee_Collection->Bee_Oral Bee_Contact Contact (OECD 214) Bee_Collection->Bee_Contact Bee_Observation 48-96h Mortality Observation Bee_Oral->Bee_Observation Bee_Contact->Bee_Observation Bee_LD50 LD50 Calculation Bee_Observation->Bee_LD50 Earthworm_Acclimation Acclimation of Earthworms Earthworm_Exposure 14d Exposure in Artificial Soil Earthworm_Acclimation->Earthworm_Exposure Earthworm_Observation Mortality & Sublethal Effects Earthworm_Exposure->Earthworm_Observation Earthworm_LC50 LC50 Calculation Earthworm_Observation->Earthworm_LC50

References

Fenpyrazamine: A Technical Guide to its Translaminar and Preventive Fungicidal Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyrazamine is a novel aminopyrazolinone fungicide developed by Sumitomo Chemical Co., Ltd. It demonstrates exceptional efficacy against a range of plant pathogenic fungi, most notably Botrytis cinerea, the causal agent of gray mold. This technical guide provides an in-depth analysis of the translaminar and preventive activities of this compound, offering detailed insights into its mode of action, quantitative efficacy data, and the experimental protocols used for its evaluation. This compound's unique properties, including its ability to move through leaf tissue and provide long-lasting protection, make it a valuable tool in modern crop protection strategies.

Introduction

This compound represents a significant advancement in the control of economically important plant diseases such as gray mold, stem rot, and brown rot in a variety of fruits and vegetables.[1][2] Its novel aminopyrazolinone structure distinguishes it from existing agricultural chemicals.[1][2] A key attribute of this compound is its dual action: potent preventive activity and effective translaminar movement. This combination ensures comprehensive protection of plant tissues, even in areas not directly covered by the spray application. This guide synthesizes available technical data to serve as a comprehensive resource for researchers and professionals in the field of crop protection and fungicide development.

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its targeted inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of fungal cell membranes.[1][2] Specifically, this compound targets and inhibits the enzyme 3-keto reductase (ERG27).[1][2] This inhibition disrupts the conversion of 3-keto sterols to 3-hydroxy sterols, a crucial step in the C-4 demethylation of lanosterol, leading to an accumulation of toxic intermediate sterols and a depletion of ergosterol. The ultimate consequence is a loss of fungal cell membrane function and integrity, which in turn inhibits germ tube elongation and mycelial growth.[2][3] While this compound does not inhibit spore germination, it causes notable swelling of the germ tubes, a morphological change characteristic of sterol biosynthesis inhibitors (SBIs).[2]

Below is a diagram illustrating the fungal ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Ergosterol Synthesis) Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Farnesyl pyrophosphate (FPP) Farnesyl pyrophosphate (FPP) Mevalonate->Farnesyl pyrophosphate (FPP) Squalene Squalene Farnesyl pyrophosphate (FPP)->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-Zymosterol 4,4-dimethyl-Zymosterol Lanosterol->4,4-dimethyl-Zymosterol Multiple Steps 3-keto-4-methyl-Zymosterol 3-keto-4-methyl-Zymosterol 4,4-dimethyl-Zymosterol->3-keto-4-methyl-Zymosterol ERG25, ERG26 Episterol Episterol 3-keto-4-methyl-Zymosterol->Episterol 3-keto reductase (ERG27) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps This compound This compound This compound->3-keto-4-methyl-Zymosterol Inhibits

This compound's target in the ergosterol biosynthesis pathway.

Quantitative Data on Fungicidal Efficacy

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesEC50 (mg/L)
Botrytis cinerea0.02[1][2]
Sclerotinia sclerotiorum0.1[1][2]
Monilinia laxa0.02[1][2]

Table 2: Preventive and Translaminar Activity against Botrytis cinerea on Cucumber

Activity TypeConcentration (as a fraction of registered concentration)Disease Control (%)
Preventive1/16100[1]
Translaminar1/16>80[1][2]

Table 3: Field Trial Efficacy against Gray Mold

CropLocationDisease Control (%)
GrapesItaly>90[1][2]
EggplantJapan>80[1]

Table 4: Efficacy against Brown Rot on Nectarines

CropLocationDisease Control (%)
NectarinesItaly>80[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the evaluation of this compound.

In Vitro Antifungal Activity Assay

This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound against various fungal pathogens.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved.

  • Fungicide Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone) and serially diluted to achieve a range of test concentrations.

  • Plate Preparation: The this compound dilutions are incorporated into the molten PDA to achieve the desired final concentrations. The amended PDA is then poured into sterile Petri dishes.

  • Inoculation: Mycelial plugs (typically 5 mm in diameter) from the actively growing margin of a fungal culture are placed in the center of the PDA plates.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 20-25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate (without fungicide) reaches the edge of the plate.

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis of the dose-response data.

Preventive Activity Assay (Cucumber)

This assay evaluates the ability of this compound to prevent infection by Botrytis cinerea on cucumber leaves.

  • Plant Material: Cucumber plants (e.g., Cucumis sativus) are grown in a greenhouse until they reach the 2-3 true leaf stage.

  • Fungicide Application: this compound is formulated as a sprayable solution at various concentrations. The adaxial (upper) surface of the cucumber leaves is sprayed until runoff. The plants are then allowed to dry.

  • Inoculation: One day after the fungicide application, the treated leaves are inoculated with a conidial suspension of B. cinerea (e.g., 1 x 10^6 conidia/mL).

  • Incubation: The plants are placed in a high-humidity chamber (e.g., >95% RH) at a suitable temperature (e.g., 20°C) to promote infection and disease development.

  • Disease Assessment: After a set incubation period (e.g., 5-7 days), the disease severity is assessed by measuring the lesion diameter or the percentage of leaf area affected.

  • Efficacy Calculation: The percentage of disease control is calculated using the formula: (% Control) = [1 - (Disease Severity in Treated / Disease Severity in Untreated Control)] x 100.

Translaminar Activity Assay (Cucumber)

This protocol assesses the movement of this compound from the treated side of a leaf to the untreated side to control fungal infection.

  • Plant Material: Cucumber plants are grown as described for the preventive activity assay.

  • Fungicide Application: A solution of this compound is carefully applied to the abaxial (lower) surface of the cucumber leaves, ensuring no contact with the adaxial surface.

  • Inoculation: One day following the fungicide treatment, the untreated adaxial leaf surface is inoculated with a conidial suspension of B. cinerea.

  • Incubation and Assessment: The plants are incubated, and the disease is assessed as described in the preventive activity protocol. The level of disease control on the untreated surface indicates the translaminar activity of the fungicide.

Below is a workflow diagram for the translaminar activity assay.

Translaminar_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Grow cucumber plants to 2-3 true leaf stage D Apply this compound to abaxial (lower) leaf surface A->D B Prepare this compound solution B->D C Prepare B. cinerea conidial suspension F Inoculate adaxial (upper) leaf surface with B. cinerea (1 day post-treatment) C->F E Allow plants to dry D->E E->F G Incubate in high humidity chamber F->G H Assess disease severity (e.g., lesion diameter) G->H I Calculate percent disease control H->I

Workflow for the this compound translaminar activity assay.

Field Trials

The performance of this compound under real-world conditions has been validated through numerous field trials.

Gray Mold on Grapes (Italy)
  • Trial Design: Field trials were conducted in Italian vineyards with a history of gray mold incidence.

  • Application: this compound was applied as a foliar spray at different growth stages of the grapevines.

  • Assessment: The incidence and severity of gray mold on grape bunches were evaluated at harvest.

  • Results: this compound demonstrated high efficacy, with over 90% disease control compared to untreated plots.[1][2]

Gray Mold on Eggplant (Japan)
  • Trial Conditions: The trial was conducted under curative conditions with a high incidence of gray mold.

  • Application: this compound was applied to eggplant crops after the initial observation of disease symptoms.

  • Assessment: The percentage of diseased fruit was recorded.

  • Results: this compound provided greater than 80% disease control, even under severe disease pressure.[1]

Below is a diagram illustrating the logical relationship in a preventive fungicide field trial.

Preventive_Field_Trial_Logic cluster_setup Trial Setup cluster_application Fungicide Application cluster_evaluation Evaluation A Select field with target crop (e.g., Grapes) B Establish replicated plots (Treated and Untreated Control) A->B C Apply this compound to 'Treated' plots at key growth stages B->C D Apply placebo/no treatment to 'Untreated Control' plots B->D E Monitor for natural disease development (Gray Mold) C->E D->E F Assess disease incidence and severity at harvest E->F G Compare results between 'Treated' and 'Untreated Control' plots F->G

Logical flow of a preventive fungicide field trial.

Conclusion

This compound's robust performance is attributed to its unique mode of action, excellent preventive capabilities, and significant translaminar activity. By inhibiting 3-keto reductase in the ergosterol biosynthesis pathway, it provides a powerful and specific fungicidal effect. The quantitative data from both laboratory and field studies consistently demonstrate its high efficacy in controlling key fungal diseases. The detailed experimental protocols provided in this guide offer a framework for further research and comparative studies. This compound stands as a testament to the ongoing innovation in fungicide development, offering a valuable solution for integrated pest management programs and sustainable agriculture.

References

Fenpyrazamine's Mode of Action on Botrytis cinerea Germ Tube Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a formidable fungal pathogen responsible for significant pre- and post-harvest losses in a wide variety of crops worldwide. The economic impact of this necrotrophic fungus necessitates the development and understanding of effective control strategies. Fenpyrazamine, a novel aminopyrazolinone fungicide developed by Sumitomo Chemical Co., Ltd., has demonstrated high efficacy against B. cinerea, including strains resistant to other fungicides. This technical guide provides an in-depth examination of the mode of action of this compound, with a specific focus on its impact on the critical developmental stage of germ tube elongation in Botrytis cinerea.

Primary Mode of Action: Inhibition of Ergosterol Biosynthesis

The primary molecular target of this compound in Botrytis cinerea is the 3-keto reductase enzyme (EC 1.1.1.144), a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

This compound directly inhibits the activity of 3-keto reductase, thereby disrupting the conversion of 3-dehydro-4-methyl-zymosterol to 4-alpha-methyl-zymosterol-4-carboxylate. This blockage leads to a depletion of ergosterol and an accumulation of upstream sterol intermediates, which can be toxic to the fungal cell. The inhibition of this specific step in the sterol biosynthesis pathway is a key differentiator from other sterol biosynthesis inhibitors (SBIs) like azoles, which target the 14α-demethylase enzyme.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-zymosterol 4,4-dimethyl-zymosterol Lanosterol->4,4-dimethyl-zymosterol 3-dehydro-4-methyl-zymosterol 3-dehydro-4-methyl-zymosterol 4,4-dimethyl-zymosterol->3-dehydro-4-methyl-zymosterol 4-alpha-methyl-zymosterol-4-carboxylate 4-alpha-methyl-zymosterol-4-carboxylate 3-dehydro-4-methyl-zymosterol->4-alpha-methyl-zymosterol-4-carboxylate 3-keto reductase (Erg27) Ergosterol Ergosterol 4-alpha-methyl-zymosterol-4-carboxylate->Ergosterol ... This compound This compound This compound->Inhibition

Figure 1: Inhibition of 3-keto reductase by this compound.

Phenotypic Effects on Botrytis cinerea Germ Tube Elongation

The inhibition of ergosterol biosynthesis by this compound has profound consequences for the morphology and development of Botrytis cinerea, particularly during the initial stages of infection.

  • Inhibition of Germ Tube Elongation: While this compound does not inhibit the initial germination of B. cinerea conidia, it strongly suppresses the subsequent elongation of the germ tube. This is a critical fungistatic effect, as the germ tube is essential for host surface exploration and penetration.

  • Morphological Aberrations: Treated germ tubes exhibit distinct morphological changes, most notably abnormal swelling and branching. This phenotype is characteristic of ergosterol biosynthesis inhibitors and is a direct result of the compromised integrity and function of the fungal cell membrane. The lack of proper ergosterol distribution disrupts the polarized growth necessary for normal hyphal extension.

Quantitative Data on this compound Efficacy

The efficacy of this compound against Botrytis cinerea has been quantified in several studies. The following tables summarize key findings.

Table 1: In Vitro Antifungal Activity of this compound against Botrytis cinerea

Assay TypeParameterValue (mg/L)Reference
Mycelial GrowthEC50~0.02
Germ Tube ElongationStrong Inhibition0.2
3-keto reductase InhibitionIC500.03 (0.15 µM)

Table 2: Comparative Efficacy of this compound on Botrytis cinerea Germination and Mycelial Growth

FungicideMycelial Growth EC50 (µg/ml)Germination Inhibition at 10 µg/ml (%)Reference
This compound 0.9 23
Fludioxonil< 0.191
TebuconazoleNot reported80
IprodioneNot reported96
BoscalidNot reported99
Pyrimethanil507

Experimental Protocols

Protocol for Botrytis cinerea Germ Tube Elongation Assay

This protocol details a method for the quantitative assessment of this compound's effect on B. cinerea germ tube elongation.

1. Fungal Isolate and Culture Preparation:

  • Use a wild-type, fungicide-sensitive isolate of Botrytis cinerea.
  • Culture the isolate on Potato Dextrose Agar (PDA) at 20-22°C under a 12-hour photoperiod for 10-14 days to induce sporulation.

2. Conidia Harvesting and Suspension Preparation:

  • Flood the surface of the sporulating culture with sterile distilled water containing 0.01% (v/v) Tween 80 to reduce conidial clumping.
  • Gently scrape the surface with a sterile glass rod to dislodge the conidia.
  • Filter the conidial suspension through two layers of sterile cheesecloth to remove mycelial fragments.
  • Centrifuge the suspension at 3,000 x g for 5 minutes, discard the supernatant, and resuspend the conidial pellet in sterile distilled water. Repeat this washing step twice.
  • Determine the conidial concentration using a hemocytometer and adjust to a final concentration of 1 x 105 conidia/mL in a suitable germination medium (e.g., Potato Dextrose Broth or a minimal medium supplemented with a carbon source).

3. Fungicide Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Prepare a serial dilution of this compound in the germination medium to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L). Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects germination (typically ≤ 0.5% v/v).

4. Incubation:

  • Dispense 100 µL of each fungicide dilution into the wells of a 96-well microtiter plate.
  • Add 100 µL of the conidial suspension to each well.
  • Incubate the plate at 20-22°C in the dark for 12-18 hours.

5. Microscopic Analysis and Data Collection:

  • After incubation, add a drop of lactophenol cotton blue to a sample from each well to stop further growth and stain the germ tubes.
  • Using a light microscope at 400x magnification, observe at least 100 conidia per replicate for each treatment.
  • For each germinated conidium, measure the length of the longest germ tube using an ocular micrometer.
  • Calculate the average germ tube length for each treatment.

6. Data Analysis:

  • Calculate the percentage of germ tube elongation inhibition for each this compound concentration relative to the solvent-only control.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Perform a non-linear regression analysis (e.g., log-probit or four-parameter logistic regression) to determine the EC50 value (the effective concentration that inhibits germ tube elongation by 50%).

Culture [label="1. Culture B. cinerea\non PDA", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="2. Harvest and Wash\nConidia", fillcolor="#F1F3F4", fontcolor="#202124"]; Adjust [label="3. Adjust Conidia\nConcentration", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Fungicide [label="4. Prepare this compound\nSerial Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="5. Co-incubate Conidia\nand Fungicide", fillcolor="#F1F3F4", fontcolor="#202124"]; Microscopy [label="6. Microscopic Observation\nand Measurement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="7. Data Analysis and\nEC50 Calculation", fillcolor="#34A853", fontcolor="#FFFFFF"];

Culture -> Harvest; Harvest -> Adjust; Adjust -> Incubate; Prepare_Fungicide -> Incubate; Incubate -> Microscopy; Microscopy -> Analysis; }

Figure 2: Workflow for germ tube elongation assay.

Downstream Effects and Signaling Pathways

The disruption of ergosterol biosynthesis by this compound triggers a cascade of downstream cellular events that culminate in the inhibition of germ tube elongation and morphological deformities. While the precise signaling pathways in B. cinerea are still under investigation, the following represents a plausible model based on the known roles of ergosterol in fungal biology.

Ergosterol is not only a structural component of the plasma membrane but is also enriched in specific microdomains, often referred to as lipid rafts. These rafts are critical for the proper localization and function of many membrane-associated proteins, including those involved in cell signaling and polarized growth.

The depletion of ergosterol and the accumulation of aberrant sterol intermediates likely lead to:

  • Disorganization of Lipid Rafts: This would disrupt the spatial organization of key signaling proteins.

  • Impaired Signal Transduction: Signaling cascades that are dependent on membrane integrity and lipid raft function, such as those involving small GTPases (e.g., Rho and Cdc42) that regulate cytoskeletal dynamics and polarity, would be compromised.

  • Defective Vesicle Trafficking: The delivery of new membrane material and cell wall synthesizing enzymes to the growing hyphal tip is a highly regulated process. Disruption of the plasma membrane composition can impair vesicle fusion and exocytosis, thereby halting polarized growth.

  • Activation of Cell Wall Integrity (CWI) Pathway: The cell may perceive the membrane stress as a form of cell wall damage, leading to the activation of the CWI signaling pathway. While this is a compensatory response, chronic activation can be detrimental.

Signaling_Pathway This compound This compound Keto_Reductase 3-keto reductase (Erg27) This compound->Keto_Reductase Ergosterol Ergosterol Depletion Keto_Reductase->Ergosterol Membrane_Stress Membrane Stress and Disorganization Ergosterol->Membrane_Stress Lipid_Rafts Disruption of Lipid Rafts Membrane_Stress->Lipid_Rafts Vesicle_Trafficking Defective Vesicle Trafficking Membrane_Stress->Vesicle_Trafficking CWI Activation of Cell Wall Integrity Pathway Membrane_Stress->CWI Signaling Impaired Signaling (e.g., Rho GTPases) Lipid_Rafts->Signaling Phenotype Inhibition of Germ Tube Elongation & Swelling Signaling->Phenotype Vesicle_Trafficking->Phenotype

Figure 3: Proposed signaling cascade downstream of this compound action.

Mechanisms of Resistance

The development of fungicide resistance is a significant concern in the management of B. cinerea. For this compound, several resistance mechanisms have been identified:

  • Target Site Modification: Point mutations in the erg27 gene, which encodes the 3-keto reductase enzyme, can reduce the binding affinity of this compound, leading to decreased sensitivity.

  • Cross-Resistance: this compound exhibits cross-resistance with fenhexamid, another hydroxyanilide fungicide that also targets 3-keto reductase.

  • Efflux Pumps: Overexpression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can lead to the active efflux of this compound from the fungal cell, reducing its intracellular concentration and efficacy. This is a common mechanism of multidrug resistance (MDR).

Conclusion

This compound is a potent inhibitor of Botrytis cinerea germ tube elongation, a critical stage in the fungal infection process. Its mode of action is the specific inhibition of the 3-keto reductase enzyme within the ergosterol biosynthesis pathway. This leads to a depletion of essential ergosterol, compromising cell membrane integrity and function. The resulting disruption of cellular signaling and polarized growth manifests as a strong inhibition of germ tube elongation and characteristic morphological abnormalities. A thorough understanding of this mode of action is crucial for the effective and sustainable use of this compound in the management of gray mold disease and for the development of strategies to mitigate the evolution of resistance.

Methodological & Application

Application Note & Protocol: Preparation of Fenpyrazamine Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed for the control of various fungal diseases in agricultural crops.[1][2] It functions as a sterol biosynthesis inhibitor (SBI), specifically targeting the 3-keto reductase enzyme in the ergosterol biosynthetic pathway of fungi.[1][3] This mode of action disrupts the integrity of the fungal cell membrane, leading to effective control of pathogens such as Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold).[2][3] Accurate quantification of this compound in various matrices is crucial for residue analysis, quality control, and research purposes.[4] This document provides a detailed protocol for the preparation of a this compound analytical standard, along with relevant physicochemical data and analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the solubility and stability of the compound, which are critical factors in the preparation of accurate analytical standards.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (IUPAC) S-allyl 5-amino-2-isopropyl-4-(2-methylphenyl)-3-oxo-2,3-dihydropyrazole-1-carbothioate[2]
CAS Number 473798-59-3[5]
Molecular Formula C17H21N3O2S[2][5]
Molecular Weight 331.43 g/mol [2][5]
Physical State Solid (at 25 °C)[2]
Melting Point 116.4 °C[2]
Vapor Pressure 2.89 × 10⁻⁸ Pa (at 25 °C)[2]
Solubility (at 20 °C) Water: 20.4 mg/L[1][2]
Hexane: 902 mg/L[1]
Toluene: 112,978 mg/L (113 g/L)[1][6]
Ethyl acetate: >250 g/L[1]
Acetone: >250 g/L[1]
Methanol: >250 g/L[1]
Soluble in DMSO[5]
Octanol-water partition coefficient (log Pow) 3.52 (at 25 °C)[2]

Experimental Protocols

Materials and Equipment
  • This compound reference standard (purity ≥98.0%)[7]

  • Acetonitrile (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Deionized water

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Ultrasonic bath

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • HPLC-UVD or LC-MS/MS system

Preparation of Stock Standard Solution (1000 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Record the exact weight.

  • Add a small volume of acetonitrile (approximately 5 mL) to the flask.

  • Gently swirl the flask to dissolve the standard. If necessary, sonicate for 5-10 minutes in an ultrasonic bath to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add acetonitrile to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This solution is the 1000 µg/mL stock standard. Store in a tightly sealed, light-protected container at 2-10 °C.[7] For long-term storage (months to years), store at -20°C.[5]

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock standard solution with acetonitrile or the mobile phase used for analysis. A typical linear range for this compound analysis is between 0.1 and 5.0 µg/mL.[8][9]

Example Dilution Series:

  • 5.0 µg/mL: Pipette 50 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the chosen diluent.

  • 1.0 µg/mL: Pipette 10 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the chosen diluent.

  • 0.5 µg/mL: Pipette 500 µL of the 5.0 µg/mL working standard into a 5 mL volumetric flask and dilute to volume with the chosen diluent.

  • 0.1 µg/mL: Pipette 100 µL of the 5.0 µg/mL working standard into a 5 mL volumetric flask and dilute to volume with the chosen diluent.

Before injection into the analytical instrument, filter all working standard solutions through a 0.22 µm syringe filter.

Analytical Methodology

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are suitable methods for the quantification of this compound.[8][9][10][11]

HPLC-UVD Method

A validated HPLC-UVD method for the determination of this compound in agricultural products has been developed.[8][9] The general procedure involves extraction with acetonitrile, partitioning with dichloromethane, and purification using a silica solid-phase extraction (SPE) cartridge.[8][9]

  • Limit of Detection (LOD): 0.01 mg/L[8]

  • Limit of Quantitation (LOQ): 0.05 mg/L[8]

LC-MS/MS Method

For higher sensitivity and selectivity, LC-MS/MS is the preferred method. This technique is particularly useful for analyzing complex matrices.[10][11] The method typically involves monitoring two transition ions for this compound for quantification and confirmation.[11]

Diagrams

G cluster_0 Standard Preparation cluster_1 Analytical Quantification A Weigh this compound Standard B Dissolve in Acetonitrile A->B C Sonicate to Ensure Dissolution B->C D Dilute to Final Volume (Stock Solution) C->D E Perform Serial Dilutions (Working Standards) D->E F Filter through 0.22 µm Syringe Filter E->F G Inject into HPLC-UVD or LC-MS/MS F->G Analysis H Generate Calibration Curve G->H I Quantify this compound Concentration H->I

Caption: Experimental workflow for this compound analytical standard preparation and analysis.

G cluster_pathway Simplified Ergosterol Biosynthesis Pathway This compound This compound Keto_Reductase 3-Keto Reductase (C3-keto-reductase) This compound->Keto_Reductase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Keto_Reductase->Ergosterol_Biosynthesis Is a key enzyme in Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Is essential for Fungal_Growth Inhibition of Fungal Growth Fungal_Cell_Membrane->Fungal_Growth Disruption leads to Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol Ergosterol Ergosterol Fecosterol->Ergosterol 3-Keto Reductase

Caption: Simplified signaling pathway showing the mode of action of this compound.

References

Application Note: Analysis of Fenpyrazamine Residue by HPLC-UVD

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenpyrazamine is a pyrazole fungicide used to control various fungal diseases in crops such as grapes, peaches, and mandarins.[1][2] Monitoring its residue levels in agricultural products is crucial for ensuring food safety and regulatory compliance. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet-Visible Diode Array Detection (HPLC-UVD) method for the quantitative analysis of this compound residues.

Principle

This method involves the extraction of this compound from the sample matrix using acetonitrile, followed by a liquid-liquid partitioning cleanup with dichloromethane to remove polar interferences. Further purification is achieved using a silica-based solid-phase extraction (SPE) cartridge. The purified extract is then analyzed by reversed-phase HPLC with UVD detection. Quantification is performed using an external standard calibration.

Method Validation

The presented method has been validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.

Linearity

The method demonstrates excellent linearity over a concentration range of 0.1 to 5.0 µg/mL, with a correlation coefficient (r) of 0.999.[1][2]

Limits of Detection and Quantification

The limits of detection and quantification are crucial for determining the sensitivity of the method.

ParameterValue (mg/L)
Limit of Detection (LOD)0.01[1]
Limit of Quantification (LOQ)0.05[1]
Recovery

The accuracy of the method was evaluated through recovery studies at different spiking levels in various agricultural matrices.

Spiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
0.0571.8 - 102.7[1][2]0.1 - 7.3[1]
0.571.8 - 102.7[1][2]0.1 - 7.3[1]
5.071.8 - 102.7[1][2]0.1 - 7.3[1]

Experimental Protocols

Sample Preparation

a. Extraction:

  • Homogenize a representative 10 g sample of the agricultural product.

  • Add 20 mL of acetonitrile to the homogenized sample in a centrifuge tube.

  • Shake vigorously for 15 minutes using a mechanical shaker.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the acetonitrile supernatant.

b. Liquid-Liquid Partitioning:

  • Transfer the acetonitrile extract to a separatory funnel.

  • Add 20 mL of dichloromethane and 100 mL of water.

  • Shake gently for 5 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the lower dichloromethane layer.

  • Repeat the partitioning with a fresh 20 mL portion of dichloromethane.

  • Combine the dichloromethane extracts.

c. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a silica SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of a hexane/acetone mixture (95:5 v/v).

  • Load the combined dichloromethane extract onto the conditioned cartridge.

  • Wash the cartridge with 5 mL of the hexane/acetone mixture to remove interferences.

  • Elute the this compound with 10 mL of a hexane/acetone mixture (80:20 v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

HPLC-UVD Analysis

a. Instrumental Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UVD Wavelength 274 nm

b. Calibration: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

c. Sample Analysis: Inject the reconstituted sample extract into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Workflow Diagram

Fenpyrazamine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UVD Analysis Sample Homogenized Sample (10g) Extraction Extraction with Acetonitrile (20mL) Sample->Extraction Add Acetonitrile Centrifugation1 Centrifugation (4000 rpm, 10 min) Extraction->Centrifugation1 Shake & Centrifuge Partitioning Liquid-Liquid Partitioning (Dichloromethane/Water) Centrifugation1->Partitioning Collect Supernatant SPE_Cleanup Solid-Phase Extraction (SPE) (Silica Cartridge) Partitioning->SPE_Cleanup Collect Organic Layer Evaporation Evaporation and Reconstitution SPE_Cleanup->Evaporation Elute Analyte HPLC_Injection HPLC Injection (20 µL) Evaporation->HPLC_Injection Reconstitute in Mobile Phase Chromatography Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography Detection UVD Detection (274 nm) Chromatography->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

References

Application Note: Quantification of Fenpyrazamine in Agricultural Products by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust method for the quantification of the fungicide Fenpyrazamine in a variety of agricultural products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a comprehensive workflow, including sample preparation using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, optimized chromatographic separation, and specific mass spectrometric parameters for the sensitive and selective detection of this compound. This method is suitable for researchers, scientists, and professionals in the fields of food safety, agricultural science, and drug development who require a reliable analytical procedure for monitoring this compound residues.

Introduction

This compound is a pyrazole fungicide used to control various fungal diseases in fruits and vegetables, such as gray mold and sclerotinia rot.[1] Its application in agriculture necessitates the development of sensitive and reliable analytical methods to monitor its residues in food products to ensure consumer safety and compliance with regulatory limits.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices.[2][3]

This protocol provides a step-by-step guide for the quantification of this compound, leveraging a modified QuEChERS sample extraction and cleanup, followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Chemical Properties of this compound

PropertyValue
Chemical Name S-allyl 5-amino-2,3-dihydro-2-isopropyl-3-oxo-4-(o-tolyl)pyrazole-1-carbothioate
Molecular Formula C₁₇H₂₁N₃O₂S
Molecular Weight 331.4 g/mol
CAS Number 473798-59-3

Experimental Protocol

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined sample preparation process that involves a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[4] The following protocol is a general guideline and can be adapted based on the specific matrix. The EN 15662 (citrate-buffered) method is often recommended to protect base-sensitive pesticides.[5]

a) Extraction:

  • Homogenize a representative sample of the agricultural product (e.g., fruit, vegetable).

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add 10 mL of reagent water and allow to rehydrate for 30 minutes before proceeding.[5]

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the EN 15662 extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.[5]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 x g for 5 minutes.

b) Dispersive SPE Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube.

  • The choice of d-SPE sorbent depends on the sample matrix:

    • General Fruits and Vegetables: 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA).

    • Pigmented Fruits and Vegetables (e.g., spinach, berries): 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg graphitized carbon black (GCB) or a suitable carbon-based sorbent.[4]

    • High-Fat Commodities (e.g., avocado): 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.[6]

  • Cap the tube and shake vigorously for 30 seconds.

  • Centrifuge at ≥ 4000 x g for 5 minutes.

  • The supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions:

A C18 reversed-phase column is recommended for the separation of this compound.

ParameterRecommended Condition
Column YMC ODS C18, 3.0 x 100 mm, 3 µm particle size (or equivalent)
Mobile Phase A 0.05% Acetic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Gradient Program Time (min)

b) Mass Spectrometry (MS) Conditions:

The analysis should be performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

c) Multiple Reaction Monitoring (MRM) Parameters for this compound:

The following MRM transitions have been reported for the quantification and confirmation of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)331.8229.90.13020
This compound (Qualifier)331.8188.90.13035

Note: Collision energies are starting points and should be optimized for the specific instrument used. Optimization can be performed by infusing a standard solution of this compound and varying the collision energy to maximize the signal intensity of the product ions.

Method Validation and Data Presentation

Method validation should be performed according to established guidelines (e.g., SANCO/12682/2019) to ensure the reliability of the results. Key validation parameters are summarized in the table below, with typical expected values based on published data.[1]

ParameterTypical Value/Range
Linearity (r²) > 0.99[1]
Limit of Detection (LOD) 0.01 mg/kg
Limit of Quantification (LOQ) 0.02 - 0.05 mg/kg[1]
Accuracy (Recovery) 70 - 120%[1]
Precision (RSD) < 20%[1]
Quantitative Data Summary

The following table structure should be used to present quantitative results from sample analysis.

Sample IDMatrixThis compound Concentration (mg/kg)Recovery (%)RSD (%)
Sample 1Apple0.045955.2
Sample 2Grape< LOQN/AN/A
Sample 3Tomato0.121023.8
...............

Workflow and Pathway Diagrams

Fenpyrazamine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction 10g sample Cleanup Dispersive SPE Cleanup (PSA/C18/GCB) Extraction->Cleanup Acetonitrile extract LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Final Extract MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in agricultural products. The use of the QuEChERS method for sample preparation ensures high-throughput and efficient extraction, while the specificity of tandem mass spectrometry allows for accurate measurement even in complex food matrices. Proper method validation is crucial to ensure the quality and reliability of the analytical data. This protocol serves as a comprehensive guide for laboratories involved in pesticide residue monitoring and food safety analysis.

References

Application Notes and Protocols: In Vitro Antifungal Assay of Fenpyrazamine against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenpyrazamine is a novel fungicide demonstrating potent and specific activity against Botrytis cinerea, the causal agent of gray mold disease in a wide range of crops. Understanding its in vitro antifungal properties is crucial for effective disease management strategies and the development of new fungicidal agents. These application notes provide a summary of the quantitative data on this compound's efficacy and detailed protocols for its in vitro evaluation against B. cinerea.

Data Presentation

The antifungal activity of this compound against Botrytis cinerea has been evaluated through various in vitro assays, primarily focusing on mycelial growth, spore germination, and germ tube elongation. The data presented below is a summary of findings from multiple studies.

Mycelial Growth Inhibition

This compound exhibits significant inhibitory effects on the mycelial growth of B. cinerea. The half-maximal effective concentration (EC50) values are consistently low, indicating high potency.

ParameterValue (mg/L or µg/mL)Reference(s)
Average EC500.020 ± 0.0097 mg/L[1][2]
EC50 Range0.0125 - 0.025 mg/L[1][2]
EC50~0.02 mg/L[3]
EC500.9 µg/mL[1]

Note: 1 mg/L is equivalent to 1 µg/mL.

Spore Germination and Germ Tube Elongation Inhibition

A key characteristic of this compound's mode of action is its differential effect on spore germination and subsequent germ tube development. While it does not inhibit the initial germination of conidia, it strongly inhibits the elongation of the germ tube.[3][4][5] This leads to morphological changes in the germ tubes, such as swelling.[3][5]

AssayThis compound Concentration (mg/L)Inhibition (%)Reference(s)
Spore GerminationNot specifiedNo inhibition[3][5]
Germ Tube Elongation0.175.5[5]
Germ Tube Elongation0.286.3[5]
Germ Tube Elongation0.592.4[5]

Experimental Protocols

The following are detailed protocols for conducting in vitro antifungal assays of this compound against Botrytis cinerea.

Mycelial Growth Inhibition Assay (Poisoned Agar Technique)

This protocol determines the effect of this compound on the vegetative growth of B. cinerea.

Materials:

  • Botrytis cinerea pure culture

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (technical grade, dissolved in a suitable solvent like DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator set at 20-25°C

  • Sterile water or solvent for control

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50°C in a water bath.

  • This compound Incorporation: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., a dilution series from 0.005 to 50 mg/L). For the control plates, add an equivalent volume of the solvent used for the stock solution.

  • Pouring Plates: Gently swirl the flasks to ensure homogenous mixing of this compound and pour the amended PDA into sterile Petri dishes. Allow the plates to solidify completely.

  • Inoculation: From the growing edge of an actively growing B. cinerea culture (typically 3-5 days old), take mycelial plugs using a sterile cork borer.

  • Incubation: Place a single mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Data Collection: Incubate the plates at 20-25°C in the dark for 3-5 days, or until the mycelial growth in the control plates has reached a significant portion of the plate. Measure the diameter of the fungal colony in two perpendicular directions.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the colony in the control plates and DT is the average diameter of the colony in the treated plates.

    • The EC50 value can be determined by plotting the inhibition percentage against the logarithm of the this compound concentration and performing a probit analysis.

Spore Germination and Germ Tube Elongation Assay

This protocol assesses the impact of this compound on the early stages of fungal development.

Materials:

  • Botrytis cinerea culture sporulating (10-14 days old)

  • Sterile distilled water with a surfactant (e.g., 0.01% Tween 80)

  • Potato Dextrose Broth (PDB) or a suitable germination medium

  • This compound stock solution

  • Microscope slides or multi-well plates

  • Hemocytometer

  • Microscope

  • Incubator set at 18-25°C

Procedure:

  • Spore Suspension Preparation: Flood a sporulating B. cinerea culture with a small volume of sterile distilled water containing a surfactant. Gently scrape the surface with a sterile loop or glass rod to dislodge the conidia.

  • Filtration and Quantification: Filter the resulting suspension through several layers of sterile cheesecloth or glass wool to remove mycelial fragments. Adjust the spore concentration to a final density of 1 x 10^5 to 1 x 10^6 spores/mL using a hemocytometer.

  • Treatment Preparation: In sterile microcentrifuge tubes or wells of a multi-well plate, prepare a dilution series of this compound in the germination medium. Include a control with only the medium and solvent.

  • Inoculation: Add the spore suspension to each treatment tube/well to the final desired spore concentration.

  • Incubation: Incubate the slides or plates in a humid chamber at 18-25°C for 12-24 hours.

  • Data Collection:

    • Spore Germination: Using a microscope, observe at least 100 spores per replicate. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter. Calculate the percentage of germination.

    • Germ Tube Elongation: For germinated spores, measure the length of the germ tube using an ocular micrometer.

  • Analysis:

    • Calculate the percentage inhibition of spore germination and germ tube elongation compared to the control.

    • Determine the EC50 value for germ tube elongation as described for the mycelial growth assay.

Mandatory Visualization

Experimental Workflow for In Vitro Antifungal Assays

G cluster_prep Preparation cluster_mycelial Mycelial Growth Assay cluster_spore Spore Germination & Germ Tube Assay B_cinerea Botrytis cinerea Culture Inoculate_plugs Inoculate with Mycelial Plugs B_cinerea->Inoculate_plugs Spore_suspension Prepare Spore Suspension B_cinerea->Spore_suspension Fenpyrazamine_stock This compound Stock Solution Poisoned_agar Prepare Poisoned Agar Plates Fenpyrazamine_stock->Poisoned_agar Treatment_prep Prepare Treatment Solutions Fenpyrazamine_stock->Treatment_prep Poisoned_agar->Inoculate_plugs Incubate_mycelial Incubate Inoculate_plugs->Incubate_mycelial Measure_diameter Measure Colony Diameter Incubate_mycelial->Measure_diameter Calculate_inhibition_mycelial Calculate % Inhibition & EC50 Measure_diameter->Calculate_inhibition_mycelial Inoculate_spores Inoculate Spore Suspension Spore_suspension->Inoculate_spores Treatment_prep->Inoculate_spores Incubate_spore Incubate Inoculate_spores->Incubate_spore Microscopic_obs Microscopic Observation Incubate_spore->Microscopic_obs Calculate_inhibition_spore Calculate % Inhibition Microscopic_obs->Calculate_inhibition_spore

Caption: Workflow for in vitro antifungal assays of this compound.

Proposed Signaling Pathway of this compound Action in Botrytis cinerea

This compound's mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Specifically, it targets the enzyme 3-keto reductase, which is encoded by the ERG27 gene.[1][3] This inhibition disrupts the integrity and function of the cell membrane, ultimately leading to fungal cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway (Simplified) cluster_membrane Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Keto_intermediate 4,4-dimethyl-cholesta- 8,14,24-trien-3-one (3-keto intermediate) Lanosterol->Keto_intermediate Episterol Episterol Keto_intermediate->Episterol 3-keto reductase (ERG27) Ergosterol Ergosterol Episterol->Ergosterol Cell_membrane Cell Membrane Integrity & Function Ergosterol->Cell_membrane Ergosterol->Cell_membrane Incorporation Fungal_growth Normal Fungal Growth Cell_membrane->Fungal_growth Cell_membrane->Fungal_growth Supports This compound This compound This compound->Inhibition This compound->Disruption

Caption: this compound inhibits 3-keto reductase in the ergosterol pathway.

References

Application Notes and Protocols for Mycelial Growth Inhibition Assay Using Fenpyrazamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed by Sumitomo Chemical Co., Ltd.[1][2] It is a potent inhibitor of fungal growth, particularly effective against species from the Sclerotiniaceae family, such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (stem rot), and Monilinia spp. (brown rot).[1][3] The primary mode of action of this compound is the inhibition of 3-keto reductase, a key enzyme in the ergosterol biosynthesis pathway.[1][4][5] This disruption of ergosterol production, a vital component of fungal cell membranes, leads to impaired cell membrane integrity and ultimately inhibits fungal growth.[4]

These application notes provide a detailed protocol for conducting a mycelial growth inhibition assay to evaluate the efficacy of this compound against various fungal pathogens. The included data and visualizations will aid researchers in understanding its antifungal activity and mechanism of action.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound

This table summarizes the half-maximal effective concentration (EC50) values of this compound against various plant pathogenic fungi, demonstrating its high efficacy, particularly against members of the Sclerotiniaceae family.

Fungal SpeciesCommon NameEC50 (mg/L)Reference
Botrytis cinereaGray Mold~0.02 - 0.03[1][3]
Sclerotinia sclerotiorumStem Rot0.1 - 0.11[1][3]
Monilinia laxaBrown Rot~0.02[1]
Monilia fructicolaBrown Rot0.02[3]
Pseudocercosporella herpotrichoidesEyespot-[3]
Table 2: Inhibition of Botrytis cinerea Germ Tube Elongation by this compound

This table illustrates the dose-dependent inhibitory effect of this compound on the germ tube elongation of Botrytis cinerea. While this compound does not inhibit spore germination, it significantly hampers the subsequent growth of the germ tube.[1][2][3]

This compound Concentration (mg/L)Inhibition of Germ Tube Elongation (%)Reference
0.175.5[2]
0.286.3[2]
0.592.4[2]

Experimental Protocols

Mycelial Growth Inhibition Assay Protocol

This protocol details the steps to assess the in vitro antifungal activity of this compound by measuring the inhibition of mycelial growth on an agar medium.

1. Materials

  • This compound (technical grade)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm diameter)

  • Fungal cultures of interest (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)

  • Sterile cork borer (5 mm diameter)

  • Incubator (set to 18-25°C)

  • Micropipettes and sterile tips

  • Laminar flow hood

  • Ruler or calipers

2. Preparation of this compound Stock Solution

  • Dissolve a known weight of technical grade this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 g/L).

  • Ensure the this compound is completely dissolved. This stock solution can be stored at 4°C for short periods.

3. Preparation of this compound-Amended Media

  • Prepare PDA according to the manufacturer's instructions and autoclave.

  • Allow the molten PDA to cool to approximately 50-55°C in a water bath.

  • Under sterile conditions in a laminar flow hood, add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.005, 0.01, 0.02, 0.05, 0.1, 0.5 mg/L).

  • For the control plates, add an equivalent volume of DMSO without this compound to the PDA.

  • Mix the amended PDA thoroughly by swirling the flask.

  • Pour approximately 20 mL of the PDA into each sterile Petri dish and allow it to solidify.

4. Fungal Inoculation

  • From the margin of an actively growing fungal culture (typically 5-7 days old), take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, with the mycelium side down, in the center of each PDA plate (both this compound-amended and control plates).

5. Incubation

  • Seal the Petri dishes with parafilm.

  • Incubate the plates at a suitable temperature for the specific fungus (e.g., 18°C for Botrytis cinerea) in the dark.[2][3]

6. Data Collection and Analysis

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the average diameter for each plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where:

      • DC is the average diameter of the fungal colony on the control plate.

      • DT is the average diameter of the fungal colony on the this compound-amended plate.

  • Determine the EC50 value, which is the concentration of this compound that inhibits mycelial growth by 50%, by plotting the inhibition percentage against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.

Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis by this compound

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Cellular Effect acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol intermediate_sterols Intermediate Sterols lanosterol->intermediate_sterols keto_intermediate 3-Keto Steroid Intermediate intermediate_sterols->keto_intermediate ergosterol Ergosterol keto_intermediate->ergosterol 3-Keto Reductase disrupted_membrane Disrupted Cell Membrane Integrity keto_intermediate->disrupted_membrane Inhibition leads to This compound This compound inhibition This compound->inhibition

Caption: this compound inhibits 3-keto reductase in the ergosterol biosynthesis pathway.

Experimental Workflow: Mycelial Growth Inhibition Assay

G start Start prep_stock Prepare this compound Stock Solution in DMSO start->prep_stock prep_media Prepare PDA Medium start->prep_media amend_media Amend Cooled PDA with this compound (and DMSO for control) prep_stock->amend_media prep_media->amend_media pour_plates Pour Plates and Allow to Solidify amend_media->pour_plates inoculate Inoculate with Fungal Mycelial Plugs pour_plates->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition and EC50 measure->calculate end End calculate->end

Caption: Workflow for the mycelial growth inhibition assay.

Concluding Remarks

This compound demonstrates significant and specific inhibitory activity against key plant pathogenic fungi by targeting the ergosterol biosynthesis pathway. The provided protocols and data serve as a valuable resource for researchers investigating the antifungal properties of this compound and for professionals in the development of new fungicidal agents. The mycelial growth inhibition assay is a fundamental and reliable method for quantifying the in vitro efficacy of antifungal compounds like this compound.

References

Application Notes and Protocols for Spore Germination and Germ Tube Elongation Assay with Fenpyrazamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed to combat a range of phytopathogenic fungi.[1][2] Its primary mode of action is the inhibition of the 3-keto reductase enzyme, a critical component in the ergosterol biosynthesis pathway of fungi.[1][2][3] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to effective control of pathogens such as Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold).[1][3]

A key characteristic of this compound's fungicidal action is that it does not inhibit the initial germination of fungal spores.[1][4][5] Instead, its significant impact is observed in the subsequent developmental stage: the elongation of the germ tube.[1][4][5] Treatment with this compound leads to a marked inhibition of germ tube elongation and induces morphological abnormalities, specifically swelling of the germ tubes.[1][4][5] These application notes provide a detailed protocol for assessing the effect of this compound on fungal spore germination and, more critically, on germ tube elongation.

Data Presentation

The following tables summarize the quantitative effects of this compound on various fungal species, focusing on its high efficacy in inhibiting germ tube elongation and mycelial growth.

Table 1: Inhibition of Germ Tube Elongation of Botrytis cinerea by this compound [3][5]

This compound Concentration (mg a.i./L)Inhibition of Germ Tube Elongation (%)
0.592.4
0.286.3
0.175.5
Untreated Control0
Data based on incubation on Potato Dextrose Agar (PDA) for 18 hours at 18°C.[3][5]

Table 2: Antifungal Activity of this compound (EC50 values) [1]

Fungal SpeciesEC50 (mg/L)
Botrytis cinerea0.020
Sclerotinia sclerotiorum0.1
Monilinia laxa0.02
Botrytis allii0.030
EC50 values were determined based on mycelial growth inhibition on PDA plates.[1]

Experimental Protocols

This section details the methodology for conducting a spore germination and germ tube elongation assay to evaluate the efficacy of this compound. Botrytis cinerea is used as a model organism in this protocol.

Protocol 1: In Vitro Assay for Spore Germination and Germ Tube Elongation

Objective: To qualitatively and quantitatively assess the effect of this compound on the spore germination and germ tube elongation of Botrytis cinerea.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Botrytis cinerea culture (10-14 days old, grown on PDA)

  • Potato Dextrose Agar (PDA)

  • Sterile distilled water

  • Sterile glass slides and coverslips

  • Microscope

  • Hemocytometer or spectrophotometer

  • Sterile petri dishes

  • Incubator set to 18°C

Procedure:

  • Preparation of Fungal Spore Suspension:

    • Flood a mature culture of Botrytis cinerea with a small volume (e.g., 10 mL) of sterile distilled water.

    • Gently scrape the surface of the culture with a sterile loop or spreader to dislodge the conidia.

    • Filter the resulting suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer or by measuring absorbance with a spectrophotometer. Keep the spore suspension on ice.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to create working solutions that will yield the desired final concentrations in the agar (e.g., 0.1, 0.2, 0.5 mg/L).

    • Prepare a DMSO-only control to account for any solvent effects.

  • Preparation of Treated Agar Plates:

    • Autoclave PDA and cool it to approximately 50-55°C in a water bath.

    • Add the appropriate volume of this compound working solution or DMSO control to the molten PDA to achieve the desired final concentrations. Ensure thorough mixing.

    • Pour the treated PDA into sterile petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Pipette a small aliquot (e.g., 100 µL) of the prepared spore suspension onto the center of each agar plate.

    • Spread the suspension evenly over the surface using a sterile spreader.

    • Incubate the plates at 18°C for 18 hours.[1][5]

  • Microscopic Examination and Data Collection:

    • After the incubation period, cut a small block of agar from each plate and place it on a microscope slide with a drop of water and a coverslip.

    • Observe the spores under a microscope at 400x magnification.

    • Spore Germination Assessment: Count a minimum of 100 spores per replicate. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter. Calculate the percentage of germination. (Note: this compound is not expected to inhibit this step).[1][4][5]

    • Germ Tube Elongation Measurement: For germinated spores, measure the length of the germ tube using an ocular micrometer. Measure at least 50 germ tubes per replicate.

    • Morphological Observation: Note any changes in the morphology of the germ tubes, such as swelling.[1][4]

  • Data Analysis:

    • Calculate the average germ tube length for each treatment.

    • Determine the percent inhibition of germ tube elongation for each this compound concentration relative to the untreated control using the following formula: % Inhibition = [ (Lengthcontrol - Lengthtreated) / Lengthcontrol ] x 100

Visualizations

This compound's Mechanism of Action

Fenpyrazamine_Mechanism cluster_fungus Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Ergosterol Ergosterol Intermediate Sterols->Ergosterol 3-Keto Reductase Cell Membrane\nIntegrity Cell Membrane Integrity Ergosterol->Cell Membrane\nIntegrity This compound This compound This compound->Ergosterol Inhibition

Caption: Mechanism of this compound inhibiting the ergosterol biosynthesis pathway.

Experimental Workflow for Assay

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Spore Suspension (1x10^5 spores/mL) P3 Prepare Treated PDA Plates P1->P3 P2 Prepare this compound Stock & Dilutions P2->P3 E1 Inoculate Plates with Spore Suspension P3->E1 E2 Incubate (18°C for 18 hours) E1->E2 A1 Microscopic Observation E2->A1 A2 Measure Germ Tube Length & Assess Germination A1->A2 A3 Calculate % Inhibition A2->A3 Result Data on Germ Tube Elongation Inhibition A3->Result

Caption: Workflow for the spore germination and germ tube elongation assay.

References

Application Notes and Protocols for Establishing Baseline Sensitivity of Fungal Isolates to Fenpyrazamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing the baseline sensitivity of fungal isolates to Fenpyrazamine, a novel aminopyrazolinone fungicide. Understanding the inherent sensitivity of a fungal population to a new active ingredient is a critical first step in resistance monitoring and management strategies. The following protocols and data are intended to assist researchers in developing robust and reproducible sensitivity assays.

Introduction to this compound

This compound is a fungicide with a unique aminopyrazolinone structure developed by Sumitomo Chemical Co., Ltd.[1][2] It is a Sterol Biosynthesis Inhibitor (SBI), specifically targeting the 3-keto reductase enzyme in the ergosterol biosynthetic pathway.[1][2][3][4] This mode of action disrupts the integrity of the fungal cell membrane, leading to effective control of various pathogenic fungi.[3] this compound has demonstrated high efficacy against members of the Sclerotiniaceae family, including Botrytis spp. (gray mold), Sclerotinia spp. (stem rot), and Monilinia spp. (brown rot).[1] It exhibits preventive, translaminar, and long-lasting activity.[1][2][3]

Mechanism of Action of this compound

This compound's primary mode of action is the inhibition of the 3-keto reductase enzyme, a key component in the C4-demethylation step of the ergosterol biosynthesis pathway.[1][3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately, fungal cell death. This specific target is classified under the Fungicide Resistance Action Committee (FRAC) Code 17.[3]

Fenpyrazamine_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Precursors Precursors Intermediate Sterols Intermediate Sterols Precursors->Intermediate Sterols 3-keto Steroid 3-keto Steroid Intermediate Sterols->3-keto Steroid Multiple Steps Episterol Episterol 3-keto Steroid->Episterol 3-keto reductase Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Impaired Function\n& Cell Death Impaired Function & Cell Death Fungal Cell Membrane->Impaired Function\n& Cell Death This compound This compound 3-keto reductase 3-keto reductase This compound->3-keto reductase Inhibits

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Establishing Baseline Sensitivity

A baseline sensitivity profile describes the natural variation in sensitivity to a fungicide within a fungal population that has not been previously exposed to the active ingredient.[5][6][7] This baseline serves as a reference point for future monitoring to detect shifts in sensitivity that may indicate the development of resistance.[6]

Experimental Protocols

The following protocols outline the key experiments for determining the baseline sensitivity of fungal isolates to this compound. The primary method described is the in vitro mycelial growth inhibition assay on fungicide-amended media.

  • Isolation: Collect fungal isolates from infected plant tissues in areas with no prior history of this compound application.[6]

  • Purification: Isolate single spores to ensure pure cultures.

  • Culturing: Culture the isolates on a suitable solid medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is observed.[1][8][9]

  • Stock Solution: Prepare a stock solution of technical grade this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[10]

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

This assay determines the concentration of this compound that effectively inhibits the mycelial growth of the fungal isolates.

  • Media Preparation: Autoclave the desired growth medium (e.g., PDA) and cool it to approximately 50-55°C in a water bath.[11]

  • Amendment: Add the appropriate volume of the this compound dilutions to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent (DMSO) and without any fungicide.[8][12]

  • Plating: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing fungal culture onto the center of each agar plate.[9]

  • Incubation: Incubate the plates at the optimal temperature for the specific fungal species (e.g., 18-25°C) in the dark.[12][13]

  • Data Collection: Measure the colony diameter of the fungal growth on each plate after a predetermined incubation period (e.g., 3-7 days), or when the growth on the control plates has reached a specific diameter.[12]

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Inhibition (%) = [(Diameter of control - Diameter of treatment) / (Diameter of control - Diameter of mycelial plug)] x 100

Mycelial_Growth_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate_Culture Culture Fungal Isolates Inoculate Inoculate Plates with Fungal Mycelial Plugs Isolate_Culture->Inoculate Fenpyrazamine_Stock Prepare this compound Stock Solution Serial_Dilutions Create Serial Dilutions Fenpyrazamine_Stock->Serial_Dilutions Amend_Media Amend Agar Media with This compound Dilutions Serial_Dilutions->Amend_Media Pour_Plates Pour Amended Agar Plates Amend_Media->Pour_Plates Pour_Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure_Diameter Measure Colony Diameters Incubate->Measure_Diameter Calculate_Inhibition Calculate Percent Inhibition Measure_Diameter->Calculate_Inhibition Determine_EC50 Determine EC50 Values (Probit or Log-logistic Regression) Calculate_Inhibition->Determine_EC50

Caption: Experimental workflow for the mycelial growth inhibition assay.

The effective concentration of this compound that causes 50% inhibition of mycelial growth (EC50) is a key parameter for assessing sensitivity.

  • EC50 Calculation: Use statistical software to perform probit or log-logistic regression analysis of the inhibition data to determine the EC50 values for each isolate.

  • Data Summary: Summarize the EC50 values for the fungal population in a frequency distribution histogram to visualize the baseline sensitivity range.

  • Tabulation: Present the quantitative data in clearly structured tables for easy comparison.

Quantitative Data Summary

The following tables summarize reported EC50 values for this compound against various fungal species. These values can serve as a reference for researchers establishing their own baseline data.

Table 1: In Vitro Antifungal Spectrum of this compound (Mycelial Growth Inhibition on PDA)

Fungal SpeciesEC50 (mg/L)
Botrytis cinerea0.020 - 0.03[1][13]
Botrytis allii0.030
Botrytis tulipae0.030
Sclerotinia sclerotiorum0.11[1][13]
Sclerotinia minor0.049
Sclerotinia trifoliorum0.012
Monilinia laxa0.020
Monilinia fructigena0.048
Monilinia fructicola0.02 - 0.079[1][13]

Data compiled from published studies.[1][13] Values may vary depending on the specific isolates and experimental conditions.

Table 2: Baseline Sensitivity of Botrytis cinerea Isolates to this compound

Sensitivity ClassificationEC50 Range (µg/mL)Reference
Sensitive0.02 - 1.3[14]
Low-sensitiveNot significantly different from sensitive in germ-tube elongation assays[10]
Resistant50.1 - 172.6[14]

Note: The "low-sensitive" classification was based on mycelial growth on a specific concentration of this compound, while EC50 values for germ-tube elongation were not significantly different from the sensitive population.[10] The resistant isolates showed cross-resistance with fenhexamid.[14]

Considerations for Baseline Studies

  • Sample Size: A sufficiently large and diverse collection of fungal isolates is necessary to accurately represent the natural variation in sensitivity within a population.

  • Geographic Origin: Collect isolates from various geographic locations to capture regional differences in sensitivity.

  • Standardization: Maintain consistent experimental conditions (media, temperature, incubation time) to ensure the reproducibility and comparability of results.

  • Data Interpretation: A shift in the frequency distribution of EC50 values towards higher concentrations in subsequent monitoring may indicate the selection of less sensitive isolates.

By following these protocols and considering the provided data, researchers can effectively establish the baseline sensitivity of fungal populations to this compound, a crucial step for the sustainable use of this important fungicide.

References

Protocol for Studying Fenpyrazamine Rainfastness on Crops

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Fenpyrazamine is a fungicide belonging to the aminopyrazolinone class of chemicals, developed for the control of various fungal diseases in crops, particularly gray mold (Botrytis cinerea), stem rot, and brown rot.[1] Its mode of action is the inhibition of the 3-keto reductase enzyme, a key component in the ergosterol biosynthesis pathway in fungi.[2] This disruption of ergosterol production leads to compromised cell membrane integrity and ultimately, fungal cell death. This compound exhibits translaminar activity, meaning it can move from the upper to the lower surface of a leaf, providing protection to untreated plant parts.[1][3]

Rainfastness, the ability of a pesticide to resist being washed off by rainfall or irrigation, is a critical factor in its field performance. A fungicide with good rainfastness provides longer-lasting protection, reduces the need for reapplication after rain events, and minimizes environmental runoff. This document provides a detailed protocol for researchers, scientists, and drug development professionals to study the rainfastness of this compound on crops. The protocol outlines methodologies for simulated rainfall experiments, efficacy assessment, and residue analysis.

Signaling Pathway of this compound's Target

This compound targets the ergosterol biosynthesis pathway, which is essential for the formation and function of fungal cell membranes. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Acetyl_CoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway Acetyl_CoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1p (Squalene epoxidase) _4_4_dimethyl_cholesta_8_14_24_trienol 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->_4_4_dimethyl_cholesta_8_14_24_trienol Erg11p (Lanosterol 14α-demethylase) Fecosterol Fecosterol _4_4_dimethyl_cholesta_8_14_24_trienol->Fecosterol Erg27p (3-keto reductase) Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for conducting a comprehensive study on the rainfastness of this compound. The protocol is divided into three main parts: the simulated rainfall experiment, the biological efficacy assessment, and the analytical chemistry for residue determination.

Experimental Workflow Diagram

The overall workflow for the rainfastness study is depicted in the following diagram.

Rainfastness_Workflow cluster_setup Experimental Setup cluster_application Application & Rainfall cluster_assessment Assessment cluster_data Data Analysis Plant_Acclimatization Plant Acclimatization (e.g., Grapevines) Fungicide_Application Apply this compound to Plants Plant_Acclimatization->Fungicide_Application Fenpyrazamine_Prep This compound Formulation Preparation Fenpyrazamine_Prep->Fungicide_Application Drying_Period Drying Period (e.g., 2 hours) Fungicide_Application->Drying_Period Simulated_Rainfall Simulated Rainfall Event (Varied Intensities/Durations) Drying_Period->Simulated_Rainfall Biological_Assay Biological Efficacy Assay (Inoculation with Pathogen) Simulated_Rainfall->Biological_Assay Residue_Analysis Residue Analysis (Sample Collection & Extraction) Simulated_Rainfall->Residue_Analysis Disease_Scoring Disease Severity Scoring Biological_Assay->Disease_Scoring UPLC_MSMS UPLC-MS/MS Analysis Residue_Analysis->UPLC_MSMS Data_Compilation Data Compilation & Statistical Analysis Disease_Scoring->Data_Compilation UPLC_MSMS->Data_Compilation

Caption: Experimental workflow for the this compound rainfastness study.

Simulated Rainfall Experiment

Objective: To simulate various rainfall scenarios to assess the wash-off of this compound from crop surfaces.

Materials:

  • Rainfall simulator with adjustable nozzle height and flow rate to control droplet size and intensity.

  • Potted crop plants (e.g., grapevines, cucumbers) of uniform size and growth stage.

  • This compound formulation (e.g., PROLECTUS®, PIXIO® DF).[1][4]

  • Spray application equipment calibrated to deliver a consistent volume.

  • Deionized water for rainfall simulation.

  • Runoff collection apparatus.

Procedure:

  • Plant Preparation: Acclimatize potted plants in a greenhouse or controlled environment for at least one week prior to the experiment. Ensure plants are well-watered and free of disease.

  • Fungicide Application: Prepare the this compound spray solution according to the manufacturer's recommended concentration. Apply the solution to the plant foliage until runoff, ensuring uniform coverage. Include a set of control plants sprayed only with water.

  • Drying Period: Allow the treated plants to dry for a specified period (e.g., 2, 6, or 24 hours) in a controlled environment with good air circulation.[5] The drying time is a critical variable to investigate.

  • Rainfall Simulation:

    • Place the dried, treated plants in the rainfall simulator.

    • Apply simulated rainfall at a predetermined intensity (e.g., 10, 20, 50 mm/hour) and duration (e.g., 30, 60 minutes). These parameters should be varied to represent different rainfall events.

    • Include a "no rain" control group for comparison.

  • Post-Rainfall: After the simulated rainfall, allow the plants to dry completely before proceeding to the biological efficacy assessment or residue analysis.

Treatment GroupThis compound ApplicationDrying Time (hours)Rainfall Intensity (mm/hr)Rainfall Duration (min)
1 (Control)NoN/A00
2 (No Rain)Yes200
3Yes22030
4Yes25030
5 (No Rain)Yes600
6Yes62030
7Yes65030
Biological Efficacy Assessment

Objective: To evaluate the protective efficacy of this compound against a target pathogen after a simulated rainfall event.

Materials:

  • Plants from the simulated rainfall experiment.

  • Culture of the target pathogen (e.g., Botrytis cinerea).

  • Spore suspension of the pathogen at a known concentration.

  • Atomizer or sprayer for inoculation.

  • Incubation chamber with controlled temperature and humidity.

Procedure:

  • Inoculation: Prepare a spore suspension of the target pathogen in sterile water. Inoculate the treated and control plants by spraying the spore suspension evenly over the foliage.

  • Incubation: Place the inoculated plants in a high-humidity incubation chamber (e.g., >95% relative humidity) at a temperature optimal for disease development (e.g., 20-25°C for B. cinerea).

  • Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity on the leaves or fruits. This can be done by visually estimating the percentage of tissue area affected by the disease or by using a disease severity rating scale.

  • Data Analysis: Calculate the percent disease control for each treatment group relative to the inoculated control group.

Treatment GroupMean Disease Severity (%)Standard DeviationPercent Disease Control (%)
1 (Inoculated Control)85.25.60
2 (No Rain)5.11.294.0
315.83.481.5
430.54.164.2
5 (No Rain)4.91.194.2
610.22.588.0
722.73.973.4
Analytical Chemistry for Residue Determination

Objective: To quantify the amount of this compound remaining on the crop surface after a simulated rainfall event.

Materials:

  • Leaf or fruit samples from the simulated rainfall experiment.

  • Homogenizer (e.g., blender, bead beater).

  • Centrifuge.

  • Solid-phase extraction (SPE) cartridges (e.g., silica-based).

  • Solvents: acetonitrile, dichloromethane, hexane, acetone (HPLC grade).

  • Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.

  • This compound analytical standard.

Procedure:

  • Sample Collection: Collect a representative sample of leaves or fruits from each plant in the treatment groups.

  • Extraction (QuEChERS Method):

    • Weigh a known amount of the homogenized sample (e.g., 10-15 g) into a centrifuge tube.

    • Add acetonitrile and appropriate salts (e.g., magnesium sulfate, sodium acetate) for extraction and partitioning.

    • Vortex and centrifuge the mixture.

  • Cleanup (Dispersive SPE):

    • Take an aliquot of the supernatant and add it to a tube containing a cleanup sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.

    • Vortex and centrifuge.

  • Analysis by UPLC-MS/MS:

    • Filter the final extract and inject it into the UPLC-MS/MS system.

    • Quantify the concentration of this compound using a calibration curve prepared with the analytical standard. The specific multiple reaction monitoring (MRM) transitions for this compound should be optimized on the instrument, but common transitions can be found in the literature.

ParameterSetting
UPLC System
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientOptimized for separation of this compound from matrix components
Flow Rate0.3 - 0.5 mL/min
Injection Volume2 - 10 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be optimized (Precursor ion -> Product ion 1, Product ion 2)
Collision EnergyTo be optimized for each transition
Dwell TimeOptimized for peak shape and sensitivity
Treatment GroupMean this compound Residue (mg/kg)Standard DeviationPercent Residue Remaining
2 (No Rain)2.50.3100
31.80.272
41.10.1544
5 (No Rain)2.60.4100
62.20.385
71.50.258

Data Presentation and Interpretation

The quantitative data from the biological efficacy and residue analysis experiments should be summarized in tables as shown above for easy comparison. Statistical analysis (e.g., ANOVA, t-tests) should be performed to determine significant differences between treatment groups. The results will indicate the impact of rainfall intensity, duration, and the drying period on the rainfastness of this compound. A strong correlation between the remaining residue and the level of disease control is expected.

Conclusion

This protocol provides a comprehensive framework for evaluating the rainfastness of this compound on crops. By combining simulated rainfall experiments with both biological efficacy assays and analytical residue determination, researchers can gain a thorough understanding of how rainfall affects the performance of this fungicide. The data generated from these studies are valuable for developing effective and sustainable disease management strategies, providing guidance on the timing of applications in relation to weather events, and supporting product registration and labeling.

References

Method for evaluating the curative potential of Fenpyrazamine on infected plants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed for the effective control of several plant pathogenic fungi.[1][2] It is particularly effective against species within the Sclerotiniaceae family, such as Botrytis cinerea (gray mold), Sclerotinia spp. (stem rot), and Monilinia spp. (blossom blight).[1] The primary mode of action of this compound is the inhibition of 3-keto reductase, a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[1][2][3] This disruption of sterol production compromises the integrity of the fungal cell membrane, leading to the cessation of growth.[2]

While many fungicides act preventively, this compound has demonstrated significant curative potential, defined as the ability to halt or suppress disease development when applied after the initial stages of infection.[2][4][5] This characteristic, often described as "inhibition of lesion development," makes this compound a valuable tool in integrated pest management (IPM) programs, allowing for application after the first symptoms of disease become visible.[4] These notes provide detailed protocols for researchers and drug development professionals to systematically evaluate the curative efficacy of this compound on infected plants.

Mechanism of Action

This compound's fungicidal activity stems from its role as a Sterol Biosynthesis Inhibitor (SBI).[2] Unlike many other fungicides, it does not prevent spore germination but acts on a later developmental stage.[4][6] It strongly inhibits the elongation of the germ tube after germination, causing morphological changes such as swelling.[1][6] This targeted action at the 3-keto reductase enzyme is a specific and potent mechanism for controlling fungal proliferation.[2]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Fenpyrazamine Resistance in Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome fenpyrazamine resistance in Botrytis cinerea.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound against Botrytis cinerea?

A1: this compound is a sterol biosynthesis inhibitor (SBI) that targets the 3-keto reductase enzyme (encoded by the erg27 gene) in the ergosterol biosynthetic pathway.[1] This inhibition disrupts the fungal cell membrane integrity.

Q2: What are the known mechanisms of this compound resistance in Botrytis cinerea?

A2: There are two primary mechanisms of resistance to this compound:

  • Target site modification: Mutations in the erg27 gene can alter the 3-keto reductase enzyme, reducing its affinity for this compound. Cross-resistance with fenhexamid, another fungicide targeting the same enzyme, is common in isolates with these mutations.[2][3]

  • Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can actively pump this compound out of the fungal cells, reducing its intracellular concentration to sub-lethal levels. This is a common mechanism of multidrug resistance (MDR).[1][4]

Q3: Are there reports of this compound resistance in the field?

A3: Yes, this compound resistance in B. cinerea has been reported in strawberry fields in Spain and "low-sensitive" isolates have been identified in Japan.[2][5][6]

Q4: What is multidrug resistance (MDR) in Botrytis cinerea and how is it related to this compound resistance?

A4: Multidrug resistance (MDR) is the phenomenon where a fungal isolate exhibits resistance to multiple, chemically unrelated fungicides. In B. cinerea, MDR is often caused by the overexpression of efflux pumps, such as the ABC transporter AtrB and the MFS transporter MfsM2.[4] These pumps can expel a wide range of toxic compounds, including this compound, from the cell.

Q5: Can synergists be used to overcome this compound resistance?

A5: Yes, synergists that inhibit the activity of efflux pumps are a promising strategy to overcome MDR-based this compound resistance. For example, natural compounds like berberine hydrochloride have been investigated as efflux pump inhibitors.[7] Combining such synergists with this compound could restore its efficacy against resistant strains.

Troubleshooting Guides

Fungicide Sensitivity Testing

Q: My control-sensitive isolate is showing unexpected resistance in the mycelial growth assay. What could be the issue?

A:

  • Incorrect Fungicide Concentration: Double-check the calculations for your stock and working solutions of this compound. Ensure accurate serial dilutions.

  • Degradation of Fungicide: this compound solutions should be stored properly (protected from light and at the recommended temperature) and used within their stable period. Prepare fresh solutions if degradation is suspected.

  • Media Incompatibility: Ensure the pH of your Potato Dextrose Agar (PDA) is within the optimal range for both fungal growth and fungicide activity.

  • Contamination: Your sensitive isolate culture may be contaminated with a resistant strain. Re-isolate a single spore from the stock culture and re-run the assay.

Q: I am observing inconsistent results between replicates in my fungicide sensitivity assay. What should I do?

A:

  • Uneven Fungicide Distribution: Ensure the fungicide is thoroughly mixed into the molten agar before pouring the plates. Vortex the agar-fungicide mixture gently to avoid bubbles.

  • Variation in Inoculum: Use mycelial plugs of a uniform size and from the actively growing edge of the colony. Inoculating with plugs of different sizes or ages can lead to variable growth rates.

  • Incubation Conditions: Ensure a consistent temperature and humidity in your incubator. Fluctuations can affect fungal growth and lead to variability.

Molecular Diagnostics and Gene Expression Analysis

Q: My PCR/qPCR for detecting erg27 mutations or efflux pump gene expression is failing (no amplification or non-specific bands). What are the possible causes?

A:

  • Poor DNA/RNA Quality: Ensure your DNA/RNA extraction protocol yields high-quality, pure nucleic acids. Use a spectrophotometer (e.g., NanoDrop) to check the purity ratios (A260/280 and A260/230).

  • Primer Issues:

    • Verify the primer sequences for accuracy.

    • Check for primer dimer formation using a melt curve analysis in qPCR or by running the PCR product on an agarose gel.

    • Optimize the annealing temperature using a gradient PCR.

  • Incorrect Master Mix or Cycling Conditions: Double-check the components of your PCR/qPCR master mix and the cycling parameters (denaturation, annealing, and extension times and temperatures).

Q: I am seeing high variability in the expression levels of my target genes in qRT-PCR. How can I improve this?

A:

  • RNA Integrity: Ensure the RNA is not degraded. Run an aliquot on a gel or use a bioanalyzer to check the RNA integrity number (RIN).

  • Reference Gene Stability: The expression of your chosen reference gene(s) may not be stable under your experimental conditions. It is crucial to validate reference genes for each experimental setup. Consider using multiple validated reference genes for normalization.

  • Pipetting Errors: Use calibrated pipettes and practice consistent pipetting techniques, especially when preparing serial dilutions for standard curves and setting up qPCR reactions.

Data Presentation

Table 1: this compound Sensitivity in Botrytis cinerea Isolates

Phenotype EC50 Range (µg/mL) Reference
Sensitive0.02 - 1.3[2]
Resistant50.1 - 172.6[2]
Low-Sensitive (Mycelial Growth)Mycelial growth on 10 µg/mL this compound[5][6]
Sensitive (Mycelial Growth)No mycelial growth on 10 µg/mL this compound[5][6]
Mycelial Growth Inhibition0.9[7]

Experimental Protocols

Protocol 1: Fungicide Sensitivity Testing by Mycelial Growth Assay

This protocol is adapted from studies on this compound sensitivity in B. cinerea.[5][6]

1. Media and Fungicide Preparation: a. Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions. b. Prepare a stock solution of technical-grade this compound in dimethyl sulfoxide (DMSO). c. Add appropriate volumes of the this compound stock solution to molten PDA (cooled to 50-55°C) to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Also, prepare control plates with DMSO alone. d. Pour the amended PDA into 90 mm Petri dishes.

2. Inoculation: a. Culture B. cinerea isolates on PDA plates for 3-5 days at 20-22°C. b. Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the colony. c. Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

3. Incubation and Data Collection: a. Incubate the plates at 20-22°C in the dark for 3-5 days. b. Measure the colony diameter in two perpendicular directions for each plate. c. Calculate the average diameter and subtract the diameter of the initial mycelial plug (5 mm). d. Calculate the percentage of mycelial growth inhibition relative to the control (DMSO-only) plates.

4. Data Analysis: a. For each isolate, plot the percentage of growth inhibition against the log-transformed this compound concentration. b. Use probit analysis or non-linear regression to calculate the Effective Concentration that inhibits 50% of mycelial growth (EC50 value).

Protocol 2: Molecular Detection of Fenhexamid Resistance-Associated Mutations in erg27

Due to the cross-resistance between this compound and fenhexamid, detecting mutations in the erg27 gene can be an indicator of potential this compound resistance.[2][3] This protocol is based on methods for detecting such mutations.

1. DNA Extraction: a. Grow B. cinerea isolates in Potato Dextrose Broth (PDB) for 3-5 days. b. Harvest the mycelia by filtration and freeze-dry or use fresh. c. Extract genomic DNA using a suitable fungal DNA extraction kit or a standard CTAB protocol.

2. PCR Amplification of the erg27 Gene: a. Design primers to amplify the entire coding sequence of the erg27 gene or specific regions known to harbor mutations (e.g., F412S/I/V). b. Perform PCR using a high-fidelity DNA polymerase.

3. Sequencing and Analysis: a. Purify the PCR product and send it for Sanger sequencing. b. Align the obtained sequences with a wild-type erg27 reference sequence to identify any mutations.

Protocol 3: Gene Expression Analysis of Efflux Pumps by qRT-PCR

This protocol outlines the steps for quantifying the expression of key efflux pump genes, such as atrB (an ABC transporter) and mfsM2 (an MFS transporter).

1. RNA Extraction and cDNA Synthesis: a. Grow B. cinerea isolates in PDB to the mid-log phase. b. Expose the cultures to a sub-lethal concentration of this compound for a defined period (e.g., 2-4 hours). Include a no-fungicide control. c. Harvest the mycelia, flash-freeze in liquid nitrogen, and store at -80°C. d. Extract total RNA using a suitable kit with a DNase I treatment step to remove genomic DNA contamination. e. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

2. qRT-PCR: a. Design or use validated primers for the target genes (atrB, mfsM2) and at least two stable reference genes (e.g., actin, tubulin). b. Prepare the qPCR reaction mix using a SYBR Green-based master mix. c. Run the qPCR on a real-time PCR system with appropriate cycling conditions. d. Include a melt curve analysis to verify the specificity of the amplicons.

3. Data Analysis: a. Calculate the quantification cycle (Cq) values for each sample. b. Use the 2-ΔΔCq method to determine the relative fold change in gene expression of the target genes in the this compound-treated samples compared to the untreated controls, after normalization to the reference genes.

Visualizations

Fenpyrazamine_Resistance_Mechanisms cluster_fungal_cell Botrytis cinerea Cell Ergosterol Ergosterol (Cell Membrane Component) Precursor Ergosterol Precursor Erg27 3-keto reductase (Erg27) Precursor->Erg27 Catalysis Erg27->Ergosterol Erg27_mutated Mutated 3-keto reductase (Erg27*) EffluxPump Efflux Pump (e.g., AtrB) Fenpyrazamine_out This compound EffluxPump->Fenpyrazamine_out Efflux Fenpyrazamine_in This compound Fenpyrazamine_in->Erg27 Inhibition Fenpyrazamine_in->Erg27_mutated Reduced Inhibition Fenpyrazamine_in->EffluxPump Fenpyrazamine_out->Fenpyrazamine_in Entry

Caption: Mechanisms of this compound action and resistance in B. cinerea.

MDR_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Mrr1 Mrr1 Transcription Factor atrB_gene atrB gene Mrr1->atrB_gene Positive Regulation atrB_mRNA atrB mRNA atrB_gene->atrB_mRNA Transcription AtrB_protein AtrB Efflux Pump atrB_mRNA->AtrB_protein Translation Fungicide Fungicide Stress Fungicide->Mrr1 Activation?

Caption: Simplified regulatory pathway of the AtrB efflux pump by Mrr1.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_target_gene Target Gene Analysis cluster_efflux_pump Efflux Pump Expression Isolate Isolate B. cinerea from infected tissue SensitivityTest Fungicide Sensitivity Assay (Mycelial Growth) Isolate->SensitivityTest DNA_RNA_Extraction Extract gDNA / RNA Isolate->DNA_RNA_Extraction CalculateEC50 Calculate EC50 values SensitivityTest->CalculateEC50 Classify Classify as Sensitive or Resistant CalculateEC50->Classify MutationAnalysis Analyze for Mutations Classify->MutationAnalysis Correlate ExpressionAnalysis Analyze Gene Expression Classify->ExpressionAnalysis Correlate PCR PCR of erg27 gene DNA_RNA_Extraction->PCR cDNA cDNA Synthesis DNA_RNA_Extraction->cDNA Sequencing Sequence PCR Product PCR->Sequencing Sequencing->MutationAnalysis qPCR qRT-PCR for atrB, mfsM2 cDNA->qPCR qPCR->ExpressionAnalysis

Caption: Workflow for characterizing this compound resistance.

References

Fenpyrazamine EC50 Value Determination for Resistant Fungal Strains: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the EC50 (Half Maximal Effective Concentration) value of fenpyrazamine against resistant fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how does resistance develop?

A1: this compound is a fungicide that targets the 3-keto reductase enzyme (encoded by the erg27 gene) in the ergosterol biosynthesis pathway of fungi.[1][2] Ergosterol is a vital component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts membrane integrity, leading to fungal cell death.[1] Resistance to this compound, and other fungicides targeting this pathway like fenhexamid, can arise from mutations in the erg27 gene.[3][4] For example, mutations such as F412S have been identified in this compound-resistant strains of Botrytis cinerea.[4][5]

Q2: What is a typical EC50 value for this compound against sensitive fungal strains?

A2: For sensitive strains of Botrytis cinerea, the EC50 value for this compound is typically around 0.02 mg/L (or µg/mL).[1] For sensitive strains of Sclerotinia sclerotiorum, the EC50 value is approximately 0.1 mg/L.[1]

Q3: How is the Resistance Factor (RF) calculated?

A3: The Resistance Factor is a quantitative measure of resistance. It is calculated by dividing the EC50 value of a tested fungal isolate by the EC50 value of a known sensitive (wild-type) isolate of the same species.[1]

RF = EC50 of resistant strain / EC50 of sensitive strain

A resistance factor significantly greater than 1.0 indicates resistance.[1]

Troubleshooting Guide

Problem: High variability in EC50 values between replicates.

  • Potential Cause 1: Inconsistent Inoculum. Variation in the age, viability, or density of the fungal inoculum can lead to inconsistent growth rates and, consequently, variable EC50 values.[6]

    • Solution: Standardize the inoculum preparation. Use mycelial plugs of a uniform size taken from the actively growing edge of a fresh culture. For spore suspensions, ensure a consistent spore concentration using a hemocytometer.

  • Potential Cause 2: Solvent Effects. The solvent used to dissolve this compound (typically DMSO) can have inhibitory effects on fungal growth at higher concentrations.

    • Solution: Use the lowest possible concentration of the solvent and include a solvent control (media with the same concentration of solvent but without this compound) in your assay to assess its impact on fungal growth.[6]

  • Potential Cause 3: Edge Effects in Microplates. Evaporation from the outer wells of a microtiter plate can concentrate the fungicide and affect fungal growth, leading to variability.

    • Solution: Avoid using the outer wells of the microplate for experimental data. Fill them with sterile water or media to maintain humidity within the plate. Alternatively, use plate sealers.[7]

Problem: No or poor fungal growth in the control wells.

  • Potential Cause 1: Non-viable Inoculum. The fungal culture used for the inoculum may be old or have lost viability.

    • Solution: Always use a fresh, actively growing culture to prepare the inoculum.[6]

  • Potential Cause 2: Inappropriate Growth Medium or Conditions. The medium, pH, or incubation temperature may not be optimal for the specific fungal strain being tested.

    • Solution: Ensure that the growth medium and incubation conditions are optimized for the fungal species under investigation.[6]

Problem: Unexpectedly high or low EC50 values.

  • Potential Cause 1: Incorrect Fungicide Concentration. Errors in the preparation of the stock solution or serial dilutions can lead to inaccurate EC50 values.

    • Solution: Double-check all calculations and ensure accurate pipetting when preparing fungicide solutions. Prepare fresh dilutions for each experiment.[6]

  • Potential Cause 2: Fungicide Degradation. this compound may degrade if not stored properly or if exposed to light for extended periods.

    • Solution: Store this compound stock solutions at the recommended temperature and protect them from light.[6]

  • Potential Cause 3: Development of Resistance. The fungal strain may have developed resistance to this compound.

    • Solution: Periodically test a known sensitive (wild-type) strain as a control to verify the assay's performance and confirm the resistance profile of the test strain.[6]

Data Presentation

Table 1: this compound EC50 Values for Sensitive and Resistant Fungal Strains.

Fungal SpeciesStrain TypeEC50 (mg/L)Reference
Botrytis cinereaSensitive0.02 - 1.3[8]
Botrytis cinereaResistant (cross-resistant with fenhexamid)50.1 - 172.6[8]
Botrytis cinereaSensitive~0.020[1]
Sclerotinia sclerotiorumSensitive~0.11[9]
Monilinia laxaSensitive~0.02[1]

Experimental Protocols

Mycelial Growth Inhibition Assay for EC50 Determination

This protocol describes a standard method for determining the EC50 value of this compound against fungal mycelial growth on an agar medium.[10]

  • Preparation of Fungicide Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Fungicide-Amended Media: Prepare a series of agar plates (e.g., Potato Dextrose Agar - PDA) containing different concentrations of this compound. This is achieved by adding appropriate volumes of the stock solution to the molten agar before pouring the plates. Include a control plate with no fungicide and a solvent control plate.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: After a set incubation period (when the mycelium in the control plate has reached a significant portion of the plate's diameter), measure the diameter of the fungal colony on each plate in two perpendicular directions.[10]

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the growth on the control plate.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a suitable statistical software to perform a non-linear regression analysis and determine the EC50 value.[11]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_media Prepare Fungicide- Amended Media prep_stock->prep_media inoculate Inoculate Plates prep_media->inoculate prep_inoculum Prepare Fungal Inoculum (Mycelial Plugs) prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate_inhibition Calculate Percent Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 (Non-linear Regression) calculate_inhibition->determine_ec50

Caption: Experimental workflow for determining the EC50 value of this compound.

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol intermediate Intermediate Sterols lanosterol->intermediate keto_reductase 3-Keto Reductase (Erg27) intermediate->keto_reductase ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane This compound This compound This compound->keto_reductase Inhibition keto_reductase->ergosterol

Caption: this compound's mode of action in the ergosterol biosynthesis pathway.

troubleshooting_workflow start High Variability in EC50 Results? check_inoculum Is Inoculum Standardized? (Age, Density, Viability) start->check_inoculum Yes check_solvent Is Solvent Concentration Minimized and Controlled For? start->check_solvent Yes check_plates Are Edge Effects Minimized? start->check_plates Yes check_inoculum->check_solvent Yes solution_inoculum Standardize Inoculum Preparation check_inoculum->solution_inoculum No check_solvent->check_plates Yes solution_solvent Include Solvent Control and Use Lowest Effective Concentration check_solvent->solution_solvent No solution_plates Avoid Outer Wells or Use Plate Sealers check_plates->solution_plates No end_node Re-run Experiment check_plates->end_node Yes solution_inoculum->end_node solution_solvent->end_node solution_plates->end_node

Caption: Logical workflow for troubleshooting high variability in EC50 assays.

References

Optimizing Fenpyrazamine concentration for effective disease control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the use of fenpyrazamine for effective disease control in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent or No Fungal Inhibition in In Vitro Assays 1. Fungal Isolate Resistance: The fungal strain may have inherent or acquired resistance to this compound or other sterol biosynthesis inhibitors (SBIs). Cross-resistance with fenhexamid has been reported.[1] 2. Incorrect this compound Concentration: Errors in calculating dilutions or preparing stock solutions. 3. This compound Degradation: Improper storage of stock solutions (e.g., exposure to light or extreme temperatures). 4. High Inoculum Density: An excessive amount of fungal spores or mycelia can overwhelm the fungicide. 5. Issues with Growth Medium: The pH or nutrient composition of the medium may interfere with fungicide activity.1. Verify Isolate Sensitivity: Test a known sensitive (wild-type) strain as a positive control. If resistance is suspected, consider molecular screening for known resistance markers. 2. Recalculate and Prepare Fresh Solutions: Double-check all calculations for dilutions. Prepare fresh stock and working solutions. 3. Proper Storage: Store this compound stock solutions in the dark at 4°C.[2] 4. Standardize Inoculum: Use a hemacytometer or spectrophotometer to prepare a standardized spore suspension (e.g., 1 x 10⁵ spores/mL). 5. Use Standardized Media: Employ a standard medium such as Potato Dextrose Agar (PDA) or a defined synthetic medium. Ensure the final pH is within the optimal range for both the fungus and the compound.
Precipitation of this compound in Media or Stock Solutions 1. Low Solubility in Aqueous Solutions: this compound has low water solubility (20.4 mg/L at 20°C).[3] 2. Incorrect Solvent: Using an inappropriate solvent to prepare the initial stock solution.1. Use an Appropriate Solvent: Prepare a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (DMSO) or acetone before diluting it into the aqueous medium.[4] Ensure the final solvent concentration in the medium is low (typically <1%) to avoid solvent toxicity to the fungus. 2. Gentle Warming and Agitation: If slight precipitation occurs upon dilution, gentle warming and vortexing may help redissolve the compound.
High Variability Between Replicates in Efficacy Assays 1. Uneven Inoculum Distribution: Inconsistent application of the fungal inoculum across replicates. 2. Inconsistent Fungicide Concentration: Inaccurate pipetting of the fungicide into the assay wells or plates. 3. Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the fungicide and affect fungal growth.1. Homogenize Inoculum: Thoroughly vortex the spore suspension before and during inoculation to ensure a uniform distribution. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use fresh tips for each replicate. 3. Mitigate Edge Effects: Fill the outer wells of the microplate with sterile water or medium without inoculum. Ensure a humid environment during incubation by placing the plates in a plastic bag or a humidified chamber.[5]
Unexpected Morphological Changes in Fungi 1. Sub-lethal Fungicide Concentration: At concentrations below the minimum inhibitory concentration (MIC), this compound can cause morphological abnormalities. 2. Mode of Action: As an inhibitor of 3-keto reductase in the ergosterol biosynthesis pathway, this compound disrupts cell membrane formation, leading to swollen and abnormal germ tubes.[3]1. Microscopic Examination: Observe fungal morphology under a microscope at various this compound concentrations. This is an expected outcome of its mode of action. 2. Correlate with Growth Inhibition: Note the concentrations at which these morphological changes occur and correlate them with the overall growth inhibition data.
Difficulty in Determining MIC or EC₅₀ Endpoints 1. Partial or Trailing Growth: Fungi may exhibit reduced, but not completely inhibited, growth over a wide range of concentrations, making a clear visual endpoint difficult to determine.[6][7]1. Use a Spectrophotometer: Quantify fungal growth by measuring optical density (OD) at a specific wavelength (e.g., 600 nm) for a more objective endpoint.[5] 2. Define a Quantitative Endpoint: Define the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ≥90%) compared to the control.[8] 3. Use a Metabolic Assay: Employ a metabolic indicator dye (e.g., resazurin) to assess cell viability as an alternative to measuring turbidity.[9]

Frequently Asked Questions (FAQs)

1. What is the mode of action of this compound?

This compound is a sterol biosynthesis inhibitor (SBI) that specifically targets and inhibits the enzyme 3-keto reductase.[3][10] This enzyme is crucial for the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane integrity and ultimately, inhibition of fungal growth.[11] this compound is classified under the Fungicide Resistance Action Committee (FRAC) code 17.[3]

2. What are the primary fungal pathogens targeted by this compound?

This compound is highly effective against fungi belonging to the Sclerotiniaceae family, which includes some of the most destructive plant pathogens.[3] Its primary target is Botrytis cinerea, the causal agent of gray mold.[3] It also shows high efficacy against Sclerotinia sclerotiorum (white mold) and Monilinia species (brown rot).[12]

3. What is a typical starting concentration range for in vitro efficacy testing?

Based on reported EC₅₀ values (the concentration that inhibits 50% of fungal growth), a good starting range for in vitro testing against Botrytis cinerea would be from 0.01 µg/mL to 10 µg/mL.[1][8] It is recommended to perform a dose-response experiment with serial dilutions to determine the precise EC₅₀ and Minimum Inhibitory Concentration (MIC) for your specific fungal isolate.

4. How should I prepare a stock solution of this compound?

Due to its low water solubility, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or acetone.[4] For example, a 10 mg/mL stock solution can be prepared and then serially diluted to achieve the desired final concentrations in your growth medium. The final concentration of the solvent in the medium should be kept low (e.g., ≤1% v/v) to avoid any inhibitory effects on the fungus.

5. Is there known resistance to this compound?

Yes, resistance to this compound has been reported in Botrytis cinerea populations, particularly in regions with extensive fungicide use.[1] There is also evidence of cross-resistance between this compound and fenhexamid, another fungicide that targets the same pathway.[1] Therefore, it is crucial to use a known sensitive isolate as a control in your experiments and to consider the possibility of resistance when interpreting results.

Data Presentation: Efficacy of this compound Against Botrytis cinerea

The following table summarizes the effective concentrations of this compound against Botrytis cinerea as reported in various studies.

ParameterConcentration (µg/mL)Assay TypeReference
EC₅₀ (Mycelial Growth)0.3 - 0.9Plate Assay[8]
EC₅₀ (Mycelial Growth)~0.02 (Sensitive Isolate)Plate Assay[3]
EC₅₀ (Sensitive Isolates)0.02 - 1.3Mycelial Growth Assay[1]
EC₅₀ (Resistant Isolates)50.1 - 172.6Mycelial Growth Assay[1]
IC₅₀ (3-keto reductase inhibition)0.05 (0.15 µM)In Vitro Enzyme Assay[3]
High Preventive Activity 15.6 (1/16 of 250 ppm)Potted Plant Test (Cucumber)[13]
High Curative Activity 15.6 (1/16 of 250 ppm)Potted Plant Test (Cucumber)[3]

Experimental Protocols

Protocol for Determining EC₅₀ of this compound Against Botrytis cinerea (In Vitro)

This protocol is based on the mycelial growth inhibition assay on amended agar plates.

Materials:

  • Pure culture of Botrytis cinerea

  • Potato Dextrose Agar (PDA)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator set to 20-22°C

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Prepare Amended PDA: Autoclave PDA and cool it to 50-55°C in a water bath. Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 5, 10 µg/mL). Also, prepare control plates with DMSO alone at the highest concentration used in the test plates. Pour the amended agar into Petri dishes.

  • Inoculation: From the margin of an actively growing B. cinerea culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug in the center of each amended and control PDA plate.

  • Incubation: Incubate the plates at 20-22°C in the dark for 3-5 days, or until the mycelial growth in the control plate has reached the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average diameter.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

  • Determine the EC₅₀ value by performing a probit or logistic regression analysis of the inhibition percentages against the log of the fungicide concentrations.

Protocol for Assessing Preventive Efficacy of this compound on Cucumber Leaves (In Vivo)

This protocol describes a detached leaf assay to evaluate the preventive activity of this compound.

Materials:

  • Cucumber plants (3-4 true leaves)

  • Botrytis cinerea spore suspension (1 x 10⁶ spores/mL in sterile water with 0.05% Tween 20)

  • This compound formulated product

  • Hand sprayer

  • Humid chamber (e.g., a plastic box with a lid and moist paper towels)

Procedure:

  • Prepare this compound Solution: Prepare a spray solution of this compound at the desired concentration (e.g., 250 mg a.i./L, which is a registered concentration in Japan, and serial dilutions thereof).[3]

  • Fungicide Application: Detach healthy cucumber leaves. Spray the leaves with the this compound solution until runoff. Allow the leaves to air dry completely. Control leaves should be sprayed with water.

  • Inoculation: Place the dried leaves in a humid chamber. Pipette 20 µL droplets of the B. cinerea spore suspension onto the adaxial (upper) surface of each leaf.

  • Incubation: Incubate the leaves in the humid chamber at 20°C with a photoperiod (e.g., 12h light/12h dark) for 3-5 days.

  • Data Collection: Measure the diameter of the resulting lesions on each leaf.

  • Data Analysis: Calculate the percent control for each treatment compared to the water-sprayed control.

Mandatory Visualizations

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Ergosterol Synthesis) Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Multiple Steps Zymosterone Zymosterone 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterone Multiple Steps Fecosterol Fecosterol Zymosterone->Fecosterol 3-keto reductase (Erg1p) Episterol Episterol Fecosterol->Episterol Multiple Steps Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps This compound This compound This compound->Zymosterone Inhibition

Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibition of 3-keto reductase by this compound.

In_Vitro_EC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare this compound Stock Solution (in DMSO) P2 Prepare Fungicide-Amended PDA Plates P1->P2 E1 Inoculate Plates with Mycelial Plugs P2->E1 P3 Culture B. cinerea (Source of Inoculum) P3->E1 E2 Incubate at 20-22°C for 3-5 Days E1->E2 E3 Measure Colony Diameters E2->E3 A1 Calculate Percent Growth Inhibition E3->A1 A2 Perform Probit/Logistic Regression Analysis A1->A2 A3 Determine EC50 Value A2->A3

Caption: Experimental workflow for determining the EC₅₀ of this compound against B. cinereain vitro.

Troubleshooting_Logic Start Inconsistent or No Fungal Inhibition Q1 Is a known sensitive strain inhibited? Start->Q1 A1_Yes Potential Issue with Test Isolate Q1->A1_Yes Yes A1_No Potential Issue with Compound or Assay Q1->A1_No No Q2 Are stock solutions freshly prepared? A1_No->Q2 A2_Yes Check Inoculum Density and Assay Conditions Q2->A2_Yes Yes A2_No Prepare Fresh Solutions and Retest Q2->A2_No No

Caption: Logical workflow for troubleshooting inconsistent results in this compound efficacy assays.

References

Troubleshooting poor efficacy of Fenpyrazamine in field applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the efficacy of Fenpyrazamine in field applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What is the mode of action of this compound and which pathogens is it effective against?

This compound is a novel fungicide with an aminopyrazolinone structure.[1][2] Its primary mode of action is the inhibition of 3-keto reductase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][3][4] This disruption of ergosterol production affects the integrity of fungal cell membranes.[3] this compound is particularly effective against fungi belonging to the Sclerotiniaceae family, including:

  • Gray mold (Botrytis cinerea)[1][2]

  • Stem rot (Sclerotinia sclerotiorum)[1][2]

  • Brown rot (Monilinia spp.)[1]

This compound exhibits several key fungicidal properties, including high antifungal activity, preventive action, translaminar movement (movement from one side of a leaf to the other), inhibition of lesion development, and long-lasting activity.[1][2][4]

2. I am observing poor control of gray mold (Botrytis cinerea) in the field despite applying this compound. What are the possible reasons?

Several factors can contribute to the reduced efficacy of this compound against gray mold. These can be broadly categorized into issues related to the pathogen, application technique, and environmental conditions.

  • Fungicide Resistance: The development of resistance is a common reason for fungicide failure.[5] While this compound is effective against many fungal strains, resistance has been reported in Botrytis cinerea.[6] Cross-resistance with fenhexamid has also been observed, suggesting a similar mode of action.[7] It is also important to consider multidrug resistance (MDR) mechanisms in some B. cinerea isolates, although studies have shown this compound to be less affected by certain MDR types compared to other fungicides.[1]

  • Improper Application Timing: Fungicides are most effective when applied preventatively.[8][9] Applying this compound after significant disease establishment may lead to poor control.[8] For optimal results, applications should be timed according to the disease cycle and environmental conditions conducive to infection.[10]

  • Inadequate Coverage: Poor spray coverage can result in insufficient contact between the fungicide and the target pathogen.[8][9] This can be due to incorrect nozzle selection, improper sprayer calibration, or insufficient water volume.[5][9] this compound does possess translaminar activity, which can help compensate for slightly uneven application, but thorough coverage is still crucial for effective control.[1][2]

  • Incorrect Application Rate: Using a lower than recommended application rate can lead to suboptimal performance.[8][11] Always adhere to the label recommendations for the specific crop and disease pressure.

  • Environmental Factors:

    • Rainfall: Heavy rainfall shortly after application can wash off the fungicide before it has been adequately absorbed by the plant.[8] While this compound has demonstrated good rainfastness, with high efficacy even after artificial rainfall, the intensity and timing of rain are critical.[2]

    • Temperature: Temperature can influence the degradation rate of fungicides. High temperatures may lead to faster breakdown of the active ingredient.

  • Tank Mixing Incompatibility: When tank-mixing this compound with other pesticides or fertilizers, physical or chemical incompatibility can occur, potentially reducing the efficacy of one or more components.[12][13][14] This can manifest as the formation of precipitates, reduced solubility, or antagonistic effects.[12][13]

3. How can I determine if fungicide resistance is the cause of poor efficacy?

If you suspect fungicide resistance, it is recommended to consult with a local extension agent or plant pathologist.[5] Laboratory testing of fungal isolates from the affected field is the most definitive way to confirm resistance. A general workflow for assessing fungicide resistance is outlined below.

4. What are the best practices for applying this compound to maximize its efficacy?

To optimize the performance of this compound, consider the following best practices:

  • Preventative Application: Apply this compound before or at the very early stages of disease development for the best results.[8]

  • Proper Application Timing: Time applications based on disease forecasting models, weather conditions favorable for disease, and the growth stage of the crop.[10][11]

  • Thorough Coverage: Ensure uniform and complete coverage of the target crop. Use appropriate spray volumes and nozzles as recommended on the product label.[9]

  • Correct Rate: Use the recommended application rate for the target disease and crop.[9][11]

  • Resistance Management: To delay the development of resistance, rotate this compound with fungicides that have different modes of action.[11] Avoid making more than the recommended number of consecutive applications of this compound.

  • Consider Weather Conditions: Avoid spraying if heavy rain is forecast. Be mindful of temperature and its potential impact on fungicide persistence.

  • Tank Mixing: If tank-mixing, conduct a jar test to ensure physical compatibility before mixing in the spray tank.[15] Follow the recommended mixing order, which is generally to add water-dispersible granules like some this compound formulations first.[15] Be aware of potential chemical incompatibilities that may not be visually apparent but could reduce efficacy.[13][16]

Quantitative Data Summary

The following table summarizes the antifungal activity of this compound against key pathogens.

PathogenEC50 (mg/L)Reference
Botrytis cinerea (Gray Mold)~0.02[1]
Sclerotinia sclerotiorum (Stem Rot)~0.1[1]
Monilinia laxa (Brown Rot)~0.02[1]

Experimental Protocols

Protocol for Assessing Fungicide Sensitivity in Botrytis cinerea

This protocol provides a general method for determining the sensitivity of Botrytis cinerea isolates to this compound using a mycelial growth inhibition assay on agar plates.

  • Isolate Collection: Collect samples of diseased plant tissue from the field where poor fungicide efficacy has been observed.

  • Fungal Isolation: Isolate Botrytis cinerea from the collected samples by plating small pieces of tissue onto potato dextrose agar (PDA) and incubating until fungal growth is observed. Single-spore isolates should be obtained for accurate testing.

  • Fungicide Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).

  • Amended Media Preparation: Amend PDA with serial dilutions of the this compound stock solution to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 mg/L).

  • Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing B. cinerea culture onto the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 20-22°C) in the dark.

  • Data Collection: Measure the colony diameter of the fungal growth on each plate after a set incubation period (e.g., 3-5 days).

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value (the concentration of fungicide that inhibits mycelial growth by 50%) for each isolate using probit analysis or other appropriate statistical methods.

Visualizations

Fenpyrazamine_Mode_of_Action cluster_fungal_cell Fungal Cell cluster_pathway Ergosterol Biosynthesis Pathway Precursors Precursors Squalene Squalene Precursors->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (including 3-keto reductase) Lanosterol->Ergosterol Cell_Membrane Fungal Cell Membrane (contains Ergosterol) Ergosterol->Cell_Membrane Incorporation This compound This compound This compound->3-keto_reductase Inhibits

Caption: Mode of action of this compound in the fungal ergosterol biosynthesis pathway.

Troubleshooting_Workflow Start Poor this compound Efficacy Observed Check_Application Review Application Practices - Timing - Rate - Coverage Start->Check_Application Check_Environment Assess Environmental Conditions - Rainfall after application - Temperature Start->Check_Environment Check_Resistance Investigate Potential Resistance - History of fungicide use - Cross-resistance patterns Start->Check_Resistance Implement_Changes Implement Corrective Actions - Adjust application technique - Modify spray schedule - Rotate fungicides Check_Application->Implement_Changes Check_Environment->Implement_Changes Consult_Expert Consult Local Extension or Pathologist Check_Resistance->Consult_Expert Lab_Test Laboratory Fungicide Sensitivity Testing Consult_Expert->Lab_Test Lab_Test->Implement_Changes End Improved Efficacy Implement_Changes->End

Caption: A logical workflow for troubleshooting poor this compound efficacy.

Fungicide_Resistance_Assessment_Workflow Start Field Observation of Poor Efficacy Sample_Collection Collect Diseased Plant Samples Start->Sample_Collection Isolate_Pathogen Isolate and Purify Fungal Pathogen Sample_Collection->Isolate_Pathogen Fungicide_Assay In vitro Fungicide Sensitivity Assay (e.g., agar dilution method) Isolate_Pathogen->Fungicide_Assay Data_Analysis Calculate EC50 Values Fungicide_Assay->Data_Analysis Compare_Baseline Compare EC50 to Baseline Sensitivity Data Data_Analysis->Compare_Baseline Conclusion Resistance Confirmed? Compare_Baseline->Conclusion Resistant Yes: Implement Resistance Management Strategies Conclusion->Resistant High EC50 Sensitive No: Investigate Other Causes (e.g., application issues) Conclusion->Sensitive Low EC50

Caption: Experimental workflow for assessing fungicide resistance in a target pathogen.

References

Technical Support Center: Improving the Solubility of Fenpyrazamine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Fenpyrazamine in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for use in in vitro assays.[1][2] While this compound is readily soluble in other organic solvents like acetone and ethyl acetate, DMSO is generally preferred for its miscibility with aqueous culture media and its relatively low toxicity to cells at low final concentrations.[3][4]

Q2: What is the maximum recommended final concentration of DMSO in my in vitro assay?

A2: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[5] Most cell lines can tolerate DMSO concentrations up to 1%, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[6]

Q3: Can I use other solvents if my experiment is sensitive to DMSO?

A3: If your experimental system is sensitive to DMSO, other organic solvents like ethanol can be considered. However, it is important to note that many organic solvents have higher volatility and may have their own cytotoxic effects.[7] Always perform a solvent toxicity control to ensure that the observed effects are due to this compound and not the solvent.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[8]

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when I dilute my DMSO stock into aqueous media.

This is a common issue for hydrophobic compounds like this compound and is often referred to as "crashing out."

Root Cause: Rapid change in solvent polarity from a high-concentration organic stock to a primarily aqueous environment.

Solutions:

  • Pre-warm the media: Before adding the this compound stock solution, ensure your cell culture media or buffer is pre-warmed to 37°C. This can help improve solubility.[8]

  • Rapid mixing: Add the DMSO stock solution directly to the pre-warmed media while gently vortexing or swirling the tube. This rapid dispersion helps to avoid localized high concentrations of this compound that can initiate precipitation.[1]

  • Stepwise dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in your culture medium. This gradual decrease in DMSO concentration can help maintain solubility.

  • Increase final DMSO concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) may be necessary to keep the compound in solution. Always validate the tolerance of your specific cell line.[6]

Issue 2: I observe a film or crystals in my culture plate after incubation.

Root Cause: This could be due to exceeding the solubility limit of this compound in the final assay medium, or evaporation of the medium leading to increased compound concentration.

Solutions:

  • Lower the final concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay.

  • Use serum-containing media: If your experimental design allows, the proteins in fetal bovine serum (FBS) can bind to hydrophobic compounds and help to keep them in solution.[8]

  • Maintain proper humidity: Ensure your cell culture incubator has adequate humidity to prevent evaporation from the wells of your culture plates.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubility (at 20°C)
Water20.4 mg/L[3][9]
Hexane902 mg/L[3][9]
Toluene113 g/L[4]
Ethyl Acetate> 250 g/L[3][9]
Acetone> 250 g/L[3][9]
Methanol> 250 g/L[3][9]
DMSO Soluble [1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 331.43 g/mol .

  • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) cell culture medium or assay buffer

  • Sterile dilution tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed culture medium to achieve your desired final concentrations.

  • When diluting, add the this compound stock or intermediate dilution to the medium while gently vortexing to ensure rapid and thorough mixing.

  • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the culture medium, ensuring the final DMSO concentration matches that of your experimental conditions.

  • Use the freshly prepared working solutions immediately for your in vitro assay.

Visualizations

This compound's Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound's antifungal activity stems from its ability to inhibit the enzyme 3-keto reductase, a critical component of the ergosterol biosynthesis pathway in fungi.[10] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane integrity and ultimately, fungal cell death.

Fenpyrazamine_MOA cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Intermediate C14-demethylation Keto_Intermediate 3-keto intermediate Intermediate->Keto_Intermediate C4-demethylation (requires 3-keto reductase) Ergosterol Ergosterol Keto_Intermediate->Ergosterol Multiple Steps This compound This compound This compound->Inhibition

Caption: this compound inhibits 3-keto reductase in the ergosterol pathway.

Experimental Workflow: Preparing this compound Working Solutions

This workflow outlines the key steps for successfully preparing this compound solutions for your in vitro experiments, minimizing the risk of precipitation.

Experimental_Workflow Start Start: this compound Powder Dissolve Dissolve in 100% DMSO (Vortex, gentle warming if needed) Start->Dissolve Stock 10 mM Stock Solution (Store at -20°C in aliquots) Dissolve->Stock Dilute Serially dilute stock into pre-warmed medium with rapid mixing Stock->Dilute Prewarm Pre-warm culture medium to 37°C Prewarm->Dilute Final Final Working Solutions (Use immediately) Dilute->Final Control Prepare Vehicle Control (Medium + same final % DMSO) Dilute->Control End Proceed to In Vitro Assay Final->End Control->End

Caption: Workflow for preparing this compound solutions for in vitro assays.

Logical Relationship: Troubleshooting Precipitation

This diagram illustrates the decision-making process when encountering precipitation of this compound in your experimental setup.

Troubleshooting_Logic Start Precipitation Observed? Check_Prep Followed proper dilution protocol? (pre-warm, rapid mix) Start->Check_Prep Check_Conc Is final concentration too high? Check_Prep->Check_Conc Yes Solution_Protocol Action: Re-prepare following the recommended protocol. Check_Prep->Solution_Protocol No Check_DMSO Is final DMSO% too low? Check_Conc->Check_DMSO No Solution_Conc Action: Lower the final This compound concentration. Check_Conc->Solution_Conc Yes Check_Serum Is medium serum-free? Check_DMSO->Check_Serum No Solution_DMSO Action: Increase final DMSO% (check cell tolerance). Check_DMSO->Solution_DMSO Yes Solution_Serum Action: Consider using serum-containing medium. Check_Serum->Solution_Serum Yes Resolved Issue Resolved Check_Serum->Resolved No Solution_Protocol->Resolved Solution_Conc->Resolved Solution_DMSO->Resolved Solution_Serum->Resolved

Caption: Decision tree for troubleshooting this compound precipitation.

References

Fenpyrazamine stability issues in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fenpyrazamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvent systems. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound exhibits varying solubility in different solvents. For creating stock solutions, highly polar organic solvents are recommended. It is soluble in DMSO. Based on available data, its solubility is high in solvents like acetone, ethyl acetate, and methanol, making them suitable for preparing concentrated solutions.

Q2: How should I prepare and store this compound stock solutions?

A2: For short-term storage (days to weeks), stock solutions, for example in DMSO, can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store solutions at -20°C in a dry, dark environment. The solid powder form of this compound is stable for over three years if stored properly under these long-term conditions.

Q3: How stable is this compound in aqueous solutions? What is the influence of pH?

A3: this compound's stability in aqueous solutions is highly dependent on pH. It is significantly more stable under neutral and acidic conditions than in alkaline environments. Hydrolysis, the chemical decomposition by water, is accelerated in alkaline conditions. The half-life (DT50), which is the time it takes for 50% of the compound to degrade, illustrates this pH dependency. At 20°C, the estimated DT50 is approximately 2503 days at pH 7, indicating high stability.

Q4: Does temperature affect the stability of this compound in solutions?

A4: Yes, temperature significantly impacts this compound's stability, accelerating its degradation. For example, in a neutral aqueous solution (pH 7), increasing the temperature from 20°C to 50°C reduces the hydrolysis half-life (DT50) from approximately 2503 days to just 32.6 days. Therefore, it is critical to maintain low temperatures, especially for long-term storage of solutions.

Q5: Is this compound sensitive to light (photostability)?

A5: While specific photolysis data for this compound in various solvents is limited in the provided search results, many complex organic molecules are susceptible to photodegradation. As a general precaution, solutions should be protected from light by using amber vials or by covering containers with aluminum foil, especially during long-term storage or when conducting experiments under intense light.

Q6: What are the known degradation products of this compound?

A6: Environmental and laboratory studies have identified several transformation and degradation products. The major hydrolysis product at pH 7 and 9 is S-2188-DC. Other known environmental transformation products include S-2188-OH. In aqueous environments, oxidation by hydroxyl radicals (HO•) is a potential degradation pathway, leading to various oxidized products.

Data Summary Tables

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (at 20°C)Reference
Water20.4 mg/L
n-Hexane902 mg/L
Toluene112,978 mg/L (11.3 g/100mL)
Ethyl Acetate>250 g/L
Acetone>250 g/L
Methanol>250 g/L
DMSOSoluble
ChloroformSparingly Soluble

Table 2: Hydrolysis Half-Life (DT50) of this compound in Aqueous Solutions

pHTemperature (°C)Half-Life (DT50) in DaysReference
720~2503
725~8314
75032.6

Troubleshooting Guide: Investigating this compound Instability

If you are observing unexpected results, such as loss of activity or the appearance of unknown peaks in your analysis, your compound may be degrading. Follow this guide to troubleshoot potential stability issues.

Issue: Loss of Compound Efficacy in Bioassays

  • Possible Cause 1: Degradation in Aqueous Buffer. this compound degrades faster in alkaline conditions.

    • Solution: Check the pH of your assay buffer. If it is alkaline (pH > 7), consider if the experiment duration allows for significant degradation. Prepare fresh solutions before each experiment and minimize the time the compound spends in the alkaline buffer.

  • Possible Cause 2: Temperature-Induced Degradation. Higher temperatures accelerate degradation.

    • Solution: Ensure that stock solutions and experimental setups are maintained at the recommended cool temperatures. Avoid repeated freeze-thaw cycles for stock solutions by preparing aliquots.

  • Possible Cause 3: Photodegradation. Exposure to lab lighting or sunlight can degrade the compound.

    • Solution: Protect all solutions from light by using amber vials or wrapping containers in foil.

Issue: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

  • Possible Cause 1: Solvent-Induced Degradation. The solvent system itself or impurities within it may be reacting with this compound.

    • Solution: Ensure the use of high-purity, HPLC-grade solvents. Run a solvent blank to check for impurities. If the issue persists, test the stability of this compound in an alternative solvent system.

  • Possible Cause 2: Hydrolysis During Sample Preparation or Analysis.

    • Solution: If using aqueous mobile phases, check their pH. If samples are held in an autosampler for extended periods, ensure it is temperature-controlled to minimize degradation before injection.

Experimental Protocols

Protocol: Assessing this compound Stability in a Specific Solvent System using HPLC

This protocol provides a framework for determining the stability of this compound under specific conditions (e.g., pH, temperature, light).

1. Materials and Reagents:

  • This compound standard (solid powder)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of desired pH (e.g., phosphate, acetate)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

  • Temperature-controlled incubator/water bath

  • Light source for photostability testing (optional)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Store this stock solution at -20°C in an amber vial.

3. Preparation of Test Solutions:

  • Dilute the stock solution with the solvent system you wish to test (e.g., a specific buffer, cell culture medium, or organic solvent mixture) to a final concentration suitable for HPLC analysis (e.g., 5-10 µg/mL).

  • Prepare several identical vials of this test solution for analysis at different time points.

4. Stress Conditions and Time Points:

  • Control: Store one set of vials at -20°C, protected from light. This will serve as the T=0 reference.

  • Temperature Stress: Store vials at the desired test temperatures (e.g., 4°C, 25°C, 40°C).

  • pH Stress: Use buffers of different pH values (e.g., pH 4, 7, 9) as the solvent system.

  • Photostability Stress (Optional): Expose vials to a controlled light source while shielding a set of control vials from light.

  • Time Points: Choose appropriate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer studies).

5. HPLC Analysis:

  • At each time point, take a sample from the respective vial.

  • Analyze the sample using a validated HPLC method. An example method could be:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the absorbance maximum of this compound.

    • Injection Volume: 10-20 µL.

  • Record the peak area of the this compound peak.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of this compound remaining versus time.

  • If degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time will be linear. The degradation rate constant (k) can be determined from the slope, and the half-life (DT50) can be calculated as DT50 = 0.693 / k.

Visualizations

Stability_Testing_Workflow start Start: Define Stability Study Parameters prep_stock Prepare Concentrated Stock Solution (e.g., 1 mg/mL in ACN) start->prep_stock prep_test Prepare Test Solutions in Desired Solvent System (e.g., Buffer pH 9) prep_stock->prep_test t0_analysis Analyze T=0 Sample Immediately via HPLC prep_test->t0_analysis stress_cond Apply Stress Conditions to Test Samples prep_test->stress_cond data_analysis Calculate % Remaining vs. T=0 t0_analysis->data_analysis stress_temp Temperature (e.g., 4°C, 25°C, 40°C) stress_cond->stress_temp stress_ph pH (e.g., pH 4, 7, 9) stress_cond->stress_ph stress_light Light Exposure (vs. Dark Control) stress_cond->stress_light sampling Collect Aliquots at Predetermined Time Points stress_cond->sampling hplc_analysis Analyze Samples via HPLC sampling->hplc_analysis hplc_analysis->data_analysis plot_data Plot Data and Calculate DT50 data_analysis->plot_data end_node End: Determine Stability Profile plot_data->end_node

Caption: Workflow for assessing this compound stability.

Degradation_Pathway FPA This compound DC S-2188-DC FPA->DC  Hydrolysis  (pH 7 & 9) OH S-2188-OH FPA->OH  Environmental  Transformation OX Oxidation Products FPA->OX  Oxidation  (e.g., by HO•)

Caption: Simplified degradation pathways for this compound.

Addressing matrix effects in Fenpyrazamine residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fenpyrazamine Residue Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound residues, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: In the context of residue analysis, the "matrix" refers to all the components of a sample other than the analyte of interest, this compound.[1] Matrix effects are the alteration of the analyte's signal (suppression or enhancement) caused by these co-extracted components during analysis, most commonly with LC-MS/MS or GC-MS techniques.[1][2] This interference can lead to inaccurate quantification of this compound, either underestimating or overestimating the true concentration.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be identified by comparing the analytical response of a standard prepared in a pure solvent to the response of a standard of the same concentration spiked into a blank sample extract (a matrix-matched standard). A significant difference in the signal intensity between the two indicates the presence of matrix effects. A common method is to compare the slopes of the calibration curves prepared in solvent and in the matrix extract.[3]

Q3: What are the common strategies to minimize or compensate for matrix effects in this compound analysis?

A3: Several strategies can be employed to address matrix effects:

  • Sample Preparation and Cleanup: Utilizing effective cleanup techniques like dispersive solid-phase extraction (dSPE) during the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can remove many interfering compounds.[4][5]

  • Matrix-Matched Calibration: This is a widely used approach where calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the signal suppression or enhancement.[3]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound. However, care must be taken to ensure the this compound concentration remains above the limit of quantification (LOQ).

  • Use of Internal Standards: An isotopically labeled internal standard of this compound, if available, can co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.

Q4: Which dSPE sorbents are recommended for cleaning up this compound extracts?

A4: The choice of dSPE sorbent depends on the sample matrix. For general fruit and vegetable matrices, a combination of Primary Secondary Amine (PSA) and magnesium sulfate is common. PSA helps in removing organic acids, sugars, and fatty acids.[5] For matrices with high fat content, C18 sorbent can be added to remove lipids.[5] If the sample contains pigments like chlorophyll, Graphitized Carbon Black (GCB) may be used, but it should be used with caution as it can also retain planar analytes.[4]

Q5: My this compound recoveries are low. What are the potential causes and solutions?

A5: Low recoveries of this compound can be due to several factors:

  • Inefficient Extraction: Ensure the sample is thoroughly homogenized and vigorously shaken during the extraction step. For dry samples, rehydration with water before extraction is crucial.

  • Analyte Degradation: this compound may be susceptible to degradation under certain pH or temperature conditions. Ensure the sample processing is performed under appropriate conditions.

  • Loss during Cleanup: The dSPE sorbent might be adsorbing this compound. Test different sorbent combinations or reduce the amount of sorbent used.

  • Instrumental Issues: Check for issues with the LC-MS/MS system, such as a contaminated ion source or incorrect parameters.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during this compound residue analysis.

Problem Potential Cause Recommended Action
Low or No this compound Signal Inefficient ionization in the MS source.Optimize MS parameters, including capillary voltage, gas flows, and temperature. Clean the ion source.
Analyte degradation.Check the stability of this compound under your extraction and storage conditions. Analyze samples promptly after preparation.
Incorrect MRM transitions.Verify the precursor and product ions for this compound. Optimize collision energies for each transition.[6]
Poor Peak Shape Co-eluting matrix components.Optimize the chromatographic separation by adjusting the mobile phase gradient, flow rate, or using a different column.
Incompatible solvent for injection.Ensure the final extract solvent is compatible with the initial mobile phase to avoid peak distortion.
High Signal Suppression/Enhancement Significant matrix effects.Implement matrix-matched calibration.[3] Dilute the sample extract. Improve the sample cleanup procedure by using appropriate dSPE sorbents.[4][5]
Inconsistent Results Non-homogeneous sample.Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction.
Inconsistent sample preparation.Standardize all steps of the QuEChERS procedure, including shaking times and solvent volumes.
Instrument variability.Perform regular instrument maintenance and calibration. Use an internal standard to correct for variations.

Quantitative Data Summary

The following table summarizes validation data for the analysis of this compound in various agricultural products. This data can serve as a benchmark for expected performance.

Matrix Fortification Level (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD) (%) Limit of Quantification (LOQ) (mg/kg) Analytical Method Reference
Hulled rice0.0594.61.80.05HPLC-UVD[7]
0.597.51.1
Soybean0.0586.23.50.05HPLC-UVD[7]
0.589.41.4
Potato0.0593.83.30.05HPLC-UVD[7]
0.596.21.1
Mandarin0.0598.21.30.05HPLC-UVD[7]
0.5102.70.1
Apple0.0571.87.30.05HPLC-UVD[7]
0.578.52.5
Green pepper0.0593.22.60.05HPLC-UVD[7]
0.597.80.8

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Fruits and Vegetables

This protocol is a general guideline based on the widely used QuEChERS method and should be optimized for your specific matrix and analytical instrumentation.

  • Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry matrices, add an appropriate amount of water to rehydrate the sample and let it sit for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • If using an internal standard, add it at this stage.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL dSPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA).

    • For high-fat matrices, add 50 mg of C18 sorbent. For pigmented matrices, consider using GCB, but validate for this compound recovery.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., ≥10,000 rcf) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • The extract may be analyzed directly or diluted with an appropriate solvent before injection into the LC-MS/MS or GC-MS system.

Protocol 2: LC-MS/MS Analysis

The following are typical starting parameters for the LC-MS/MS analysis of pesticides. These should be optimized for this compound.

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification and confirmation.

    • Precursor Ion: The protonated molecule of this compound [M+H]⁺.

    • Product Ions: At least two stable and abundant product ions should be selected for confirmation. The most intense transition is used for quantification.

    • Optimization: The collision energy and other MS parameters should be optimized for each MRM transition to maximize signal intensity.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction homogenization->extraction 10-15g sample cleanup 3. dSPE Cleanup extraction->cleanup Acetonitrile extract lcms 4. LC-MS/MS Analysis cleanup->lcms Cleaned extract data 5. Data Processing lcms->data Raw data

References

Reducing variability in Fenpyrazamine bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fenpyrazamine bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results in their experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during in vitro and in vivo bioassays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a Sterol Biosynthesis Inhibitor (SBI) fungicide.[1] It specifically targets and inhibits the 3-keto reductase enzyme, which is a crucial component of the ergosterol biosynthetic pathway in fungi.[1][2] This inhibition disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[1]

Q2: Which fungal species are most susceptible to this compound?

This compound is highly effective against fungi belonging to the Sclerotiniaceae family, such as Botrytis spp. (gray mold), Sclerotinia spp. (stem rot), and Monilinia spp. (brown rot).[2][3] It has demonstrated particular efficacy against Botrytis cinerea.[1][2][3]

Q3: What are the expected EC50 values for this compound against Botrytis cinerea?

The reported 50% effective concentration (EC50) values for this compound against sensitive isolates of Botrytis cinerea in in vitro mycelial growth assays are typically low, indicating high potency. Values are often in the range of 0.02 µg/mL.[3][4] However, it's important to note that EC50 values can vary depending on the specific isolate and experimental conditions. Some studies have identified "low-sensitive" isolates that may exhibit higher EC50 values.[5][6]

Q4: Can this compound be used in both preventive and curative treatments?

Yes, research has shown that this compound exhibits both high preventive and curative (inhibitory activity in lesion development) efficacy.[2] It also demonstrates translaminar activity, meaning it can be absorbed by the plant and move to untreated areas.[2][3]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your this compound bioassays. The issues are categorized by the type of assay.

In Vitro Assays (Mycelial Growth Inhibition & Spore Germination)
Problem Possible Causes Solutions
High variability between replicates 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes of this compound solution, media, or fungal inoculum. 2. Uneven Inoculum: Mycelial plugs of varying sizes or spore suspensions with inconsistent concentrations. 3. Edge Effects in Plates: Evaporation from wells/plates at the edge of an incubator can concentrate the fungicide and affect growth. 4. Contamination: Bacterial or cross-contamination with other fungal species.1. Use calibrated pipettes and consistent pipetting techniques. 2. For mycelial assays, use a cork borer to create uniform agar plugs from the actively growing edge of a fresh culture. For spore assays, use a hemocytometer to ensure a consistent spore concentration. 3. Avoid using the outer wells of microplates or fill them with sterile water to maintain humidity. Stack petri dishes to minimize evaporation. 4. Employ strict aseptic techniques throughout the experimental setup.[7]
No or poor fungal growth in control wells/plates 1. Poor Fungal Viability: The fungal culture may be old, stressed, or non-viable. 2. Unsuitable Growth Medium: The medium may lack necessary nutrients or have an incorrect pH for the target fungus. 3. Incorrect Incubation Conditions: Temperature, humidity, or light conditions may not be optimal for fungal growth.[8][9]1. Use a fresh, actively growing culture for inoculation. 2. Ensure the growth medium (e.g., Potato Dextrose Agar - PDA) is prepared correctly and is suitable for the fungal species.[3] 3. Verify and maintain optimal incubation conditions for the specific fungus being tested.
Unexpectedly high EC50 values (low efficacy) 1. Fungal Isolate Resistance: The tested isolate may have inherent or developed resistance to SBI fungicides.[4] 2. Incorrect Fungicide Concentration: Errors in the preparation of the this compound stock or serial dilutions. 3. Degradation of this compound: The fungicide may have degraded due to improper storage or handling.1. Test a known sensitive (wild-type) strain as a positive control. If resistance is suspected, consider molecular analysis for mutations in the target enzyme gene. 2. Double-check all calculations and ensure accurate preparation of the fungicide solutions. 3. Store this compound according to the manufacturer's instructions, protected from light and extreme temperatures.
Inconsistent spore germination in control wells 1. Spore Viability Issues: Spores may be immature, old, or damaged. 2. Suboptimal Germination Conditions: Lack of sufficient moisture or nutrients can hinder germination.[10] 3. Inhibitory Substances: The water or media used may contain substances that inhibit germination.1. Harvest spores from a healthy, sporulating culture of the appropriate age. 2. Ensure adequate humidity and use a germination-supporting medium if necessary.[10] 3. Use high-purity, sterile water and freshly prepared media.
In Vivo Assays (Potted Plant)
Problem Possible Causes Solutions
High disease incidence in treated plants 1. Inadequate Fungicide Coverage: Uneven application of the this compound solution on the plant surfaces. 2. Application Timing: The fungicide was applied too late in a curative assay or washed off before it could be absorbed in a preventive assay. 3. High Disease Pressure: The inoculum load may be too high for the tested fungicide concentration. 4. Environmental Conditions: High humidity and optimal temperatures for the pathogen can favor disease development.1. Ensure thorough and uniform spray coverage of all plant parts. 2. Adhere to the specified application timing in the protocol. For rainfastness, allow sufficient drying time before any simulated rainfall. 3. Standardize the inoculum concentration and application method. 4. Monitor and control environmental conditions in the greenhouse or growth chamber to the extent possible.
No or low disease development in untreated control plants 1. Poor Pathogen Viability: The fungal inoculum used was not viable or virulent. 2. Unfavorable Environmental Conditions: Conditions (e.g., low humidity, suboptimal temperature) were not conducive for infection and disease development. 3. Plant Resistance: The plant variety used may have some level of natural resistance to the pathogen.1. Use a fresh, virulent culture of the pathogen for inoculation. 2. Maintain environmental conditions that are known to favor infection by the specific pathogen. 3. Use a plant variety known to be susceptible to the pathogen.
High variability in disease severity among replicate plants 1. Inconsistent Inoculation: Uneven application of the fungal inoculum across the replicate plants. 2. Variability in Plant Health: Differences in the age, size, or overall health of the plants can affect their susceptibility. 3. Micro-environmental Differences: Variations in light, temperature, or humidity within the growth facility.1. Standardize the inoculation procedure to ensure each plant receives a similar amount of inoculum. 2. Use plants of a uniform age and size, and discard any that appear unhealthy. 3. Randomize the placement of plants within the experimental setup to minimize the impact of micro-environmental variations.

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol is adapted for determining the EC50 value of this compound against Botrytis cinerea.

Materials:

  • This compound (technical grade)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Actively growing culture of B. cinerea on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator set at 20-22°C

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Prepare Fungicide-Amended Media: Autoclave PDA and cool to 50-55°C. Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.005, 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL). Also, prepare control plates with PDA and an equivalent amount of DMSO without this compound. Pour the media into petri dishes.

  • Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of a 3-5 day old B. cinerea culture. Place one plug in the center of each fungicide-amended and control plate, with the mycelial side facing down.

  • Incubation: Seal the plates with parafilm and incubate them in the dark at 20-22°C.

  • Data Collection: After 3-5 days, or when the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter, measure the colony diameter in two perpendicular directions for each plate.

  • Analysis: Calculate the average diameter for each concentration. Determine the percentage of mycelial growth inhibition relative to the control. Calculate the EC50 value using probit analysis or other suitable statistical software.

In Vivo Potted Plant Assay (Preventive)

This protocol outlines a method to assess the preventive efficacy of this compound on a suitable host plant (e.g., cucumber or tomato seedlings) against B. cinerea.

Materials:

  • This compound formulation

  • Healthy, susceptible host plants of uniform size and age

  • Spore suspension of B. cinerea (1 x 10^6 spores/mL in sterile water with a surfactant like Tween 20)

  • Spray bottle or atomizer

  • Humid chamber or plastic bags

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Fungicide Application: Prepare the desired concentrations of the this compound formulation in water. Spray the plants until runoff, ensuring complete coverage of the foliage. Allow the plants to dry completely. Include a control group sprayed only with water.

  • Inoculation: 24 hours after the fungicide application, inoculate the plants by spraying them with the B. cinerea spore suspension.

  • Incubation: Place the inoculated plants in a humid chamber or cover them with plastic bags to maintain high humidity for 48-72 hours to facilitate infection.

  • Disease Development: Move the plants to a growth chamber or greenhouse with conditions favorable for disease development (e.g., moderate temperatures and high humidity).

  • Assessment: After 5-7 days, assess the disease severity by measuring the lesion size or by using a disease rating scale.

  • Analysis: Calculate the percentage of disease control for each treatment relative to the untreated control.

Visualizations

This compound's Mode of Action: Inhibition of Ergosterol Biosynthesis

Fenpyrazamine_MoA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Sterol Intermediates Lanosterol->Intermediates Keto_Intermediate 3-Keto Sterol Intermediate Intermediates->Keto_Intermediate Ergosterol Ergosterol Keto_Intermediate->Ergosterol 3-keto reductase Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound This compound->Inhibition Inhibition->Keto_Intermediate

Caption: this compound inhibits the 3-keto reductase enzyme in the ergosterol biosynthesis pathway.

General Workflow for In Vitro Mycelial Growth Inhibition Assay

Mycelial_Growth_Assay_Workflow Prep_Media Prepare Fungicide- Amended PDA Media Inoculate Inoculate Plates with B. cinerea Mycelial Plugs Prep_Media->Inoculate Incubate Incubate at 20-22°C for 3-5 Days Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Analyze Calculate % Inhibition and EC50 Value Measure->Analyze Result Determine Fungicide Efficacy Analyze->Result

Caption: Workflow for assessing this compound efficacy through mycelial growth inhibition.

Troubleshooting Logic for Unexpectedly High EC50 Values

High_EC50_Troubleshooting Start High EC50 Value Observed Check_Controls Check Controls: - Wild-type strain sensitivity? - Control growth normal? Start->Check_Controls Control_OK Controls are OK Check_Controls->Control_OK Yes Control_Bad Control Issues Check_Controls->Control_Bad No Investigate_Fungicide Investigate Fungicide: - Recalculate dilutions - Check storage conditions Control_OK->Investigate_Fungicide Investigate_Isolate Suspect Isolate Resistance Control_OK->Investigate_Isolate Investigate_Assay Review Assay Conditions: - Media preparation - Incubation parameters Control_Bad->Investigate_Assay Solution_Fungicide Prepare Fresh Fungicide Solutions Investigate_Fungicide->Solution_Fungicide Solution_Isolate Sequence Target Gene for Mutations Investigate_Isolate->Solution_Isolate Solution_Assay Optimize Assay Protocol Investigate_Assay->Solution_Assay

Caption: A logical approach to troubleshooting unexpectedly high EC50 values in bioassays.

References

Technical Support Center: Managing Cross-Resistance Between Fenpyrazamine and Fenhexamid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the cross-resistance between the fungicides fenpyrazamine and fenhexamid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are this compound and fenhexamid, and what is their mode of action?

A1: this compound is a novel fungicide with an aminopyrazolinone structure, while fenhexamid belongs to the hydroxyanilide chemical family.[1][2] Both are classified by the Fungicide Resistance Action Committee (FRAC) as Group 17 fungicides.[3] They are Sterol Biosynthesis Inhibitors (SBIs) that specifically target and inhibit the 3-keto reductase enzyme (encoded by the Erg27 gene) in the ergosterol biosynthetic pathway of fungi.[1][4][5] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[5][6]

Q2: Why is there cross-resistance between this compound and fenhexamid?

A2: Cross-resistance occurs because both fungicides share the same target site: the 3-keto reductase enzyme.[7] Fungal isolates that have developed resistance to fenhexamid, typically through mutations in the Erg27 gene, will also exhibit resistance to this compound.[8]

Q3: What are the known molecular mechanisms of resistance to fenhexamid and, by extension, this compound?

A3: The primary mechanism of resistance is target site modification due to point mutations in the Erg27 gene. Several amino acid substitutions have been identified in fenhexamid-resistant isolates of Botrytis cinerea, which also confer resistance to this compound. The most frequently reported mutations include:

  • F412S/I/V/C: Changes at the phenylalanine 412 position to serine, isoleucine, valine, or cysteine are strongly associated with high levels of resistance.[9][10] The F412S mutation is predominant in many regions.[9]

  • T63I: A substitution of threonine at position 63 with isoleucine has also been linked to resistance.[6][9]

Q4: Are there other mechanisms that could contribute to reduced sensitivity?

A4: Yes, besides target site mutations, multidrug resistance (MDR) mechanisms can also play a role. MDR is often associated with the overexpression of efflux transporter genes, such as ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[11][12] These transporters can actively pump fungicides out of the fungal cell, reducing their effective concentration at the target site.

Troubleshooting Experimental Results

Q5: My in vitro assays show a wide range of EC50 values for fenhexamid/fenpyrazamine against my fungal isolates. What could be the reason?

A5: A wide range of EC50 values can be attributed to several factors:

  • Natural Variation: Fungal populations can have a natural baseline sensitivity distribution.

  • Different Resistance Levels: You may be observing a mix of sensitive, low-resistance, and high-resistance isolates. Different mutations in the Erg27 gene can confer varying levels of resistance.[10]

  • Experimental Variability: Inconsistent spore concentrations, incubation times, or media preparation can lead to variable results. Ensure your experimental protocol is standardized.

Q6: I have identified isolates with high EC50 values for fenhexamid. How can I confirm if this is due to a target site mutation?

A6: You should sequence the Erg27 gene of your resistant isolates and compare it to the sequence from a known sensitive (wild-type) isolate. Look for mutations at key codons, such as T63 and F412. PCR-based methods, like allele-specific PCR or TaqMan assays, can also be developed for rapid screening of known mutations.[4][13]

Q7: My molecular analysis did not detect any known mutations in the Erg27 gene of a moderately resistant isolate. What other mechanisms could be involved?

A7: If target site mutations are absent, consider the possibility of multidrug resistance (MDR). This can be investigated by:

  • Phenotypic Assays: Test the isolate's sensitivity to other unrelated fungicides. Resistance to multiple chemical classes suggests an MDR phenotype.[14]

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux transporter genes (e.g., atrB, mfsM2).[11] Overexpression in the resistant isolate compared to a sensitive one would indicate a potential role for MDR.

Q8: I am observing poor correlation between my in vitro (e.g., mycelial growth) and in vivo (e.g., detached fruit) assay results. Why might this be?

A8: Discrepancies between in vitro and in vivo results can occur due to:

  • Fungicide Properties: The uptake, translocation, and stability of the fungicide can differ between an agar plate and plant tissue.

  • Host-Pathogen Interaction: The plant's defense mechanisms can influence the pathogen's growth and its response to the fungicide.

  • Fitness Costs: Some resistance mutations can carry a fitness cost, meaning the resistant strain may be less virulent or grow slower in vivo compared to the sensitive strain in the absence of the fungicide.[15]

Quantitative Data Summary

Table 1: Fenhexamid and this compound Sensitivity in Botrytis cinerea

FungicideIsolate TypeEC50 Range (µg/mL)Key Mutations in Erg27Reference(s)
Fenhexamid Sensitive (Wild-Type)<0.1 - 1.0None[7][10]
Low to Moderate Resistance0.2 - 4.21L195F, L400F[2][10]
High Resistance>7.68 - >100F412S, F412I, F412V, F412C, T63I[6][9][15]
This compound Sensitive0.02 - 1.3None[8]
Resistant (Cross-resistant with Fenhexamid)50.1 - 172.6F412S, F412I, etc.[8]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay for EC50 Determination

This protocol is used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungal isolate by 50% (EC50).

1. Media and Fungicide Preparation: a. Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. b. Allow the autoclaved PDA to cool to approximately 50-55°C in a water bath. c. Prepare a stock solution of the fungicide (e.g., this compound or fenhexamid) in a suitable solvent like dimethyl sulfoxide (DMSO). d. Create a series of fungicide dilutions from the stock solution. e. Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates, including the control (0 µg/mL), and does not exceed a level that affects fungal growth (typically ≤1% v/v). f. Pour the amended PDA into sterile petri dishes and allow them to solidify.

2. Inoculation: a. Culture the fungal isolates to be tested on non-amended PDA until they are actively growing. b. Using a sterile cork borer (e.g., 5 mm diameter), take mycelial plugs from the leading edge of the actively growing cultures. c. Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended PDA plate.

3. Incubation and Data Collection: a. Seal the plates and incubate them in the dark at a suitable temperature for the test fungus (e.g., 20-25°C). b. After a defined incubation period (e.g., 3-5 days), when the colony on the control plate has reached a significant size but not the edge of the plate, measure the diameter of the fungal colony in two perpendicular directions for each plate. c. Calculate the average diameter for each replicate.

4. Data Analysis: a. Subtract the diameter of the initial mycelial plug from the average colony diameter to get the net growth. b. Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control (0 µg/mL) using the formula: % Inhibition = [1 - (Net growth in treated plate / Net growth in control plate)] x 100 c. Use statistical software to perform a probit or logistic regression analysis of the percent inhibition versus the log-transformed fungicide concentrations to calculate the EC50 value.[10]

Protocol 2: Molecular Detection of Erg27 Gene Mutations

This protocol outlines the general steps for identifying mutations in the Erg27 gene associated with resistance.

1. DNA Extraction: a. Grow the fungal isolate in liquid culture (e.g., Potato Dextrose Broth) or on PDA. b. Harvest the mycelium by filtration or scraping. c. Lyophilize (freeze-dry) the mycelium and grind it to a fine powder. d. Extract genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB (cetyltrimethylammonium bromide) method.[5]

2. PCR Amplification: a. Design primers that flank the regions of the Erg27 gene where mutations are known to occur (e.g., around codons 63 and 412). Published primers are often available in the literature.[4][5] b. Perform a standard Polymerase Chain Reaction (PCR) using the extracted genomic DNA as a template. A typical PCR reaction mixture includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.[1] c. Use the following thermocycling conditions as a starting point, and optimize as needed: initial denaturation at 95°C for 3 min, followed by 35-40 cycles of denaturation at 95°C for 30s, annealing at 55-62°C for 30s, and extension at 72°C for 1-2 min, with a final extension at 72°C for 10 min.[1][5]

3. Analysis of PCR Products: a. Run the PCR products on an agarose gel to verify the amplification of a DNA fragment of the expected size. b. Purify the PCR product to remove primers and dNTPs. c. Send the purified PCR product for Sanger sequencing. d. Align the obtained DNA sequence with a wild-type (sensitive) Erg27 gene sequence to identify any nucleotide changes that result in amino acid substitutions.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway (Simplified) cluster_inhibitors Fungicide Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates1 Sterol Intermediates (with C-14 methyl group) Lanosterol->Intermediates1 Intermediates2 Sterol Intermediates (with C-4 methyl groups) Intermediates1->Intermediates2 Keto_Intermediate 3-keto sterol intermediate Intermediates2->Keto_Intermediate Episterol Episterol Keto_Intermediate->Episterol Erg27_enzyme 3-keto reductase (Erg27 enzyme) Ergosterol Ergosterol (Final Product) Episterol->Ergosterol This compound This compound (FRAC 17) This compound->Erg27_enzyme Inhibition Fenhexamid Fenhexamid (FRAC 17) Fenhexamid->Erg27_enzyme Inhibition

Caption: Mechanism of action for this compound and Fenhexamid.

Resistance_Testing_Workflow start Isolate Fungus from Infected Tissue phenotypic_assay Phenotypic Assay (Mycelial Growth or Spore Germination) start->phenotypic_assay calc_ec50 Calculate EC50 Value phenotypic_assay->calc_ec50 classify Classify Isolate (Sensitive vs. Resistant) calc_ec50->classify sensitive Sensitive Isolate (Wild-Type) classify->sensitive Low EC50 resistant Resistant Isolate classify->resistant High EC50 report Report Resistance Profile sensitive->report molecular_analysis Molecular Analysis resistant->molecular_analysis dna_extraction gDNA Extraction molecular_analysis->dna_extraction pcr PCR Amplification of Erg27 dna_extraction->pcr sequencing Sequencing pcr->sequencing analyze_seq Sequence Analysis (Identify Mutations) sequencing->analyze_seq analyze_seq->report

Caption: Workflow for fungicide resistance testing.

Resistance_Management_Strategy cluster_strategy Core Principles title Resistance Management Strategy for Group 17 Fungicides monitor Monitor Fungal Population (Baseline Sensitivity) limit_apps Limit Number of Applications (per season) monitor->limit_apps rotate_moa Rotate with Fungicides of Different Modes of Action (non-Group 17) monitor->rotate_moa tank_mix Use Tank-Mixes with Multi-Site Fungicides monitor->tank_mix avoid_curative Avoid Curative Use; Apply Preventatively limit_apps->avoid_curative rotate_moa->avoid_curative tank_mix->avoid_curative cultural_practices Integrate Non-Chemical Control Methods avoid_curative->cultural_practices

Caption: Strategy for managing fungicide resistance.

References

Strategies to mitigate Fenpyrazamine degradation in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate the degradation of Fenpyrazamine in environmental samples during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the collection, storage, and analysis of environmental samples containing this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no detection of this compound in freshly collected samples. Rapid Photodegradation: this compound is susceptible to degradation by sunlight, especially in water samples. The photodegradation half-life in a buffer solution (pH 7) under natural sunlight can be as short as 5.2–5.5 days.[1]Action: Collect samples in amber glass bottles to block UV light. If amber bottles are unavailable, wrap transparent bottles in aluminum foil immediately after collection. Minimize exposure of the sample to direct sunlight at all times.
Contaminated Sampling Equipment: Residues from cleaning agents or previously analyzed compounds can interfere with the analysis or catalyze degradation.Action: Use pre-cleaned and certified sample containers. All sampling equipment should be thoroughly cleaned, rinsed with solvent (e.g., acetone, hexane), and then with the sample matrix (water or a soil slurry) before collecting the final sample.[2][3]
Significant decrease in this compound concentration in stored samples, even when frozen. Inadequate Freezing Temperature: While freezing slows degradation, a temperature of -20°C is recommended for long-term storage to significantly reduce enzymatic and chemical degradation.[4]Action: Ensure samples are stored in a calibrated freezer at a stable temperature of -20°C or lower. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[2] If possible, subdivide the sample into smaller aliquots before freezing.
Microbial Degradation: Soil and water samples contain microorganisms that can degrade this compound, even at low temperatures. This compound is known to be rapidly degraded in soil.[5]Action: For water samples, consider adding a microbial inhibitor like chloroform (10 ml per 1L of water) or sodium thiosulfate immediately after collection, but first verify that these preservatives do not interfere with your analytical method. For soil samples, freeze them as quickly as possible after collection to halt microbial activity.
Hydrolysis at Alkaline pH: this compound is stable in acidic and neutral water (pH 4 and 7) but degrades at an alkaline pH of 9, with a half-life of 11–24 days.[1]Action: Measure the pH of water samples upon collection. If the pH is alkaline, adjust it to a neutral or slightly acidic pH (around 6-7) using a suitable buffer, ensuring the buffer does not interfere with the analysis.
Inconsistent or non-reproducible analytical results (e.g., peak splitting, shifting retention times in LC-MS/MS). Matrix Effects: Components in the sample matrix (e.g., organic matter in soil, dissolved salts in water) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[6][7]Action: Use matrix-matched calibration standards to compensate for matrix effects.[7] Employ efficient sample cleanup techniques like solid-phase extraction (SPE) to remove interfering compounds.[8]
Analyte Degradation in the Analytical Instrument: Some pesticides can degrade in the hot injection port of a gas chromatograph or within the ion source of a mass spectrometer.Action: For LC-MS/MS analysis, ensure the ion source temperature and other parameters are optimized for this compound stability. Check for any active sites in the chromatographic system that might cause degradation and consider using a guard column.
Improper Preparation of Standard Solutions: Degradation of standard solutions can lead to inaccurate quantification.Action: Store stock solutions in a refrigerator or freezer, protected from light. Prepare fresh working standards regularly from the stock solution.[3]

Frequently Asked Questions (FAQs)

Sample Collection & Handling

  • Q1: What are the best containers for collecting soil and water samples for this compound analysis?

    • A1: For water samples, use amber glass bottles with Teflon-lined caps to prevent photodegradation and adsorption to the container walls. For soil samples, use clean glass jars or high-density polyethylene bags.[2]

  • Q2: How should I transport my samples from the field to the lab?

    • A2: Samples should be transported in a cooler with ice packs or ice to maintain a temperature at or below 4°C.[9] They should be kept in the dark and delivered to the laboratory as soon as possible, ideally within 24-48 hours of collection.

Sample Storage

  • Q3: What is the maximum recommended storage time for soil and water samples?

  • Q4: Can I store my samples in a standard refrigerator (-4°C)?

    • A4: Refrigeration at 4°C is suitable for short-term storage (a few days). For longer-term storage, freezing at -20°C is crucial to significantly slow down microbial and chemical degradation processes.[4]

Degradation Pathways

  • Q5: What are the main degradation products of this compound I should be aware of?

    • A5: The primary degradation of this compound involves the cleavage of the thiocarbamate linkage. In some cases, this is followed by hydroxylation. The main metabolites to consider are S-2188-DC and S-2188-OH.

  • Q6: How significant is microbial degradation for this compound in soil?

    • A6: Microbial degradation is a significant pathway for this compound dissipation in soil.[5] The rate of degradation can be influenced by soil type, organic matter content, moisture, and temperature, all of which affect microbial activity.[10]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Water Sample Collection for this compound Analysis

  • Preparation:

    • Label pre-cleaned 1-liter amber glass bottles with the sample ID, date, time, and location.

    • Wear disposable gloves and change them between sampling locations to prevent cross-contamination.[2]

    • Ensure all sampling devices are made of inert materials and have been properly cleaned.

  • Collection:

    • If sampling from a tap, let the water run for a few minutes to flush the system before collecting the sample.[2]

    • When sampling from a body of water, collect the sample from a depth of about 15-30 cm below the surface, avoiding any surface film or sediment.

    • Rinse the sample bottle three times with the sample water before filling it.

    • Fill the bottle to the shoulder, leaving a small headspace.

  • Preservation:

    • Immediately after collection, place the samples in a cooler with ice, ensuring they are chilled to approximately 4°C.

    • If the water is known to be alkaline (pH > 8), adjust the pH to neutral with a pre-tested buffer.

    • If microbial degradation is a major concern and it is compatible with the analytical method, add a preserving agent.

  • Transportation and Storage:

    • Transport the samples to the laboratory within 24 hours.

    • Upon arrival, either begin extraction immediately or store the samples in a freezer at -20°C.

Protocol 2: Standard Operating Procedure for Soil Sample Collection for this compound Analysis

  • Preparation:

    • Label clean glass jars or appropriate sample bags with the sample ID, date, time, and location.

    • Use a stainless steel auger, trowel, or shovel for sampling. Clean the equipment thoroughly between sampling points.[2]

  • Collection:

    • Remove any surface debris (e.g., leaves, rocks).

    • Collect soil from the top 15 cm of the soil profile, as this is where pesticide residues are typically concentrated.[2]

    • Take multiple sub-samples (e.g., 10-15 cores) from the sampling area in a "W" or "Z" pattern to create a representative composite sample.[2]

    • Place the sub-samples in a clean bucket or bowl and mix them thoroughly.

  • Sample Preparation and Storage:

    • Transfer about 500g of the homogenized soil into the sample container.

    • Place the samples in a cooler with ice for transport.

    • Upon arrival at the laboratory, freeze the samples at -20°C as soon as possible to minimize microbial degradation.

Visualizations

Fenpyrazamine_Degradation_Mitigation_Workflow A Sample Collection (Soil/Water) B Immediate Field Preservation A->B Amber bottles (Water) Cooling (Soil/Water) pH adjustment (Water) C Transport to Lab B->C Maintain at 4°C Minimize light exposure D Sample Reception & Login C->D E Short-term Storage (< 48 hours) D->E Refrigerate at 4°C F Long-term Storage D->F Freeze at -20°C G Sample Preparation (Extraction, Cleanup) E->G F->G H LC-MS/MS Analysis G->H

Caption: Workflow for mitigating this compound degradation from sample collection to analysis.

Troubleshooting_Logic_Low_Recovery Start Low this compound Recovery Detected CheckStorage Were samples stored correctly? (Frozen at -20°C, protected from light) Start->CheckStorage CheckCollection Was sample collection protocol followed? (Amber bottles, clean equipment) CheckStorage->CheckCollection Yes StorageIssue Potential Degradation During Storage - Review storage temperature - Minimize freeze-thaw cycles CheckStorage->StorageIssue No CheckAnalysis Are analytical standards and instrument performing correctly? CheckCollection->CheckAnalysis Yes CollectionIssue Potential Degradation During Collection/Transport - Review field procedures - Check for photodegradation CheckCollection->CollectionIssue No AnalysisIssue Analytical Problem - Prepare fresh standards - Check for matrix effects - Run instrument diagnostics CheckAnalysis->AnalysisIssue No End Identify and Correct Root Cause CheckAnalysis->End Yes StorageIssue->End CollectionIssue->End AnalysisIssue->End

Caption: Troubleshooting logic for low this compound recovery in environmental samples.

References

Validation & Comparative

Fenpyrazamine vs. Fenhexamid: A Comparative Efficacy Guide Against Gray Mold

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two key fungicides in the management of Botrytis cinerea, supported by experimental data for researchers and drug development professionals.

Gray mold, caused by the necrotrophic fungus Botrytis cinerea, poses a significant threat to a wide range of crops, leading to substantial economic losses globally. Management of this disease heavily relies on the application of fungicides. Among the chemical classes used, sterol biosynthesis inhibitors (SBIs) play a crucial role. This guide provides a detailed comparison of two such fungicides: fenpyrazamine and fenhexamid, focusing on their efficacy, mode of action, and resistance profiles.

Mode of Action: A Shared Target in Ergosterol Biosynthesis

Both this compound and fenhexamid belong to the class of sterol biosynthesis inhibitors (SBIs), but they target a specific enzyme within this pathway. They are classified as Group 17 fungicides by the Fungicide Resistance Action Committee (FRAC). Their mode of action involves the inhibition of the 3-keto reductase enzyme (encoded by the Erg27 gene), which is essential for the C4-demethylation step in the ergosterol biosynthesis pathway.[1][2][3][4][5] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane integrity, ultimately inhibiting fungal growth.[5]

While both fungicides share the same target enzyme, this compound is a novel aminopyrazolinone compound, whereas fenhexamid is a hydroxyanilide.[3][6] This shared mode of action has significant implications for resistance management, as cross-resistance between the two compounds has been observed.[7][8][9]

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungicide Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Demethylation at C14 C4-methylated sterols C4-methylated sterols Intermediate Sterols->C4-methylated sterols Demethylation at C4 (multi-step) 3-keto sterol 3-keto sterol C4-methylated sterols->3-keto sterol Oxidation Ergosterol Precursor Ergosterol Precursor 3-keto sterol->Ergosterol Precursor Reduction 3-keto reductase (Erg27) 3-keto reductase (Erg27) Ergosterol Ergosterol Ergosterol Precursor->Ergosterol Multiple Steps This compound This compound This compound->3-keto reductase (Erg27) Fenhexamid Fenhexamid Fenhexamid->3-keto reductase (Erg27) caption Fig. 1: Simplified signaling pathway of ergosterol biosynthesis and the inhibitory action of this compound and fenhexamid.

Caption: Fig. 1: Ergosterol biosynthesis pathway and inhibition by this compound and fenhexamid.

Quantitative Efficacy Comparison

The efficacy of fungicides is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of a biological process, such as mycelial growth or spore germination. The following tables summarize the reported EC50 values for this compound and fenhexamid against Botrytis cinerea.

Table 1: In Vitro Efficacy of this compound against Botrytis cinerea

Biological ProcessEC50 Range (mg/L)Geographic Origin of IsolatesReference
Mycelial Growth0.02 - 1.3Spain (Sensitive Isolates)[8][9]
Mycelial Growth50.1 - 172.6Spain (Resistant Isolates)[8][9]
Mycelial Growth~0.02Not Specified[6]
Mycelial Growth0.0125 - 0.025 (Average: 0.020)Japan (Sensitive Isolates)[10]
Germ Tube Elongation0.02 - 0.1Japan (Sensitive and Low-Sensitive Isolates)[10]

Table 2: In Vitro Efficacy of Fenhexamid against Botrytis cinerea

Biological ProcessEC50 Range (µg/ml)Geographic Origin of IsolatesReference
Mycelial Growth<0.01 - 3Turkey[11]
Mycelial Growth0.008 - 0.129Not Specified (Sensitive Isolates)[12][13]
Conidial Germination>0.1 (putatively resistant)Vineyard[12]

Note: Direct comparison of EC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are crucial. Below are generalized methodologies for key experiments cited in the literature.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide required to inhibit the growth of the fungal mycelium.

G Start Start Prepare fungicide stock solutions Prepare fungicide stock solutions Prepare amended PDA plates Prepare amended PDA plates Prepare fungicide stock solutions->Prepare amended PDA plates Inoculate amended PDA plates Inoculate amended PDA plates Prepare amended PDA plates->Inoculate amended PDA plates Isolate B. cinerea Isolate B. cinerea Culture on PDA Culture on PDA Isolate B. cinerea->Culture on PDA Cut mycelial plugs Cut mycelial plugs Culture on PDA->Cut mycelial plugs Cut mycelial plugs->Inoculate amended PDA plates Incubate at 18-25°C Incubate at 18-25°C Inoculate amended PDA plates->Incubate at 18-25°C Measure colony diameter Measure colony diameter Incubate at 18-25°C->Measure colony diameter Calculate percent inhibition Calculate percent inhibition Measure colony diameter->Calculate percent inhibition Determine EC50 value Determine EC50 value Calculate percent inhibition->Determine EC50 value End End Determine EC50 value->End caption Fig. 2: Workflow for mycelial growth inhibition assay.

Caption: Fig. 2: Workflow for mycelial growth inhibition assay.

  • Fungicide Preparation: Stock solutions of this compound and fenhexamid are prepared in a suitable solvent (e.g., acetone or dimethyl sulfoxide).

  • Media Preparation: Potato Dextrose Agar (PDA) is autoclaved and cooled. The fungicide stock solutions are added to the molten agar to achieve a series of final concentrations.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the margin of an actively growing B. cinerea culture and placed in the center of each fungicide-amended PDA plate.

  • Incubation: Plates are incubated at a controlled temperature (e.g., 18-25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (e.g., 3-5 days).

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to a control plate without fungicide. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

In Vivo Fungicide Efficacy on Detached Fruit

This assay evaluates the protective and curative activity of the fungicides on host tissue.

  • Fruit Preparation: Healthy and uniform fruits (e.g., strawberry, grape berries) are surface-sterilized.

  • Fungicide Application:

    • Preventive (Protective) Assay: Fruits are treated with different concentrations of the fungicide solution and allowed to dry. They are then inoculated with a conidial suspension of B. cinerea.

    • Curative Assay: Fruits are first inoculated with a conidial suspension of B. cinerea and, after a specific incubation period, treated with the fungicide solution.

  • Inoculation: A droplet of a known concentration of B. cinerea conidia is placed on the fruit surface.

  • Incubation: The treated fruits are placed in a humid chamber at a controlled temperature to promote disease development.

  • Data Collection: Disease severity is assessed by measuring the lesion diameter or the percentage of infected fruit after a set incubation period.

  • Analysis: The percentage of disease control is calculated for each fungicide concentration compared to an untreated control.

Performance Characteristics and Resistance

This compound:

  • Demonstrates high preventive efficacy.[6][7]

  • Exhibits translaminar activity, meaning it can be absorbed by the leaf and move to protect the untreated side.[6][7]

  • Inhibits lesion development, showing some curative activity.[6][7]

  • Shows good rainfastness, remaining effective after rainfall.[6][14]

  • While effective against many isolates, resistance has been reported, often in conjunction with fenhexamid resistance.[8][9][15][16]

Fenhexamid:

  • Primarily a preventative fungicide.[4]

  • Inhibits the growth of fungal spore germ tubes and mycelia.[4]

  • Widespread resistance has been documented in various regions and crops.[1][2][17] Resistance is often associated with specific point mutations in the Erg27 gene, such as F412S, F412I, F412V, and T63I.[1][2][17][18]

  • The development of resistance can significantly reduce the field efficacy of the fungicide.[1]

Conclusion

Both this compound and fenhexamid are effective fungicides against Botrytis cinerea through the inhibition of the 3-keto reductase in the ergosterol biosynthesis pathway. This compound, a more recent introduction, exhibits strong preventive and translaminar activity. However, the shared mode of action with fenhexamid leads to cross-resistance, which is a critical consideration for resistance management strategies. The emergence and spread of resistant B. cinerea strains necessitate careful monitoring and the implementation of integrated pest management programs that include the rotation of fungicides with different modes of action to preserve the efficacy of these valuable tools in combating gray mold.

References

Fenpyrazamine Cross-Resistance with Other SBI Fungicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of fenpyrazamine, a sterol biosynthesis inhibitor (SBI) fungicide, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in understanding its cross-resistance profile.

This compound is a novel aminopyrazolinone fungicide that targets the 3-keto reductase enzyme (ERG27) in the ergosterol biosynthetic pathway, classifying it under the Fungicide Resistance Action Committee (FRAC) Code 17.[1][2] Its primary agricultural use is in the control of grey mold (Botrytis cinerea) and other diseases caused by members of the Sclerotiniaceae family.[3][4] Understanding its cross-resistance patterns with other SBI fungicides is crucial for effective and sustainable disease management strategies.

Quantitative Performance Data

The efficacy of this compound, particularly against Botrytis cinerea, has been extensively studied. A key aspect of its performance is its cross-resistance profile with other fungicides. The following tables summarize the effective concentration required to inhibit 50% of growth (EC50) for this compound and other fungicides against various isolates of B. cinerea.

Table 1: In Vitro Sensitivity of Botrytis cinerea Isolates to this compound and Fenhexamid

Isolate TypeThis compound EC50 (µg/mL)Fenhexamid EC50 (µg/mL)Reference(s)
Sensitive0.02 - 1.3-[5]
Resistant50.1 - 172.6-[5]
Low-Sensitive (Mycelial Growth)Average: 0.020 ± 0.0097-[2]

Table 2: Cross-Resistance of this compound with Fungicides from Different FRAC Groups

Fungicide ClassFRAC GroupRepresentative Fungicide(s)Cross-Resistance with this compoundReference(s)
Benzimidazoles1-No[3]
Dicarboximides2-No[1][3]
Quinone outside Inhibitors (QoI)11-No[3]
Succinate Dehydrogenase Inhibitors (SDHI)7-No[3]
Hydroxyanilides (SBI Class III)17FenhexamidYes[1][5]

The data clearly indicates a significant positive cross-resistance between this compound and fenhexamid.[1][5] This is attributed to their shared mode of action, both inhibiting the 3-keto reductase enzyme.[1] Conversely, this compound does not exhibit cross-resistance with fungicides from other major FRAC groups, making it a valuable tool for rotation programs to manage resistance to those fungicides.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-resistance analysis of this compound.

Mycelial Growth Inhibition Assay

This assay is used to determine the concentration of a fungicide that inhibits the vegetative growth of the target fungus by 50% (EC50).

  • Fungal Culture Preparation: Botrytis cinerea isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), at 20-25°C for 5-7 days to obtain actively growing mycelium.[6]

  • Fungicide Stock Solution: A stock solution of the technical-grade fungicide (e.g., 10 mg/mL) is prepared in an appropriate solvent, such as dimethyl sulfoxide (DMSO).[6]

  • Amended Media Preparation: The fungicide stock solution is serially diluted and added to molten PDA (cooled to 50-55°C) to achieve a range of final concentrations (e.g., 0.01 to 100 µg/mL).[6] A control plate containing only the solvent at the highest concentration used is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing B. cinerea culture and placed in the center of each fungicide-amended and control plate.[6]

  • Incubation: The plates are incubated in the dark at 20-25°C.[6]

  • Data Collection and Analysis: The diameter of the fungal colony is measured at regular intervals (e.g., 24, 48, and 72 hours). The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.[2]

Spore Germination Assay

This assay assesses the effect of a fungicide on the germination of fungal spores.

  • Spore Suspension Preparation: Spores are harvested from a 10-14 day old culture of B. cinerea by flooding the plate with sterile water and gently scraping the surface. The resulting suspension is filtered to remove mycelial fragments and the spore concentration is adjusted (e.g., to 1 x 105 spores/mL).

  • Treatment Preparation: The spore suspension is mixed with various concentrations of the fungicide in a suitable liquid medium or on an agar surface.[6]

  • Incubation: The treated spores are incubated under conditions conducive to germination (e.g., 20-25°C for 6-8 hours).[6]

  • Microscopic Examination: A sample from each treatment is observed under a microscope, and the number of germinated and non-germinated spores is counted (typically out of 100 spores). A spore is considered germinated if the germ tube is at least the length of the spore.

  • Data Analysis: The percentage of germination inhibition is calculated for each fungicide concentration relative to the untreated control. The EC50 value for germination inhibition is then calculated.

Visualizations

Ergosterol Biosynthesis Pathway and SBI Fungicide Targets

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and highlights the points of inhibition for different classes of SBI fungicides.

Ergosterol_Biosynthesis_Pathway cluster_inhibitors SBI Fungicide Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediate1 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->Intermediate1 14α-demethylase (CYP51) Intermediate2 4α-methyl-zymosterol Intermediate1->Intermediate2 C14-reductase Zymosterol Zymosterol Intermediate2->Zymosterol 3-keto reductase (ERG27) Episterol Episterol Zymosterol->Episterol C24-methyl transferase Ergosterol Ergosterol Episterol->Ergosterol C5-desaturase DMIs DMIs (FRAC 3) e.g., Tebuconazole DMIs->Lanosterol Fenpyrazamine_Fenhexamid This compound, Fenhexamid (FRAC 17) Fenpyrazamine_Fenhexamid->Intermediate2 Amines Amines (FRAC 5) e.g., Fenpropimorph Amines->Intermediate1 Cross_Resistance_Workflow Start Start: Isolate Collection (from field or lab strains) Culture Single-Spore Isolation & Culture Start->Culture Sensitivity_Assay Fungicide Sensitivity Assays (Mycelial Growth or Spore Germination) Culture->Sensitivity_Assay EC50 Determine EC50 Values for each fungicide Sensitivity_Assay->EC50 Resistance_Factor Calculate Resistance Factor (RF) RF = EC50 (test isolate) / EC50 (sensitive isolate) EC50->Resistance_Factor Analysis Cross-Resistance Analysis (Correlate EC50 values between fungicides) Resistance_Factor->Analysis Positive_CR Positive Cross-Resistance Analysis->Positive_CR Significant positive correlation No_CR No Cross-Resistance Analysis->No_CR No significant correlation End End: Resistance Management Strategy Positive_CR->End No_CR->End

References

A Comparative Analysis of Fenpyrazamine and Fludioxonil for Strawberry Pathogen Control

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the fungicides Fenpyrazamine and Fludioxonil, focusing on their efficacy against key pathogens affecting strawberry cultivation. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of these two compounds.

Overview and Mechanism of Action

This compound and Fludioxonil are both crucial fungicides in the management of strawberry diseases, particularly gray mold caused by Botrytis cinerea. However, they belong to different chemical classes and exhibit distinct modes of action.

This compound is a novel fungicide that inhibits the 3-keto reductase enzyme, which is involved in the ergosterol biosynthesis pathway of fungi.[1][2] This disruption of sterol production leads to abnormal fungal cell membrane structure and function.[1][3] While it does not inhibit spore germination, it strongly inhibits germ tube elongation, causing swelling of the germ tubes.[1][3][4]

Fludioxonil , a phenylpyrrole fungicide, has a more complex mode of action. It is believed to interfere with the high-osmolarity glycerol (HOG) stress response signal transduction pathway in fungi.[5] This disruption leads to an over-activation of the Hog1-type mitogen-activated protein kinase (MAPK), which is detrimental to the fungal cell.[6] It inhibits transport-associated phosphorylation of glucose, which reduces mycelial growth, and also targets fungal spore germination.[7][8]

Efficacy Against Strawberry Pathogens

The primary pathogen for which comparative data is available is Botrytis cinerea, the causal agent of gray mold.

In Vitro Efficacy

In vitro studies consistently demonstrate the high efficacy of Fludioxonil in inhibiting the mycelial growth of B. cinerea. Several studies report very low EC50 values for Fludioxonil, often less than 0.1 µg/ml.[9][10] In contrast, this compound also effectively inhibits mycelial growth, but some studies indicate its EC50 values may be slightly higher than those of Fludioxonil under certain conditions.[10] One study noted that while this compound was effective at inhibiting mycelial growth, it was less effective at higher concentrations compared to other fungicides, with an EC50 of 0.9 µg/ml and an EC90 greater than 3,000 µg/ml.[10]

FungicideTarget PathogenEfficacy MeasureResultReference
Fludioxonil Botrytis cinereaEC50 (mycelial growth)< 0.1 µg/ml[9][10]
This compound Botrytis cinereaEC50 (mycelial growth)0.02 to 1.3 µg/ml (sensitive isolates)[11]
This compound Botrytis cinereaEC50 (mycelial growth)0.9 µg/ml[10]
Fludioxonil Botrytis cinereaInhibition of conidiation~100% at 0.1 µg/ml[10]
This compound Botrytis cinereaInhibition of conidiation35% at 0.1 µg/ml[10]
Fludioxonil Neopestalotiopsis spp.EC50 (mycelial growth)Effective in preliminary screening[12][13]
In Vivo and Field Efficacy

Field studies and in vivo experiments confirm the effectiveness of both fungicides in controlling gray mold on strawberries. Fludioxonil, often in combination with cyprodinil, has demonstrated excellent control of post-harvest gray mold.[14][15] One study found that a combination of fludioxonil and cyprodinil completely prevented post-harvest strawberry gray mold at 0 days following treatment and after 4 days of shelf life.[14]

This compound has also shown high efficacy in controlling gray mold in field trials, demonstrating preventive, translaminar, and curative (inhibition of lesion development) activities.[1][4] It has been shown to suppress disease development even when applied after the first symptoms appear.[1][3]

Resistance Profile

Fungicide resistance is a significant concern in the management of B. cinerea.

This compound resistance has been reported in B. cinerea isolates from strawberry fields in Spain.[9][11] Notably, there is cross-resistance between this compound and fenhexamid, another fungicide that targets the same enzyme in the ergosterol biosynthesis pathway.[4][11]

Fludioxonil resistance in B. cinerea has also been documented, although historically it has been considered to be at a lower risk of developing high levels of resistance in the field, potentially due to a fitness penalty in resistant isolates.[6] However, recent reports indicate an increasing frequency of resistance to fludioxonil in some regions.[16][17][18]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

A common method to determine the EC50 (Effective Concentration to inhibit 50% of growth) values is as follows:

  • Medium Preparation: Potato Dextrose Agar (PDA) is amended with varying concentrations of the test fungicide (e.g., Fludioxonil or this compound). A control set of plates without any fungicide is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target pathogen (e.g., B. cinerea) is placed in the center of each PDA plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 20-25°C) for a specified period.

  • Measurement: The diameter of the fungal colony is measured in two perpendicular directions.

  • Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis of the dose-response data.

In Vivo Fruit Inoculation Assay

This protocol assesses the protective efficacy of fungicides on harvested strawberry fruit:

  • Fruit Selection: Healthy, ripe strawberry fruits of uniform size and maturity are selected.

  • Fungicide Application: Fruits are sprayed with a solution of the test fungicide at a specified concentration until runoff. Control fruits are sprayed with water.

  • Drying: The treated fruits are allowed to air dry in a sterile environment.

  • Inoculation: A small wound is made on each fruit, and a droplet of a conidial suspension of the pathogen (e.g., B. cinerea) is placed on the wound.

  • Incubation: The fruits are placed in a high-humidity chamber at a controlled temperature.

  • Evaluation: The incidence and severity of disease (e.g., gray mold development) are assessed at regular intervals.

Visualized Mechanisms and Workflows

Fenpyrazamine_Mechanism cluster_fungus Fungal Cell Ergosterol Precursor Ergosterol Precursor Intermediate Sterol Intermediate Sterol Ergosterol Precursor->Intermediate Sterol 3-keto reductase Ergosterol Ergosterol Intermediate Sterol->Ergosterol Functional Cell Membrane Functional Cell Membrane Ergosterol->Functional Cell Membrane This compound This compound 3-keto reductase 3-keto reductase This compound->3-keto reductase Inhibits Disrupted Ergosterol Synthesis Disrupted Ergosterol Synthesis Defective Cell Membrane Defective Cell Membrane Disrupted Ergosterol Synthesis->Defective Cell Membrane Leads to Inhibition of Germ Tube Elongation Inhibition of Germ Tube Elongation Defective Cell Membrane->Inhibition of Germ Tube Elongation Results in

Caption: Mechanism of action of this compound.

Fludioxonil_Mechanism cluster_fungus Fungal Cell Osmotic Stress Osmotic Stress HOG Pathway High-Osmolarity Glycerol (HOG) Pathway Osmotic Stress->HOG Pathway Activates Hog1-MAPK Hog1-type Mitogen-Activated Protein Kinase HOG Pathway->Hog1-MAPK Activates Inhibition of Mycelial Growth & Spore Germination Inhibition of Mycelial Growth & Spore Germination HOG Pathway->Inhibition of Mycelial Growth & Spore Germination Disruption leads to Glycerol Synthesis Glycerol Synthesis Hog1-MAPK->Glycerol Synthesis Regulates Cellular Response Cellular Response Glycerol Synthesis->Cellular Response Leads to Fludioxonil Fludioxonil Fludioxonil->HOG Pathway Improperly Activates

Caption: Mechanism of action of Fludioxonil.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay A Prepare fungicide-amended PDA plates B Inoculate with pathogen mycelial plug A->B C Incubate at controlled temperature B->C D Measure colony diameter C->D E Calculate EC50 value D->E F Spray strawberry fruit with fungicide G Inoculate fruit with pathogen spores F->G H Incubate in high-humidity chamber G->H I Assess disease incidence and severity H->I

Caption: General experimental workflow for fungicide efficacy testing.

References

A Comparative Guide to HPLC-UVD and LC-MS/MS for the Detection of Fenpyrazamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet-Visible Diode Array Detection (HPLC-UVD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of the fungicide fenpyrazamine. The information presented is supported by experimental data to assist researchers in selecting the most appropriate methodology for their specific analytical needs.

Introduction to this compound Analysis

This compound is a pyrazole fungicide used to control diseases like gray mold and sclerotinia rot in various agricultural products, including grapevines, stone fruits, and vegetables.[1] To ensure food safety and comply with regulatory standards, such as Maximum Residue Limits (MRLs), reliable and sensitive analytical methods are required for its determination in different matrices.[1] Both HPLC-UVD and LC-MS/MS are powerful techniques for this purpose, but they differ significantly in their principles of operation, sensitivity, selectivity, and cost. This guide outlines the validated performance of both methods.

Experimental Protocols

A validated analytical workflow for this compound involves sample extraction, cleanup, and subsequent determination by either HPLC-UVD or LC-MS/MS.

Sample Preparation: Extraction and Cleanup

A common and effective procedure for extracting this compound from agricultural product samples involves the following steps:

  • Extraction: Residues are extracted from the sample matrix using acetonitrile.[1]

  • Liquid-Liquid Partitioning: The extract is partitioned with dichloromethane to remove polar impurities.[1]

  • Solid-Phase Extraction (SPE) Cleanup: The partitioned extract is further purified using a silica SPE cartridge. The this compound is eluted with a mixture of hexane and acetone.[1] This QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is widely used for multi-residue pesticide analysis in food matrices.[2][3]

The diagram below illustrates the general experimental workflow.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_hplc HPLC-UVD Path cluster_lcms LC-MS/MS Path (Confirmatory) Sample Agricultural Sample (e.g., Grapes, Peaches) Extraction Extraction (Acetonitrile) Sample->Extraction Partitioning Liquid-Liquid Partitioning (Dichloromethane) Extraction->Partitioning SPE SPE Cleanup (Silica Cartridge) Partitioning->SPE HPLC_Inj HPLC Injection SPE->HPLC_Inj Primary Analysis LCMS_Inj LC-MS/MS Injection SPE->LCMS_Inj Confirmatory/High-Sensitivity Analysis HPLC_Sep Chromatographic Separation HPLC_Inj->HPLC_Sep UVD_Det UV Detection HPLC_Sep->UVD_Det HPLC_Data Data Acquisition (Chromatogram) UVD_Det->HPLC_Data LCMS_Sep Chromatographic Separation LCMS_Inj->LCMS_Sep MS_Det MS/MS Detection (MRM Mode) LCMS_Sep->MS_Det LCMS_Data Data Acquisition (Mass Spectra) MS_Det->LCMS_Data

Workflow from sample prep to analysis.
HPLC-UVD Methodology

This method is suitable for routine quantification and screening purposes.

ParameterSpecification
Instrument High-Performance Liquid Chromatograph with UV-Vis Detector
Column C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Flow Rate Typically 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 40°C)
Detection UV-Vis Diode Array Detector (UVD)
Wavelength 240 nm
LC-MS/MS Methodology

LC-MS/MS provides higher sensitivity and selectivity, making it ideal for trace-level detection and confirmation.[1]

ParameterSpecification
Instrument Liquid Chromatograph coupled to a Tandem Mass Spectrometer
Column C18 reverse-phase column (e.g., ACQUITY BEH C18 1.7 µm, 2.1 x 100 mm)
Mobile Phase Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile or Methanol[4]
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL[5]
Ionization Mode Electrospray Ionization, Positive (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor Ion (Q1): m/z 345; Product Ion (Q3): m/z 281[1]

Performance Comparison

The performance of each method is evaluated based on standard validation parameters. The data below is compiled from studies analyzing this compound and other pesticides in agricultural products.

Table 1: Method Validation & Performance Characteristics
ParameterHPLC-UVDLC-MS/MS
Linearity Range 0.1 - 5.0 µg/mL (r = 0.999)[1]Typically 0.001 - 0.5 mg/kg (r² > 0.99)
Limit of Detection (LOD) 0.01 mg/L[1]Can reach ng/L or µg/kg levels[4][6]
Limit of Quantification (LOQ) 0.05 mg/L[1]0.01 mg/kg[7][8]
Accuracy (Recovery) 71.8% - 102.7%[1]85% - 102%[1]
Precision (RSD) 0.1% - 7.3%[1]2% - 6%[1]
Selectivity Moderate; relies on chromatographic retention time.High; relies on retention time and specific mass-to-charge ratio transitions.
Confirmation Requires confirmation by a more selective method like LC-MS.[1]Considered a confirmatory method.

Principles of Detection: A Visual Comparison

The fundamental difference between the two techniques lies in their detection principle, which dictates their sensitivity and selectivity.

G Comparison of Detection Principles cluster_uv HPLC-UVD cluster_ms LC-MS/MS uv_source UV Light Source uv_analyte This compound (in flow cell) uv_source->uv_analyte Light passes through uv_detector Detector uv_analyte->uv_detector Molecule absorbs light uv_signal Signal (Absorbance vs. Time) uv_detector->uv_signal ms_source Ion Source (ESI) ms_q1 Quadrupole 1 (Q1) Selects m/z 345 ms_source->ms_q1 Ionization ms_q2 Collision Cell (q2) Fragmentation ms_q1->ms_q2 Precursor Ion ms_q3 Quadrupole 3 (Q3) Selects m/z 281 ms_q2->ms_q3 Fragmentation ms_detector Detector ms_q3->ms_detector Product Ion ms_signal Signal (Ion Count vs. Time) ms_detector->ms_signal

Detection principles of UVD and MS/MS.

Summary and Recommendations

HPLC-UVD is a robust, cost-effective, and reliable method for the routine quantification of this compound, particularly when concentrations are expected to be well above the limit of detection.[1][9] Its primary limitation is lower selectivity, which may require more rigorous sample cleanup to avoid interferences from matrix components. It is an excellent choice for quality control labs where high throughput and lower operational costs are priorities.

LC-MS/MS offers significantly superior sensitivity and selectivity.[10][11] The ability to monitor specific precursor-to-product ion transitions makes it the gold standard for trace-level analysis and unequivocal confirmation of this compound residues.[1] It is the preferred method for regulatory compliance testing, analysis in complex matrices, and research applications where the lowest possible detection limits are necessary.[7]

  • For routine screening and quantification in simpler matrices where residue levels are not expected to be at trace levels, HPLC-UVD provides a validated and economical solution.

  • For confirmatory analysis, trace-level quantification, and analysis in complex matrices to meet stringent regulatory limits, LC-MS/MS is the required and superior technique.

References

A Comparative Analysis of the Preventive and Curative Efficacy of Fenpyrazamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preventive and curative activities of Fenpyrazamine, a novel fungicide, against key plant pathogens. Its performance is evaluated alongside other established fungicides, supported by experimental data to inform research and development in crop protection.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound is a sterol biosynthesis inhibitor (SBI) belonging to the aminopyrazolinone chemical class.[1] Its mode of action involves the specific inhibition of 3-keto reductase, a crucial enzyme in the C4-demethylation step of the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane integrity and ultimately, fungal cell death. This targeted action places this compound in Group 17 of the Fungicide Resistance Action Committee (FRAC) classification. Notably, fenhexamid is another fungicide that shares this specific mode of action.[2]

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

G cluster_c4 C4-Demethylation acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol c4_demethylation C4-Demethylation Complex lanosterol->c4_demethylation zymosterone Zymosterone c4_demethylation->zymosterone fecosterol Fecosterol zymosterone->fecosterol Other enzymes episterol Episterol fecosterol->episterol ergosterol Ergosterol episterol->ergosterol This compound This compound & Fenhexamid keto_reductase 3-keto reductase (ERG27) This compound->keto_reductase Inhibition

Ergosterol biosynthesis pathway and this compound's target.

Comparative Efficacy Against Key Pathogens

This compound demonstrates high efficacy against a range of fungal pathogens, particularly those belonging to the Sclerotiniaceae family, such as Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold).

In Vitro Mycelial Growth Inhibition

The following table summarizes the in vitro efficacy of this compound and other fungicides against the mycelial growth of Botrytis cinerea.

FungicideChemical GroupTarget SiteEC50 (µg/mL) for Botrytis cinerea
This compound Aminopyrazolinone3-keto reductase in sterol biosynthesis0.9
FludioxonilPhenylpyrroleMAP/Histidine-kinase in osmotic signal transduction< 0.1
BoscalidAnilideSuccinate dehydrogenase in respirationNot specified in direct comparison
TebuconazoleTriazoleC14-demethylase in sterol biosynthesisNot specified in direct comparison
IprodioneDicarboximideMAP/Histidine-kinase in osmotic signal transductionNot specified in direct comparison
PyrimethanilAnilinopyrimidineMethionine biosynthesis50

Data sourced from: Kim et al. (2016).[3]

Preventive Activity

This compound exhibits strong preventive activity, effectively inhibiting fungal infection when applied before the pathogen arrives. In studies on cucumber leaves, this compound showed high efficacy against Botrytis cinerea when applied one day before inoculation.[1][2]

Curative (Kickback) Activity

A key attribute of this compound is its potent curative, or "kickback," activity. This allows for effective disease control even when applied after the initial stages of infection.

  • Inhibition of Lesion Development: In detached leaf assays on cucumber, this compound demonstrated over 80% control of gray mold when applied 24 hours after inoculation with Botrytis cinerea.[1][2] This indicates a strong ability to halt the progression of the disease in its early stages.

  • Field Performance: Field trials on eggplants have confirmed this compound's high efficacy under curative conditions, even when the disease was already present at the time of the first application.[2]

The following workflow illustrates a typical experimental design for evaluating the curative activity of a fungicide.

G plant_prep Plant Material Preparation (e.g., detached leaves, potted plants) inoculation Pathogen Inoculation (e.g., spore suspension spray) plant_prep->inoculation incubation_pre Incubation (e.g., 24h, 48h, 72h) inoculation->incubation_pre fungicide_app Fungicide Application (Test vs. Control) incubation_pre->fungicide_app incubation_post Post-treatment Incubation (e.g., 3-7 days) fungicide_app->incubation_post assessment Disease Assessment (e.g., lesion size, disease severity) incubation_post->assessment

Experimental workflow for curative fungicide assays.
Translaminar Activity

This compound exhibits excellent translaminar activity, meaning it can move from the treated leaf surface to the untreated surface.[1] In experiments with cucumber leaves, this compound applied to the abaxial (lower) side provided over 80% control of Botrytis cinerea inoculated on the adaxial (upper) side.[1][2] This property is crucial for effective disease control in dense canopies where complete spray coverage is challenging.

Experimental Protocols

This section provides an overview of the methodologies used in the cited experiments to evaluate the efficacy of this compound.

In Vitro Mycelial Growth Inhibition Assay
  • Medium Preparation: Potato Dextrose Agar (PDA) is amended with a range of concentrations of the test fungicide. A control medium without any fungicide is also prepared.

  • Inoculation: A mycelial plug from an actively growing culture of the target pathogen (e.g., Sclerotinia sclerotiorum) is placed in the center of each agar plate.[4]

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals.

  • Analysis: The percentage of growth inhibition is calculated relative to the control. The EC50 value (the concentration that inhibits growth by 50%) is then determined.

Detached Leaf Assay for Curative and Preventive Activity
  • Leaf Collection: Healthy, fully expanded leaves are detached from the host plant (e.g., cucumber, grape).

  • Preventive Assay: The leaves are treated with the fungicide solution and allowed to dry. They are then inoculated with a spore suspension of the pathogen.

  • Curative Assay: The leaves are first inoculated with the pathogen's spore suspension. After a specific incubation period (e.g., 24 hours), the fungicide is applied.

  • Incubation: The leaves are placed in a high-humidity chamber to facilitate infection and disease development.

  • Assessment: After a set incubation period (e.g., 3-7 days), the disease severity is assessed by measuring the lesion diameter or the percentage of the leaf area affected.

Field Trials for Sclerotinia Stem Rot in Soybean
  • Plot Establishment: Field plots are established in an area with a history of Sclerotinia stem rot. To ensure disease pressure, plots can be artificially inoculated with sclerotia of Sclerotinia sclerotiorum.[5]

  • Fungicide Application: Fungicides are applied at specific growth stages of the soybean crop, often at the beginning of flowering (R1) or full bloom (R2).

  • Disease Assessment: Disease incidence (percentage of infected plants) and severity are evaluated at a later growth stage (e.g., early R7). Severity can be rated on a scale (e.g., 0-3) based on the location and impact of lesions on the plant.[5]

  • Yield Data: At the end of the season, soybean yield is measured for each treatment to determine the economic benefit of the fungicide application.

Conclusion

This compound is a potent fungicide with a unique mode of action that provides both strong preventive and curative efficacy against economically important plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. Its robust curative ("kickback") and translaminar properties make it a valuable tool for integrated disease management programs, particularly in situations where application timing may be challenging or where thorough spray coverage is difficult to achieve. Further research directly comparing the curative window of this compound with other fungicides across a range of pathogens and environmental conditions would be beneficial for optimizing its use in diverse agricultural systems.

References

Fenpyrazamine's Efficacy Against Multidrug-Resistant Botrytis cinerea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Botrytis cinerea, the causative agent of gray mold, is a formidable fungal pathogen responsible for significant pre- and post-harvest losses in a wide variety of crops worldwide.[1][2] The management of this disease is heavily reliant on the application of chemical fungicides. However, the high genetic variability and short life cycle of B. cinerea have facilitated the rapid development of resistance to multiple fungicide classes, a phenomenon known as multidrug resistance (MDR).[2][3] This has rendered many conventional fungicides less effective and underscores the critical need for novel active ingredients with different modes of action. Fenpyrazamine, a novel fungicide with a unique aminopyrazolinone structure, has been developed to address this challenge. This guide provides an objective comparison of this compound's performance against sensitive and multidrug-resistant B. cinerea isolates, supported by experimental data and detailed protocols.

Performance of this compound Against Botrytis cinerea

This compound demonstrates high efficacy against gray mold.[3] Its primary mode of action is the inhibition of the 3-keto reductase enzyme, which is crucial for the C4-demethylation step in the ergosterol biosynthesis pathway.[3] This disruption of sterol production affects the integrity of the fungal cell membrane. While this compound does not inhibit spore germination, it strongly inhibits the elongation of germ tubes after germination, causing characteristic swelling of the germ tubes.[3][4]

The fungicide exhibits excellent preventive and translaminar activity. In tests on cucumber leaves, this compound was rapidly absorbed and transferred to untreated areas, providing over 80% control of B. cinerea even at low concentrations.[3][5] Furthermore, it shows curative potential by inhibiting lesion development even when applied after infection has occurred.[3][5]

Efficacy Against Multidrug-Resistant (MDR) Isolates

A key advantage of this compound is its effectiveness against certain multidrug-resistant strains of B. cinerea. The primary mechanisms of multidrug resistance in this pathogen often involve the overexpression of efflux transporters, which actively pump fungicides out of the fungal cell. Two well-characterized MDR phenotypes are:

  • MDR1: Associated with the overexpression of the ATP-binding cassette (ABC) transporter gene atrB.[3]

  • MDR2: Associated with a rearrangement in the promoter of the Major Facilitator Superfamily (MFS) transporter gene mfsM2, leading to its overexpression.[3]

Studies have shown that these MDR mechanisms have a significantly lower impact on the activity of this compound compared to other fungicides. While MDR1 and MDR2 isolates exhibit notable resistance to a reference fungicide (Ref. 4), their resistance to this compound is minimal, as indicated by the low resistance factors (RF).[3]

Table 1: Antifungal Efficacy of this compound Against MDR Botrytis cinerea Isolates

Isolate TypeResistance MechanismFungicideEC50 (mg/L)Resistance Factor (RF)¹
Sensitive -This compound~0.021.0
Ref. 4-1.0
MDR1 Overexpression of ABC transporter gene atrBThis compound-1.8
Ref. 4-7.0
MDR2 Promoter rearrangement and overexpression of MFS transporter gene mfsM2This compound-1.8
Ref. 4-4.4

¹Resistance Factor (RF) is calculated as the EC50 value of the tested isolate divided by the EC50 value of the sensitive isolate.[3] Data sourced from a study by Sumitomo Chemical Co., Ltd.[3]

Comparison with Alternative Fungicides

While this compound is potent, its performance relative to other fungicides can vary depending on the specific biological activity being measured.

Table 2: Comparative In Vitro Efficacy (EC50 in μg/ml) of Various Fungicides on Mycelial Growth of Botrytis cinerea

FungicideChemical ClassEC50 (μg/ml)
This compound Aminopyrazolinone0.9
Fludioxonil Phenylpyrrole< 0.10
Boscalid Carboxamide (SDHI)0.12
Tebuconazole Triazole (DMI)0.30
Iprodione Dicarboximide0.37
Pyrimethanil Anilinopyrimidine50

Source: Kim et al., 2016.[6][7]

As shown in Table 2, fludioxonil is highly effective at inhibiting mycelial growth, with a very low EC50 value.[6][7] this compound is also effective, although less so than fludioxonil and boscalid in this specific assay.[6] However, this compound and pyrimethanil have been noted to be less effective in inhibiting conidial germination and production compared to other fungicides like fludioxonil, boscalid, tebuconazole, and iprodione.[6][7]

Beyond synthetic fungicides, there is growing interest in alternatives for managing B. cinerea, including biological control agents like Trichoderma and Bacillus species, as well as natural compounds such as chitosan and essential oils.[1][8]

Emergence of this compound Resistance

Despite its novel mode of action, resistance to this compound has been reported. The first instances were identified in B. cinerea isolates from strawberry fields in Spain.[9][10] These studies identified two distinct populations based on their sensitivity to the fungicide.

Table 3: this compound Sensitivity in B. cinerea Isolates from Spanish Strawberry Fields

PopulationNumber of IsolatesEC50 Range (μg/ml)
Sensitive 150.02 - 1.3
Resistant 1050.1 - 172.6

Source: Fernández-Ortuño et al., 2018.[9]

Crucially, the resistant isolates showed cross-resistance with fenhexamid, another fungicide that targets the 3-keto reductase enzyme.[4][9] This suggests a target-site-based resistance mechanism and highlights the importance of proper stewardship and alternation of fungicide modes of action to delay the development of resistance.[11]

Experimental Protocols

In Vitro Fungicide Sensitivity Test (Mycelial Growth Inhibition)

This protocol is used to determine the half-maximal effective concentration (EC50) of a fungicide against the mycelial growth of B. cinerea.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved.

  • Fungicide Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).

  • Amended Media: The fungicide stock solution is serially diluted and added to the molten PDA to achieve a range of final concentrations (e.g., 0.005, 0.01, 0.05, 0.1, 0.5, 1, 10 mg/L). A control plate contains only the solvent.

  • Inoculation: A 5 mm mycelial disc is taken from the margin of an actively growing B. cinerea culture and placed in the center of each fungicide-amended and control PDA plate.[12]

  • Incubation: Plates are incubated at 18-20°C in the dark for 2-3 days.[3][12]

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated relative to the growth on the control plate.

  • EC50 Calculation: The EC50 value is determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.[12]

In Vivo Plant Protection Assay (Preventive Activity on Cucumber Leaves)

This assay evaluates the ability of a fungicide to prevent infection on plant tissue.

  • Plant Material: Cucumber plants are grown to the 1.5-leaf stage.

  • Fungicide Application: A diluted solution of this compound is sprayed onto the cucumber leaves until runoff. Control plants are sprayed with water or a solvent control.

  • Drying: The treated plants are allowed to air-dry for 24 hours.

  • Inoculation: A conidial suspension of B. cinerea (e.g., 1 x 10^6 conidia/mL) is sprayed onto the treated leaves.

  • Incubation: Plants are placed in a high-humidity chamber (>95% RH) at 20°C for 3-4 days to allow for disease development.

  • Disease Assessment: The disease severity is evaluated by measuring the lesion area or by using a disease rating scale. The percentage of control is calculated by comparing the disease severity on treated plants to that on control plants.

Visualizations

Fenpyrazamine_Mode_of_Action cluster_ergosterol Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Multiple Steps 3-keto-steroid 3-keto-steroid Intermediate_Sterols->3-keto-steroid Oxidation Ergosterol_Precursor Ergosterol_Precursor 3-keto-steroid->Ergosterol_Precursor 3-keto reduction 3_Keto_Reductase 3-Keto Reductase (Target Enzyme) Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Further Steps Cell_Membrane_Disruption Disrupted Cell Membrane Integrity This compound This compound This compound->3_Keto_Reductase Inhibits

Caption: this compound inhibits the 3-keto reductase enzyme in the ergosterol pathway.

MDR_Mechanisms cluster_cell B. cinerea Fungal Cell cluster_MDR1 MDR1 Phenotype cluster_MDR2 MDR2 Phenotype Fungicide_in Fungicide (External) atrB_protein AtrB Protein Pump Fungicide_in->atrB_protein Enters Cell mfsM2_protein MfsM2 Protein Pump Fungicide_in->mfsM2_protein Fungicide_out Fungicide (Effluxed) atrB atrB gene (ABC Transporter) atrB->atrB_protein Overexpression atrB_protein->Fungicide_out Efflux mfsM2 mfsM2 gene (MFS Transporter) mfsM2->mfsM2_protein Overexpression (Promoter Rearrangement) mfsM2_protein->Fungicide_out Efflux

Caption: Multidrug resistance (MDR) mechanisms involving fungicide efflux pumps.

Experimental_Workflow start Start prep_media Prepare PDA medium amended with serial dilutions of fungicide start->prep_media inoculate Inoculate center of plates with 5mm B. cinerea mycelial disc prep_media->inoculate incubate Incubate at 20°C for 2-3 days inoculate->incubate measure Measure colony diameter and calculate growth inhibition (%) incubate->measure calculate Calculate EC50 value using probit analysis measure->calculate end_node End calculate->end_node

References

Fenpyrazamine: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of Fenpyrazamine, a novel fungicide with an aminopyrazolinone structure. Developed by Sumitomo Chemical Co., Ltd., this compound has demonstrated significant activity against a range of plant pathogenic fungi, most notably Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (stem rot), and Monilinia spp. (brown rot).[1] This document synthesizes available experimental data to offer an objective overview of its performance, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the inhibition of 3-keto reductase, a critical enzyme in the ergosterol biosynthetic pathway in fungi.[1][2] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting its synthesis, this compound compromises cell membrane integrity, leading to fungal cell death.[2] This targeted action places this compound in the Sterol Biosynthesis Inhibitor (SBI) class of fungicides, specifically under FRAC MoA code 17.[2]

The following diagram illustrates the targeted step in the ergosterol biosynthesis pathway.

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_Sterols Intermediate Sterols Lanosterol->Intermediate_Sterols Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Multiple Steps 3_keto_reductase 3-keto reductase This compound This compound This compound->3_keto_reductase Inhibits 3_keto_reductase->Intermediate_Sterols

Caption: this compound's inhibition of 3-keto reductase in the ergosterol pathway.

In Vitro Efficacy

In vitro studies are fundamental in determining the direct antifungal activity of a compound against a target pathogen. For this compound, these assays have primarily focused on its impact on mycelial growth and germ tube elongation of various fungal species.

Quantitative Data Summary
ParameterFungal SpeciesValueReference
IC50 (3-keto reductase inhibition) Botrytis cinerea0.15 µM[1]
EC50 (Mycelial Growth Inhibition) Botrytis cinerea0.3 to 0.9 µg/ml[2]
EC50 (Mycelial Growth Inhibition) Botrytis cinerea (sensitive isolates)0.020 ± 0.0097 mg/L[3]
EC50 (Germ Tube Elongation) Botrytis cinerea (sensitive & low-sensitive isolates)0.02–0.1 mg/L[3]
Inhibition of Germ Tube Elongation Botrytis cinerea76-100% at 0.2 ppm[4]
Experimental Protocols

1. 3-keto Reductase Inhibition Assay [1]

  • Objective: To determine the direct inhibitory effect of this compound on its target enzyme.

  • Methodology:

    • A purification system for 3-keto reductase from B. cinerea was established using a recombinant yeast system.

    • The inhibitory activity of this compound on the purified enzyme was evaluated in vitro.

    • The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) was calculated.

2. Mycelial Growth Inhibition Assay [2][3]

  • Objective: To quantify the effect of this compound on the vegetative growth of fungi.

  • Methodology:

    • Fungal isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA).

    • Mycelial plugs are transferred to fresh PDA plates amended with varying concentrations of this compound.

    • Plates are incubated at a controlled temperature (e.g., 18°C or 25°C) for a specified period.[4][5]

    • The radial growth of the mycelium is measured, and the percentage of inhibition relative to a non-treated control is calculated.

    • The effective concentration that inhibits 50% of mycelial growth (EC50) is determined using statistical methods like probit analysis.[3]

3. Germ Tube Elongation Assay [3][4]

  • Objective: To assess the impact of this compound on the early stages of fungal development.

  • Methodology:

    • Conidia (spores) of the target fungus are harvested.

    • The conidial suspension is inoculated onto PDA containing different concentrations of this compound.

    • After an incubation period (e.g., 18 hours at 18°C), the length of the germ tubes is measured.[4]

    • The percentage of inhibition of germ tube elongation is calculated compared to an untreated control.

The following diagram outlines the general workflow for in vitro efficacy testing.

cluster_0 In Vitro Assay Workflow Start Start Fungal_Culture Fungal Culture (e.g., B. cinerea) Start->Fungal_Culture Assay_Prep Prepare Assay (Mycelial Plugs or Spores) Fungal_Culture->Assay_Prep Treatment Treat Fungal Cultures Assay_Prep->Treatment Fenpyrazamine_Prep Prepare this compound Concentrations Fenpyrazamine_Prep->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Data_Collection Measure Growth/ Elongation Incubation->Data_Collection Analysis Calculate EC50/ % Inhibition Data_Collection->Analysis End End Analysis->End

Caption: Generalized workflow for in vitro antifungal efficacy testing.

In Vivo Efficacy

In vivo studies evaluate the performance of a fungicide under more realistic conditions, either in controlled environments (potted plants) or in the field. These tests assess not only the compound's intrinsic activity but also its properties such as absorption, translocation, and stability within a plant system.

Quantitative and Qualitative Data Summary
Efficacy TypeCropPathogenEfficacyConditionsReference
Preventive Activity CucumberBotrytis cinerea100% controlPotted test, 1/16 of registered concentration[6]
Translaminar Activity CucumberBotrytis cinerea>80% controlPotted test, 1/16 of registered concentration[1][6]
Inhibition of Lesion Development CucumberBotrytis cinerea>80% controlPotted test, application 1 day after inoculation[1][6]
Long-Lasting Activity CucumberBotrytis cinerea>90% controlPotted test, 14 days after application[1][6]
Rainfastness GrapesBotrytis cinerea>75% controlField test, 50mm artificial rain 2 hours after application[6]
Field Efficacy Grapes (Italy)Botrytis cinerea>90% disease controlTwo field tests[1]
Field Efficacy Eggplant (Japan)Botrytis cinerea>80% disease controlCurative conditions with severe disease incidence[1][6]
Experimental Protocols

1. Potted Plant Assays (General Protocol) [6][7]

  • Objective: To evaluate preventive, translaminar, curative, and long-lasting efficacy in a controlled environment.

  • Methodology:

    • Healthy plants (e.g., cucumber) are grown in pots to a suitable stage.

    • This compound is applied at various concentrations. The application method varies depending on the test:

      • Preventive: Fungicide applied one day before pathogen inoculation.[7]

      • Translaminar: Fungicide applied to the abaxial (lower) leaf surface, and the pathogen inoculated on the adaxial (upper) surface.[1][7]

      • Inhibition of Lesion Development (Curative): Pathogen inoculated one day before fungicide application.[1][7]

      • Long-Lasting: Pathogen inoculated a specified number of days (e.g., 14) after fungicide application.[1][7]

    • Plants are inoculated with a conidial suspension of the pathogen.

    • Plants are maintained in a high-humidity environment to promote disease development.

    • Disease severity is assessed after a set incubation period, and the percentage of disease control is calculated relative to untreated plants.

2. Field Trials [1][6]

  • Objective: To assess the practical efficacy of this compound under real-world agricultural conditions.

  • Methodology:

    • Field plots are established in regions with a history of the target disease.

    • This compound formulations (e.g., PROLECTUS®, PIXIO® DF) are applied at recommended rates.[1]

    • Applications are timed based on standard agricultural practices (e.g., preventive schedules or curative applications after first symptoms).

    • Disease incidence and severity are evaluated at multiple time points throughout the growing season.

    • Efficacy is determined by comparing the level of disease in treated plots to that in untreated control plots.

The following diagram illustrates the logical flow of different in vivo testing strategies.

cluster_1 In Vivo Efficacy Evaluation Logic Start Start Plant_Prep Prepare Potted Plants or Field Plots Start->Plant_Prep Test_Type Test Type? Plant_Prep->Test_Type Preventive Apply this compound Then Inoculate Test_Type->Preventive Preventive Curative Inoculate Then Apply this compound Test_Type->Curative Curative Translaminar Apply to one side Inoculate other side Test_Type->Translaminar Translaminar Incubation Incubate under Growth Conditions Preventive->Incubation Curative->Incubation Translaminar->Incubation Assessment Assess Disease Severity Incubation->Assessment End End Assessment->End

Caption: Logical flow for different types of in vivo fungicide testing.

Comparison and Conclusion

The data consistently demonstrates that this compound is a highly effective fungicide both in vitro and in vivo.

  • In Vitro : The low IC50 and EC50 values confirm its potent and direct inhibitory action against the target enzyme and fungal growth processes like mycelial development and germ tube elongation.[1][2][3] This intrinsic activity forms the basis of its fungicidal effect.

  • In Vivo : The strong performance in potted plant and field trials highlights that this compound's efficacy translates from the lab to practical applications.[1][6] Its translaminar activity allows the compound to be absorbed and move within plant tissues, protecting untreated areas.[1] Furthermore, its demonstrated preventive, curative, long-lasting, and rainfast properties make it a versatile tool for disease management under various environmental conditions.[1][6]

References

A Comparative Environmental Impact Assessment of Fenpyrazamine and Other Leading Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel fungicides is critical for ensuring global food security, yet their environmental footprint remains a significant concern. This guide offers a comprehensive comparison of the environmental impact of Fenpyrazamine, a newer generation fungicide, against three other widely used fungicides: Fenhexamid, Boscalid, and Pyrimethanil. This objective analysis is based on a review of publicly available experimental data on their environmental fate and ecotoxicity, providing a valuable resource for informed decision-making in fungicide research and development.

Executive Summary

This compound exhibits a variable persistence in the environment, heavily influenced by soil pH, with moderate persistence in alkaline soils and high persistence in acidic conditions. Its toxicity profile for non-target organisms generally ranges from low to moderate. In comparison, Fenhexamid is characterized by its low persistence in soil. Boscalid, another widely used fungicide, is notable for its high persistence in soil and moderate toxicity to a range of non-target organisms. Pyrimethanil shows moderate persistence in soil and varying levels of toxicity to different non-target species. This guide presents a data-driven comparison to facilitate the selection and development of fungicides with enhanced environmental safety profiles.

Data Presentation: Quantitative Comparison of Fungicide Environmental Impact

The following tables summarize key environmental parameters for this compound and the selected comparator fungicides, compiled from various scientific and regulatory sources. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Environmental Fate of this compound and Comparator Fungicides

ParameterThis compoundFenhexamidBoscalidPyrimethanil
Soil Half-Life (DT₅₀) Moderately persistent in alkaline aerobic soil (38-49 days)[1]; Highly persistent in acidic aerobic soil (201-801 days)[1]Not persistent in soil; DT₅₀ < 1 day in various aerobic soils at 20°C.[2]Highly persistent in soil; DT₅₀ ranges from 108 to over 1000 days.[1][3]Relatively stable in soil under aerobic conditions.[4] Half-lives of 3.3 to 4.0 days have been reported in field studies.[5]
Aqueous Photolysis Half-Life Degrades in water under photolysis, with a half-life of 1 to 80 days depending on pH.[4]Solar radiation contributes to degradation in aquatic systems.[6]Stable to photolysis.Undergoes photolytic degradation in water, with half-lives of 1 to 80 days depending on pH and the presence of humic acids.[4]
Hydrolytic Stability Rapid hydrolysis at pH 9, stable at pH 5.[1]Stable to hydrolysis in sterile aquatic systems over the environmental pH range.[6]Stable to hydrolysis.Stable to hydrolysis at pH 5, 7, and 9.[4]

Table 2: Ecotoxicity of this compound and Comparator Fungicides to Non-Target Organisms

OrganismEndpointThis compoundFenhexamidBoscalidPyrimethanil
Honeybee (Apis mellifera) Acute Contact LD₅₀ (μ g/bee )>100[7]>200>200>100
Acute Oral LD₅₀ (μ g/bee )>100[7]>218.8>166>22.9
Earthworm (Eisenia fetida) Acute LC₅₀ (mg/kg soil)>800 (IC₅₀)[1]>500>500>1000
Rainbow Trout (Oncorhynchus mykiss) 96-hour LC₅₀ (mg/L)6.0[7]1.24[6]~2.7[8]1.2
Daphnia magna 48-hour EC₅₀ (mg/L)5.5[7]22.75.342.7
Green Algae (Pseudokirchneriella subcapitata) 72-hour ErC₅₀ (mg/L)>0.92[7]>104.99 (formulation)[8]1.9
Bobwhite Quail Acute Oral LD₅₀ (mg/kg bw)>2000[7]>2000>2000>2000

Experimental Protocols

The ecotoxicity and environmental fate data presented in this guide are primarily derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the comparability and reliability of results across different laboratories and substances.

Soil Dissipation (Aerobic and Anaerobic Transformation in Soil - OECD 307)

This test evaluates the rate and pathway of a chemical's degradation in soil under both aerobic and anaerobic conditions.[1][6][7][9][10]

  • Test System: Soil samples, typically with varying characteristics, are treated with the test substance (often radiolabeled to trace its fate).

  • Incubation: The treated soil is incubated in the dark in controlled laboratory conditions (temperature and moisture). For aerobic conditions, a continuous flow of air is maintained. For anaerobic conditions, an inert gas atmosphere is established after an initial aerobic phase.

  • Sampling and Analysis: At specific time intervals, soil samples are extracted and analyzed to determine the concentration of the parent substance and its transformation products. Volatile compounds and carbon dioxide are trapped to create a mass balance.

  • Endpoints: The primary endpoints are the half-life (DT₅₀) and the time for 90% dissipation (DT₉₀) of the test substance. The identification and quantification of major metabolites are also crucial.

Acute Fish Toxicity (OECD 203)

This guideline details the method for determining the acute lethal toxicity of a substance to fish.[2][11][12][13][14]

  • Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period. A control group is maintained in untreated water. The test can be static (no renewal of test solution), semi-static (renewal at set intervals), or flow-through (continuous renewal).

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the median lethal concentration (LC₅₀), which is the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

Acute Daphnia Immobilisation (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia sp. (water fleas).[4][15][16][17][18]

  • Test Organism: Daphnia magna is the most commonly used species.

  • Exposure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance in water for 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The main endpoint is the median effective concentration (EC₅₀), which is the concentration that immobilizes 50% of the daphnids after 48 hours.

Acute Honeybee Toxicity (Oral and Contact - OECD 213 & 214)

These guidelines describe the methods for determining the acute oral and contact toxicity of chemicals to adult honeybees.[19][20][21][22][23]

  • Test Organism: Adult worker honeybees (Apis mellifera).

  • Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance at various concentrations.

  • Contact Toxicity (OECD 214): The test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the bees.

  • Observations: Mortality is recorded at specified intervals over at least 48 hours.

  • Endpoint: The primary endpoint is the median lethal dose (LD₅₀), which is the dose of the substance that is lethal to 50% of the test bees.

Acute Earthworm Toxicity (OECD 207)

This test evaluates the acute toxicity of substances to earthworms.[3][5][24][25][26]

  • Test Organism: Eisenia fetida is the recommended species.

  • Exposure: Earthworms are exposed to the test substance mixed into an artificial soil substrate over a 14-day period.

  • Observations: Mortality and sublethal effects, such as changes in behavior and weight, are recorded at 7 and 14 days.

  • Endpoint: The main endpoint is the median lethal concentration (LC₅₀), which is the concentration of the substance in the soil that is lethal to 50% of the earthworms.

Mandatory Visualization

The following diagrams illustrate the generalized experimental workflows for key environmental impact assessments.

Soil_Dissipation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results soil_prep Soil Collection & Characterization treatment Soil Treatment soil_prep->treatment substance_prep Test Substance Preparation (Radiolabeled) substance_prep->treatment incubation Incubation (Aerobic/Anaerobic, Dark, Controlled Temp.) treatment->incubation sampling Periodic Soil Sampling incubation->sampling volatiles Trapping of Volatiles & CO2 incubation->volatiles extraction Solvent Extraction sampling->extraction analysis Chemical Analysis (e.g., HPLC, LSC) extraction->analysis dt50_calc DT50 / DT90 Calculation analysis->dt50_calc metabolite_id Metabolite Identification analysis->metabolite_id mass_balance Mass Balance Determination analysis->mass_balance volatiles->analysis

Caption: Generalized workflow for determining the rate and pathway of fungicide degradation in soil.

Aquatic_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_results Results organism_culture Test Organism Culturing (e.g., Fish, Daphnia) exposure Exposure of Organisms to Test Solutions (e.g., 96h for fish, 48h for Daphnia) organism_culture->exposure control Control Group in Untreated Water organism_culture->control test_solutions Preparation of Test Concentrations test_solutions->exposure observation Periodic Observation for Mortality & Sublethal Effects exposure->observation control->observation lc50_ec50_calc LC50 / EC50 Calculation observation->lc50_ec50_calc statistical_analysis Statistical Analysis lc50_ec50_calc->statistical_analysis

Caption: Generalized workflow for assessing the acute toxicity of a fungicide to aquatic organisms.

Conclusion

The selection of a fungicide should not solely be based on its efficacy against target pathogens but must also consider its broader environmental consequences. This guide highlights that while a newer fungicide like this compound may offer advantages in certain toxicological endpoints compared to some older fungicides, it is not without its own environmental concerns, particularly regarding its persistence in acidic soils. Conversely, fungicides like Fenhexamid show low soil persistence, while Boscalid demonstrates high persistence. For researchers and professionals in drug development, this comparative assessment underscores the importance of integrating environmental impact studies early in the fungicide development pipeline. The goal should be to develop next-generation fungicides that are not only potent and specific but also readily degradable and pose minimal risk to non-target organisms and the wider ecosystem. Continuous monitoring and research into the long-term environmental effects of all fungicides are essential for sustainable agricultural practices.

References

Fenpyrazamine Cross-Resistance Profile with Non-SBI Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of fenpyrazamine with various non-succinate dehydrogenase inhibitor (non-SBI) fungicides, supported by experimental data. This compound is a novel fungicide with an aminopyrazolinone structure that targets the 3-keto reductase in the ergosterol biosynthesis pathway.[1] Understanding its cross-resistance profile is crucial for effective and sustainable disease management strategies, particularly in environments where resistance to other fungicide classes has developed.

Quantitative Data Summary

A key study evaluated the cross-resistance between this compound and five distinct groups of fungicides with different modes of action. The results, summarized in the table below, indicate a lack of cross-resistance, with resistance factors for all tested resistant isolates being approximately 1.0.[1] This suggests that this compound can be an effective tool for controlling pathogens that have developed resistance to these other fungicide classes.

Additionally, field observations in Spain have reported cross-resistance between this compound and fenhexamid in Botrytis cinerea isolates from strawberry fields.[2] This is an important consideration for resistance management in regions where fenhexamid has been used extensively.

Table 1: Cross-Resistance between this compound and Other Fungicides [1]

Fungicide ClassResistant PhenotypeResistance Factor (RF)c
BenzimidazoleBenzimidazole resistant1.1
DicarboximideDicarboximide resistant0.67
Quinone outside Inhibitor (QoI)aQoI resistant1.1
Succinate Dehydrogenase Inhibitor (SDHI)bSDHI resistant1.0
FluazinamFluazinam resistant0.67

a Quinone outside Inhibitors b Succinate dehydrogenase inhibitors c RF = EC50 value of tested isolate / EC50 value of sensitive isolate

Furthermore, studies on multidrug-resistant (MDR) B. cinerea isolates, which overexpress transporter genes, have shown that this compound's antifungal activity is not significantly affected.[1] The resistance factors for MDR1 and MDR2 isolates to this compound were found to be 1.8, indicating a low risk of cross-resistance due to these specific MDR mechanisms.[1]

Experimental Protocols

The primary method for determining cross-resistance in the cited studies was through in vitro plate tests. A detailed methodology is provided below.

In Vitro Fungicide Sensitivity Assay (Plate Test)

  • Fungal Isolates: A panel of fungal isolates is used, including a sensitive (wild-type) isolate and isolates with known resistance to various fungicide classes.

  • Culture Medium: Potato Dextrose Agar (PDA) is prepared and amended with a range of concentrations of the technical grade fungicide being tested (e.g., this compound). For this compound, it is first dissolved in dimethyl sulfoxide (DMSO).

  • Inoculation: Mycelial plugs from the margin of actively growing fungal cultures are placed on the center of the fungicide-amended PDA plates.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 18-20°C) for a specified period.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions, and the average diameter is calculated. The percentage of mycelial growth inhibition is determined relative to the growth on a fungicide-free control plate.

  • EC50 Determination: The half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits mycelial growth by 50%, is calculated for each isolate and fungicide combination using probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

  • Resistance Factor (RF) Calculation: The RF is calculated by dividing the EC50 value of a resistant isolate by the EC50 value of the sensitive isolate. An RF value close to 1.0 indicates no cross-resistance.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing fungicide cross-resistance as described in the experimental protocols.

G cluster_0 Isolate Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis cluster_3 Conclusion A Sensitive Isolate C Prepare Fungicide-Amended Media (PDA + this compound) A->C B Resistant Isolate (e.g., Benzimidazole-R) B->C D Inoculate Plates C->D E Incubate Plates D->E F Measure Mycelial Growth E->F G Calculate EC50 Values F->G H Calculate Resistance Factor (RF) G->H I Determine Cross-Resistance H->I

Caption: Workflow for Fungicide Cross-Resistance Assessment.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Fenpyrazamine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of fenpyrazamine, a fungicide commonly used in research and development. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. This compound is classified as very toxic to aquatic life with long-lasting effects, necessitating rigorous disposal practices.

Quantitative Environmental Fate of this compound

Understanding the environmental persistence of this compound is crucial for appreciating the importance of proper disposal. The following table summarizes key data on its degradation.

Environmental CompartmentConditionHalf-life (DT₅₀)
Soil Aerobic, alkaline38 - 49 days
Aerobic, acidic201 - 801 days
Anaerobic128 days
Water Aerobic & Anaerobic12 - 280 days
Hydrolysis pH 5 (acidic)Stable
pH 9 (alkaline)Rapid degradation

Data sourced from publicly available environmental fate studies.

Experimental Protocol: this compound Waste Disposal

This protocol outlines the step-by-step procedure for the disposal of this compound and associated contaminated materials in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • 1.1. Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound waste.

  • 1.2. Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.

  • 1.3. Ensure an emergency spill kit is readily accessible. The kit should contain absorbent materials (e.g., kitty litter, sand, or commercial sorbents), a scoop or brush, and designated waste bags.[1][2]

2. Waste Segregation and Collection:

  • 2.1. Solid Waste:

    • 2.1.1. Collect all solid this compound waste, including unused or expired pure compounds, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE, in a dedicated, clearly labeled, and sealable hazardous waste container.

    • 2.1.2. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and labeled as "Hazardous Waste: this compound."

  • 2.2. Liquid Waste:

    • 2.2.1. Collect all liquid waste containing this compound, such as unused solutions or rinsates, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • 2.2.2. The container should be labeled as "Hazardous Waste: this compound (Aqueous/Solvent)" specifying the solvent if not water.

    • 2.2.3. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3. Decontamination of Labware and Surfaces:

  • 3.1. For reusable glassware, rinse with a suitable solvent (e.g., acetone or ethanol) to remove this compound residues. Collect the rinsate as hazardous liquid waste.

  • 3.2. Subsequently, wash the glassware with a laboratory detergent and water.

  • 3.3. In the event of a spill, contain the spill with absorbent material.[1][2]

  • 3.4. Carefully collect the contaminated absorbent material and place it in the solid hazardous waste container.[2][3]

  • 3.5. Decontaminate the spill area with a detergent and water solution. For significant spills, a bleach solution may be used, followed by wiping with fresh absorbent material, which should also be disposed of as solid hazardous waste.[1][2]

4. Final Disposal:

  • 4.1. All this compound waste is considered hazardous waste.

  • 4.2. Arrange for the pickup and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

  • 4.3. Never dispose of this compound waste down the drain or in the regular trash.[3] This is critical to prevent contamination of waterways, as this compound is very toxic to aquatic life.[3][4]

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

Fenpyrazamine_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_spill Spill Management cluster_decon Decontamination cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C This compound Waste (Solid or Liquid) A->C B Work in a Chemical Fume Hood B->C D Solid Waste Container (Labeled 'Hazardous Waste: this compound') C->D Solid E Liquid Waste Container (Labeled 'Hazardous Waste: this compound') C->E Liquid K Store Waste in Designated Area D->K E->K F Spill Occurs G Contain with Absorbent Material F->G H Collect Contaminated Material G->H H->D I Decontaminate Surfaces & Glassware J Collect Rinsate I->J J->E L Arrange for EHS/Licensed Contractor Pickup K->L M Compliant Disposal L->M

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fenpyrazamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fenpyrazamine, a fungicide used in agricultural and research settings. Adherence to these procedural steps will minimize exposure risks and ensure proper disposal, fostering a secure and efficient workflow.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE to prevent dermal, ocular, and inhalation exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl, or neoprene rubber).[1][2]Prevents skin contact and absorption. Leather, paper, or fabric gloves are unsuitable as they can absorb and retain the chemical.[3][4]
Eye Protection Safety glasses, goggles, or a face shield.[2][4]Protects eyes from splashes or dust.[4] Contact lenses are not recommended when handling pesticides.[4]
Body Protection Long-sleeved shirt, long pants, or a chemical-resistant suit/coveralls.[4][5] An apron may be required for mixing and loading.[1]Minimizes skin exposure. Loose-fitting clothing is preferable to reduce the risk of tears at the seams.[3]
Footwear Closed-toe shoes and socks.[4] Chemical-resistant boots for spill response.Protects feet from spills.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if ventilation is insufficient or if required by the specific product label.[1][6]Prevents inhalation of dust or aerosols. The appropriate respirator will be specified on the pesticide label.[4]
Exposure Limits and Toxicity Data

Understanding the established exposure limits for this compound is crucial for risk assessment in a laboratory setting.

ParameterValueIssuing Authority/Reference
Acceptable Daily Intake (ADI) 0.13 mg/kg bw/dayEU Pesticides Database[7]
Acute Reference Dose (ARfD) 0.3 mg/kg bwEU Pesticides Database[7]
Acceptable Operator Exposure Level (AOEL) 0.2 mg/kg bw/dayEU Pesticides Database[7]
WHO Classification Class III (Slightly hazardous)AERU[8]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is essential for safety and regulatory compliance.

Preparation and Handling
  • Ventilation : Always handle this compound in a well-ventilated area, such as a chemical fume hood, or with local exhaust ventilation.[9]

  • Hygiene : Do not eat, drink, or smoke in areas where this compound is handled.[9] Wash hands thoroughly with soap and water after handling and before breaks.[10]

  • Equipment : Ensure safety showers and eyewash stations are readily accessible.[9]

Spill Management

In the event of a spill, immediate and correct action is critical to prevent wider contamination and exposure.

  • Evacuate : Clear the immediate area of all personnel.

  • Control : If safe to do so, stop the source of the leak.[11]

  • Contain : Use absorbent materials like vermiculite, clay, or non-chlorinated cat litter to contain the spill.[12][13] Do not use water to hose down the spill, as this may spread contamination.[6][13]

  • Clean-up : Wearing appropriate PPE, collect the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.[12]

  • Decontaminate : Clean the spill area according to the instructions on the Safety Data Sheet (SDS).

Disposal Plan

Proper disposal of this compound waste and its containers is a legal and ethical responsibility to protect human health and the environment.

  • Waste Characterization : All waste containing this compound must be treated as hazardous waste.

  • Container Disposal : Non-refillable containers should be triple-rinsed.[10][13][14] The rinsate should be collected and treated as hazardous waste. Puncture and dispose of the empty, rinsed container at an approved waste disposal facility.[10][14] Never reuse empty pesticide containers.[10][14]

  • Unused Product : Dispose of unused this compound at an approved hazardous waste disposal facility.[10] Do not dispose of it in drains or waterways.[15]

Emergency Procedures

A clear and concise emergency plan is vital.

  • In case of Eye Contact : Immediately rinse eyes cautiously with water for several minutes.[9] If present, remove contact lenses and continue rinsing.[9] Seek immediate medical attention.[9]

  • In case of Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water.[6][16] Seek medical attention if irritation develops or persists.[6]

  • In case of Ingestion : Rinse the mouth with water.[6][9] Seek immediate medical attention.[9]

  • In case of Inhalation : Move the person to fresh air.[6] If symptoms develop, seek medical attention.[6]

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the key steps from preparation to disposal.

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.